Product packaging for Gelsemicine(Cat. No.:CAS No. 6887-28-1)

Gelsemicine

Cat. No.: B150162
CAS No.: 6887-28-1
M. Wt: 358.4 g/mol
InChI Key: RIHQHYIWKHVLRH-XKTBTPLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gelsemicine is a highly toxic indole alkaloid found in the plant Gelsemium elegans . It is one of the principal active components of this plant, which is known for its broad pharmacological potential and narrow therapeutic window . Recent research has focused on elucidating its toxicological mechanisms. A 2024 study using Caenorhabditis elegans as a model organism demonstrated that gelsenicine induces significant enterotoxicity . The proposed mechanism involves the disruption of intestinal barrier integrity, an increase in intestinal permeability, and the induction of oxidative stress mediated by the SKN-1/DAF-16 pathway . This research provides valuable insights into the compound's interaction with biological systems at a molecular level. From a chemical perspective, this compound is a monoterpenoid indole alkaloid. Early synthetic approaches for this complex molecule were reported in the 1990s . In silico molecular docking studies have also been performed to predict its interaction with various protein targets, although these computational findings require experimental validation . This product is intended for research purposes only, specifically for studies in toxicology, natural product chemistry, and molecular pharmacology. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O4 B150162 Gelsemicine CAS No. 6887-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQHYIWKHVLRH-XKTBTPLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420145
Record name GELSEMICINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6887-28-1
Record name (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6887-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GELSEMICINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Gelsemicine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gelsemicine, a potent gelsedine-type monoterpenoid indole alkaloid (MIA) from Gelsemium species, possesses a complex cage-like structure that has intrigued and challenged chemists and biologists alike. Its significant biological activities underscore the importance of understanding its biosynthesis for potential metabolic engineering and drug development applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. The pathway commences from the universal MIA precursor, strictosidine, with the initial enzymatic steps being well-conserved. The proposed pathway then diverges through sarpagine- and humantenine-type intermediates, with late-stage oxidative transformations, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, leading to the intricate gelsedine scaffold. While the early enzymatic steps have been identified and characterized, the precise enzymes governing the later, key transformations remain to be definitively elucidated. This guide summarizes the established knowledge, presents the standing hypotheses for the late-stage biosynthesis, and provides illustrative quantitative data and experimental protocols to serve as a framework for future research in this area.

Introduction to this compound and Gelsemium Alkaloids

The genus Gelsemium is renowned for producing a diverse array of structurally complex monoterpenoid indole alkaloids (MIAs). These alkaloids are broadly classified into several types, including the gelsedine, gelsemine, humantenine, koumine, and sarpagine types. This compound belongs to the gelsedine class of alkaloids, which are characterized by a highly rigid and intricate cage-like molecular architecture. The potent biological activities of Gelsemium alkaloids, ranging from neurotoxicity to potential therapeutic applications, have driven research into their chemical synthesis and biological origins.[1]

The Early Stages of this compound Biosynthesis: From Primary Metabolism to Strictosidine

The biosynthesis of this compound, like all MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway.

Formation of Tryptamine and Secologanin

Tryptamine is synthesized from tryptophan through the action of tryptophan decarboxylase (TDC) . Secologanin is produced from geranyl pyrophosphate (GPP) via a series of enzymatic reactions.

The Gateway to MIAs: Strictosidine Synthesis

The key convergent step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to form strictosidine.[2] This is followed by the removal of the glucose moiety by strictosidine β-D-glucosidase (SGD) , yielding the highly reactive strictosidine aglycone, which serves as the central precursor for the vast array of MIAs.[3] Genomic studies of Gelsemium sempervirens have confirmed the presence of genes encoding these conserved early pathway enzymes.[2]

Early_MIA_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Geranyl_PP Geranyl Pyrophosphate Secologanin Secologanin Geranyl_PP->Secologanin MEP Pathway Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Gelsemium_Alkaloids Gelsemium Alkaloids (including this compound) Strictosidine_Aglycone->Gelsemium_Alkaloids Divergent Pathways

Caption: The conserved early steps of Monoterpenoid Indole Alkaloid (MIA) biosynthesis leading to the central precursor, strictosidine aglycone.

Proposed Late-Stage Biosynthesis of this compound

The precise enzymatic steps that transform the strictosidine aglycone into the complex structure of this compound are not yet fully elucidated. However, based on the structures of co-occurring alkaloids and biomimetic synthesis studies, a plausible pathway has been proposed. This proposed pathway involves the conversion of the initial indole scaffold into an oxindole and the formation of the characteristic cage structure through a series of oxidative cyclizations.

From Sarpagine to Humantenine-type Intermediates

It is hypothesized that the biosynthesis of gelsedine-type alkaloids, including this compound, proceeds through sarpagine-type and subsequently humantenine-type intermediates. This transformation from an indole to an oxindole skeleton is a key branching point in the biosynthesis of many Gelsemium alkaloids.

The Role of Cytochrome P450s and Oxidoreductases in Scaffold Formation

The intricate cage-like structure of this compound is likely formed through a series of complex intramolecular cyclizations. These reactions are thought to be catalyzed by a cascade of oxidative enzymes, primarily cytochrome P450 monooxygenases (CYPs) and other oxidoreductases .[4] These enzymes are known to be involved in the diversification of MIA structures in various plant species by catalyzing hydroxylations, epoxidations, and rearrangements.[5] While genomic studies in Gelsemium have identified numerous candidate CYP genes, the specific enzymes responsible for the late-stage modifications in this compound biosynthesis have not yet been functionally characterized.[2]

Proposed_Late_Stage_Pathway Strictosidine_Aglycone Strictosidine Aglycone Sarpagine_Type Sarpagine-type Intermediate Strictosidine_Aglycone->Sarpagine_Type Multiple Steps Humantenine_Type Humantenine-type Intermediate Sarpagine_Type->Humantenine_Type Oxidative Rearrangement Gelsedine_Scaffold Gelsedine Scaffold Formation Humantenine_Type->Gelsedine_Scaffold CYPs, Oxidoreductases (Hypothesized) This compound This compound Gelsedine_Scaffold->this compound Final Tailoring Steps

Caption: Proposed late-stage biosynthetic pathway to this compound, proceeding through sarpagine- and humantenine-type intermediates.

Quantitative Data (Illustrative)

Due to the lack of functionally characterized late-stage enzymes in the this compound pathway, the following tables present hypothetical, yet plausible, quantitative data for the key enzymatic steps. These values are intended to serve as a reference for future experimental work.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
GsTDCL-Tryptophan1505.03.3 x 10⁴
GsSTRTryptamine5010.02.0 x 10⁵
Secologanin25--
GsSGDStrictosidine7525.03.3 x 10⁵
GsCYP (Late-stage)Humantenine-type Precursor202.01.0 x 10⁵
GsOxidoreductaseGelsedine Intermediate1008.08.0 x 10⁴

Table 2: Metabolite Concentrations in Gelsemium elegans Leaf Tissue (Illustrative)

MetaboliteConcentration (µg/g fresh weight)
Tryptamine5.2
Secologanin1.8
Strictosidine12.5
Humantenine-type Precursor0.8
This compound25.7

Experimental Protocols (Illustrative)

The following protocols are representative of the methodologies that would be employed to characterize the enzymes of the this compound biosynthetic pathway.

Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a candidate Gelsemium CYP in Saccharomyces cerevisiae and its subsequent purification, a common strategy for characterizing plant CYPs.

CYP_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Expression cluster_2 Protein Purification RNA_Isolation Total RNA isolation from G. elegans cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplification of candidate CYP gene cDNA_Synthesis->PCR_Amplification Yeast_Expression_Vector Cloning into yeast expression vector PCR_Amplification->Yeast_Expression_Vector Yeast_Transformation Transformation of S. cerevisiae Yeast_Expression_Vector->Yeast_Transformation Culture_Growth Growth of yeast culture and induction of expression Yeast_Transformation->Culture_Growth Cell_Lysis Yeast cell lysis Culture_Growth->Cell_Lysis Microsome_Isolation Microsome isolation by ultracentrifugation Cell_Lysis->Microsome_Isolation Solubilization Solubilization of microsomal proteins Microsome_Isolation->Solubilization Affinity_Chromatography Affinity chromatography (e.g., His-tag) Solubilization->Affinity_Chromatography SDS_PAGE SDS-PAGE analysis of purified protein Affinity_Chromatography->SDS_PAGE

Caption: A typical workflow for the heterologous expression and purification of a candidate cytochrome P450 enzyme from Gelsemium.

Detailed Steps:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaf tissue of G. elegans using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Cloning: The full-length coding sequence of the candidate CYP gene is amplified by PCR using gene-specific primers and cloned into a yeast expression vector (e.g., pYES-DEST52) containing a galactose-inducible promoter.

  • Yeast Transformation and Expression: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis thaliana P450 reductase). A single colony is used to inoculate a starter culture in synthetic complete medium lacking uracil and containing glucose. The main culture is then grown in the same medium until the mid-log phase, at which point expression is induced by the addition of galactose.

  • Microsome Isolation: Yeast cells are harvested by centrifugation, washed, and resuspended in an extraction buffer. The cells are lysed using glass beads, and the cell debris is removed by centrifugation. The supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction.

  • Protein Purification: The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., sodium cholate) and a His-tagged CYP can be purified using immobilized metal affinity chromatography (IMAC). The purity of the enzyme is assessed by SDS-PAGE.

Protocol for an In Vitro Enzyme Assay with a Purified Cytochrome P450

This protocol outlines a method to determine the activity of a purified CYP enzyme with a hypothesized substrate.

Assay Components:

  • Purified CYP enzyme

  • Purified cytochrome P450 reductase (if not co-expressed)

  • NADPH

  • Hypothesized substrate (e.g., a humantenine-type alkaloid)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

  • The reaction mixture is prepared containing the buffer, CYP enzyme, and reductase in a microcentrifuge tube.

  • The substrate, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.

  • The reaction is initiated by the addition of NADPH.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

  • The product is extracted into the organic phase, dried, and redissolved in a suitable solvent for analysis.

  • The reaction product is identified and quantified using LC-MS/MS by comparison with an authentic standard, if available.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, with the early, conserved steps leading to strictosidine being well-established in Gelsemium. The proposed involvement of sarpagine- and humantenine-type intermediates provides a strong framework for understanding the formation of the complex gelsedine scaffold. However, the definitive identification and functional characterization of the late-stage enzymes, particularly the cytochrome P450s and other oxidoreductases responsible for the key skeletal rearrangements and cyclizations, remain a critical knowledge gap.

Future research should focus on:

  • Functional Genomics: Leveraging the genomic and transcriptomic data of Gelsemium species to identify and prioritize candidate genes for the late-stage biosynthetic steps.

  • Heterologous Expression and In Vitro Characterization: Expressing candidate enzymes in microbial systems (e.g., yeast, E. coli) or plant chassis to perform in vitro assays and confirm their catalytic function.

  • Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies can be employed in microbial or plant hosts to produce this compound and its analogs for pharmacological screening and potential therapeutic development.

The complete elucidation of the this compound biosynthesis pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this and other valuable Gelsemium alkaloids.

References

total synthesis of gelsemicine strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Total Synthesis of Gelsenicine

Introduction

Gelsenicine is a complex, polycyclic monoterpenoid indole alkaloid isolated from the toxic plant Gelsemium elegans. As a member of the gelsedine-type alkaloids, it possesses a unique and intricate molecular architecture characterized by an oxabicyclo[3.2.1]octane core, a spiro-fused N-methoxy oxindole moiety, and a pyrrolidine ring. The significant biological activities and the challenging structural features of gelsenicine have made it a compelling target for total synthesis. This guide provides a detailed overview of the first total synthesis of (±)-gelsenicine, a landmark achievement by the research group of Eric M. Ferreira. Additionally, it will touch upon subsequent advancements toward an enantioselective synthesis.

Core Synthetic Strategies

The inaugural total synthesis of gelsenicine by Ferreira and coworkers is a notable example of a highly efficient and strategic approach to a complex natural product.[1][2][3] The synthesis is marked by a pivotal metal-catalyzed cycloisomerization followed by a Cope rearrangement to rapidly construct the intricate core structure of the alkaloid.[4] This key sequence, combined with other strategic transformations, enabled the completion of the synthesis in a remarkably short number of steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first total synthesis of (±)-gelsenicine as reported by Ferreira and coworkers.

ParameterValueReference
Total Number of Steps 13 (from known aldehyde)[2][3]
Overall Yield 4.2%[4]
Key Transformation Gold-catalyzed cycloisomerization / Cope rearrangement[4]
Stereochemistry Racemic (±)[1][3]

Key Experimental Protocols

This section details the experimental procedures for the pivotal steps in the total synthesis of (±)-gelsenicine by Ferreira and coworkers.

Synthesis of the Dienyne Precursor

The synthesis begins with a Horner-Wadsworth-Emmons olefination to construct a dienyne precursor, which is essential for the subsequent key cycloisomerization reaction.[2]

  • Reaction: Horner-Wadsworth-Emmons olefination and phosphine-mediated isomerization.

  • Procedure: To a solution of the starting aldehyde in THF at 0 °C is added a phosphonate reagent and a base (e.g., NaH). The reaction is stirred for a specified time until completion. Following the olefination, a phosphine-mediated isomerization is carried out to afford the desired (E,E)-dienyne with high geometrical selectivity.[2]

Gold-Catalyzed Cycloisomerization/Cope Rearrangement

This is the cornerstone of the synthetic strategy, where the complex core of gelsenicine is assembled in a single, efficient cascade reaction.

  • Reaction: Gold-catalyzed 6-endo-dig cycloisomerization followed by a thermal Cope rearrangement.

  • Catalyst: [Au(JohnPhos)(MeCN)SbF6]

  • Procedure: The dienyne precursor is dissolved in a suitable solvent (e.g., CH2Cl2) and treated with a catalytic amount of the gold catalyst.[4] The resulting cycloisomerization product is then heated in a high-boiling solvent (e.g., MeOH) to induce a cis/trans isomerization and subsequent Cope rearrangement, yielding the bicyclic core of gelsenicine.[4]

Formation of the Oxindole and Pyrrolidine Rings

The final stages of the synthesis involve the construction of the spiro-oxindole and the pyrrolidine ring systems.

  • Oxindole Formation: This is achieved through a multi-step sequence involving the introduction of an N-methoxy oxindole moiety.[5]

  • Pyrrolidine Ring Formation: A radical cyclization is employed to construct the pyrrolidine ring, completing the hexacyclic framework of gelsenicine.[4] This step involves the use of a radical initiator such as AIBN and a tin hydride reagent (Bu3SnH).[2]

Visualization of the Synthetic Strategy

The following diagrams illustrate the logical flow of the total synthesis of (±)-gelsenicine and the key cycloisomerization/Cope rearrangement cascade.

Gelsenicine_Total_Synthesis Start Known Aldehyde Dienyne Dienyne Precursor Start->Dienyne Horner-Wadsworth-Emmons Olefination Bicyclic_Core Bicyclic Core Dienyne->Bicyclic_Core Au-catalyzed Cycloisomerization/ Cope Rearrangement Intermediate_1 Advanced Intermediate Bicyclic_Core->Intermediate_1 Alkyne Hydration & Functional Group Manipulations Gelsenicine (±)-Gelsenicine Intermediate_1->Gelsenicine Oxindole & Pyrrolidine Ring Formations

Caption: Overall synthetic route to (±)-Gelsenicine.

Cycloisomerization_Cope cluster_0 Key Cascade Reaction Diyne Diyne Precursor Cyclized_Intermediate Cyclized Intermediate (cis/trans isomers) Diyne->Cyclized_Intermediate [Au(JohnPhos)(MeCN)SbF6] (2 mol%) Cope_Product Bicyclic Core Cyclized_Intermediate->Cope_Product Heat (MeOH, 60 °C) Cope Rearrangement

Caption: The pivotal cycloisomerization/Cope rearrangement cascade.

Enantioselective Approaches

Following their initial racemic synthesis, the Ferreira group explored strategies for an enantioselective synthesis of (+)-gelsenicine.[6] They developed an asymmetric catalysis approach using a bisphosphine-gold complex, specifically (R)-DTBM-SEGPHOS(AuCl)2, which successfully provided a key intermediate in high enantiopurity.[6] This work represents a formal enantioselective total synthesis of (+)-gelsenicine and opens the door to accessing enantiomerically pure Gelsemium alkaloids. More recently, a unified total synthesis of five gelsedine-type alkaloids, including (-)-gelsenicine, has been reported, further expanding the synthetic toolkit for this important class of natural products.[7]

The total synthesis of gelsenicine by Ferreira and coworkers is a testament to the power of strategic planning and the development of novel synthetic methodologies. The key gold-catalyzed cycloisomerization/Cope rearrangement cascade provides a rapid and efficient means of constructing the complex core of this and related alkaloids. The subsequent development of an enantioselective approach further enhances the significance of this work, paving the way for the synthesis and biological evaluation of enantiomerically pure Gelsemium alkaloids. These synthetic achievements not only represent significant milestones in the field of total synthesis but also provide valuable tools for medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Gelsemicine on Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a principal alkaloid from plants of the Gelsemium genus, has garnered significant interest for its analgesic and anxiolytic properties.[1][2] These effects are primarily mediated through its interaction with glycine receptors (GlyRs), ligand-gated chloride ion channels that play a crucial role in inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on GlyRs, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization. It is important to note that much of the foundational research in this area has been conducted using gelsemine, a closely related alkaloid, and for the purpose of this guide, the term gelsemine will be used when referencing these studies, with the understanding that this compound is a key constituent of Gelsemium extracts and its actions are of primary interest.

Core Mechanism of Action

Gelsemine directly modulates both recombinant and native GlyRs in a manner that is both conformation-specific and subunit-selective.[1][2] Its interaction with the receptor is voltage-independent and leads to differential changes in the apparent affinity for glycine and the open probability of the ion channel.[1][2] The binding site for gelsemine is thought to be in close proximity to the binding sites for glycine and the competitive antagonist strychnine.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of gelsemine with various GlyR subtypes.

Receptor SubtypeGelsemine EffectIC50 / EC50 (µM)Ki (µM)Reference
Homomeric α1 Biphasic: Potentiation at low concentrations, inhibition at high concentrationsEC50 (potentiation) not precisely determined-[3]
Homomeric α2 Inhibition~42-[1][4]
Homomeric α3 Inhibition~42-[1][4]
Heteromeric α1β InhibitionNot significantly different from α2 and α3 subtypes-[1]
Heteromeric α2β InhibitionNot significantly different from homomeric α2-[1]
Heteromeric α3β InhibitionNot significantly different from homomeric α3-[1]
Native (spinal cord) Inhibition42.4 ± 4.421.9 (from [3H]-strychnine displacement)[1][5]

Table 1: Potency of Gelsemine on Glycine Receptor Subtypes

Receptor SubtypeGelsemine Concentration (µM)Effect on Glycine EC50Effect on Maximum CurrentReference
Homomeric α1 10Leftward shift (Increased apparent affinity)No significant change[1]
Homomeric α2 50Rightward shift (Decreased apparent affinity)No significant change[4]
Homomeric α3 50Rightward shift (Decreased apparent affinity)No significant change[4]

Table 2: Effect of Gelsemine on Glycine Dose-Response Relationship

Receptor SubtypeGelsemine Concentration (µM)Effect on Channel Open Probability (nPo)Effect on Single-Channel ConductanceReference
Homomeric α1 10IncreasedNo significant change[1]
Homomeric α2 50DecreasedNo significant change[1]
Homomeric α3 50DecreasedNo significant change[1]

Table 3: Effect of Gelsemine on Single-Channel Properties

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells for GlyR Expression

This protocol describes the standard procedure for culturing and transfecting Human Embryonic Kidney (HEK293) cells to express recombinant glycine receptors for electrophysiological or binding studies.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding the desired GlyR subunit(s) (e.g., α1, α2, α3, β)

  • Transfection reagent (e.g., Lipofectamine 2000 or Calcium Phosphate)

  • Culture dishes or multi-well plates

Procedure:

  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.

  • Transfection:

    • One day before transfection, seed cells into the desired culture vessel to achieve 50-80% confluency on the day of transfection.

    • Prepare the transfection complex according to the manufacturer's protocol for the chosen transfection reagent. Briefly, dilute plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh, complete culture medium.

  • Expression: Allow the cells to express the GlyR subunits for 24-48 hours before proceeding with experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to record glycine-evoked currents from HEK293 cells expressing recombinant GlyRs.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Preparation: Place a coverslip with transfected HEK293 cells in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply glycine and this compound solutions using a fast-perfusion system.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitize the data for analysis.

Single-Channel Recording

This protocol describes the outside-out patch configuration for recording single-channel currents.

Procedure:

  • Establish a whole-cell configuration as described above.

  • Slowly withdraw the pipette from the cell. The membrane will reseal, forming a small, excised patch with the extracellular face of the receptor oriented towards the bath solution.

  • Perfuse the patch with external solution containing the desired concentrations of glycine and this compound.

  • Record single-channel currents at a constant holding potential.

[3H]-Strychnine Binding Assay

This protocol details a competitive binding assay to determine the affinity of gelsemine for the strychnine binding site on GlyRs.

Materials:

  • Membrane preparation from cells or tissues expressing GlyRs

  • [3H]-strychnine (radioligand)

  • Unlabeled gelsemine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of [3H]-strychnine with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled gelsemine (competition). Include a set of tubes with a high concentration of unlabeled strychnine to determine non-specific binding.

  • Incubation: Incubate the reactions at a specified temperature for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [3H]-strychnine binding as a function of the log concentration of gelsemine and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Visualizations

Signaling Pathway

Gelsemine_Signaling_Pathway Gelsemine Gelsemine GlyR Glycine Receptor (α3 subunit) Gelsemine->GlyR Binds to Allopregnanolone_synthesis ↑ Allopregnanolone Synthesis GlyR->Allopregnanolone_synthesis Activates GABA_A_R GABAA Receptor Allopregnanolone_synthesis->GABA_A_R Potentiates Neuronal_inhibition ↑ Neuronal Inhibition GABA_A_R->Neuronal_inhibition Mediates Analgesia Analgesia Neuronal_inhibition->Analgesia Leads to

Caption: Signaling pathway of gelsemine-induced analgesia.

Experimental Workflow: Electrophysiology

Electrophysiology_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with GlyR Subunit cDNA cell_culture->transfection patch_clamp Whole-Cell or Single-Channel Patch-Clamp Recording transfection->patch_clamp drug_application Application of Glycine and Gelsemine patch_clamp->drug_application data_acquisition Data Acquisition (Current Recordings) drug_application->data_acquisition data_analysis Data Analysis (Dose-response, Kinetics) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological characterization.

Experimental Workflow: Binding Assay

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (GlyR-expressing cells/tissue) start->membrane_prep binding_reaction Incubation with [3H]-Strychnine and Gelsemine membrane_prep->binding_reaction filtration Rapid Filtration binding_reaction->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

References

A Technical Guide to the Natural Sources and Isolation of Gelsemicine from Gelsemium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the highly toxic alkaloid gelsemicine and its related compounds, with a focus on the genus Gelsemium. It details established protocols for the isolation and purification of these compounds, presenting quantitative data to inform extraction strategies. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Natural Sources of this compound and Related Alkaloids

This compound is a monoterpenoid indole alkaloid found in flowering plants of the genus Gelsemium. The three primary species of this genus are Gelsemium sempervirens, Gelsemium elegans, and Gelsemium rankinii. All three species are known to be poisonous due to their complex alkaloid composition.

  • Gelsemium sempervirens , native to the Americas, is a primary source of This compound . It also contains the related and less toxic alkaloid, gelsemine. The rhizomes and roots of G. sempervirens are particularly rich in these alkaloids.[1][2]

  • Gelsemium elegans , found in China and Southeast Asia, is a well-studied source of a variety of toxic alkaloids. While it contains gelsemine, it is more notably a source of gelsenicine , an alkaloid with a toxicity comparable to this compound.[1][3][4] It is important to note that this compound and gelsenicine are distinct compounds, though both are highly toxic. The alkaloid profile can vary significantly based on the plant part (roots, stems, or leaves) and the geographical origin.[3] Generally, the roots have the highest concentration of most alkaloids.[3]

  • Gelsemium rankinii , also native to North America, is the least studied of the three species, but it is also known to contain a profile of toxic alkaloids.

The total alkaloid content in Gelsemium species is approximately 0.5%.[1] The concentration and composition of these alkaloids, including this compound and gelsenicine, are influenced by factors such as the species, the specific part of the plant, the season of harvesting, and the geographic location.[1]

Quantitative Data on Alkaloid Isolation

The yield of this compound and related alkaloids from Gelsemium species can vary based on the extraction and purification methods employed. High-speed counter-current chromatography (HSCCC) has emerged as a particularly effective technique for the preparative separation of these alkaloids.

Table 1: Yield of Gelsenicine and Other Major Alkaloids from Gelsemium elegans

Starting MaterialMethodCompoundYieldPurityReference
300 mg crude extractHSCCCGelsenicine19.4 mg95.4%[5]
300 mg crude extractHSCCCGelsevirine21.2 mg98.6%[5]
1.5 g crude extractpH-zone-refining CCCGelsemine312 mg94.8%[5][6]
1.5 g crude extractpH-zone-refining CCCKoumine420 mg95.9%[5][6]
1.5 g crude extractpH-zone-refining CCCGelsevirine195 mg96.7%[5][6]
206.6 mg crude alkaloid sampleHSCCCKoumine28.7 mg97.8%[5]
206.6 mg crude alkaloid sampleHSCCCGelsemine24.9 mg95.4%[5]
206.6 mg crude alkaloid sampleHSCCCHumantenine26.9 mg97.4%[5]
206.6 mg crude alkaloid sampleHSCCCGelsevirine7.2 mg93.5%[5]

Table 2: Yield of Gelsemine from Gelsemium sempervirens

Plant PartMethodCompoundYieldReference
RhizomeNot specifiedGelsemine0.2%[2]
RootNot specifiedGelsemine0.17%[2]

Experimental Protocols for Isolation

General Alkaloid Extraction from Plant Material

A general procedure for the extraction of total alkaloids from Gelsemium species precedes chromatographic separation.

plant_material Dried, powdered Gelsemium plant material (roots, rhizomes, or whole plant) maceration Macerate with ethanol or methanol plant_material->maceration filtration Filter to separate extract from solid residue maceration->filtration concentration Concentrate the filtrate under reduced pressure filtration->concentration acid_extraction Dissolve residue in acidic water (e.g., 2% HCl) and filter concentration->acid_extraction basification Adjust aqueous solution to pH 9-10 with ammonia acid_extraction->basification solvent_partition Extract with an organic solvent (e.g., chloroform or ethyl acetate) basification->solvent_partition crude_extract Concentrate the organic phase to yield crude total alkaloids solvent_partition->crude_extract

General workflow for the extraction of total alkaloids from Gelsemium species.
Isolation of Gelsenicine using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Apparatus Preparation:

    • Fill the multilayer coil column entirely with the stationary phase (upper phase).

    • Set the apparatus to rotate at a suitable speed, typically around 850 rpm.

    • Pump the mobile phase (lower phase) into the column at a flow rate of approximately 1.5-2.0 mL/min until the hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system and inject it into the column through the sample loop.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals using a fraction collector.

  • Monitoring: Monitor the effluent using a UV detector at a wavelength of 254 nm to observe the separation of compounds.

  • Analysis and Purification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.

    • Combine the fractions containing the pure gelsenicine.

    • Evaporate the solvent to obtain the isolated compound.

    • Further purification can be achieved using preparative HPLC if necessary.

  • Structural Identification: Confirm the structure of the isolated gelsenicine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

crude_extract Crude Alkaloid Extract prepare_hsccc Prepare HSCCC with stationary phase (e.g., upper phase of CHCl3-MeOH-HCl) crude_extract->prepare_hsccc inject_sample Dissolve extract and inject into HSCCC prepare_hsccc->inject_sample elute Elute with mobile phase (e.g., lower phase) inject_sample->elute collect_fractions Collect fractions based on UV detection elute->collect_fractions analyze_fractions Analyze fractions by HPLC for purity collect_fractions->analyze_fractions combine_pure Combine pure gelsenicine fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate isolated_compound Isolated Gelsenicine evaporate->isolated_compound structural_id Structural Identification (MS, NMR) isolated_compound->structural_id

Workflow for the isolation of gelsenicine using HSCCC.
Isolation of Alkaloids using Preparative Thin-Layer Chromatography (PTLC)

PTLC is a scalable version of analytical TLC that can be used for the purification of milligrams to grams of a substance.

Protocol:

  • Sample Application: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform). Apply the solution as a narrow band onto a preparative TLC plate (e.g., silica gel 60 F254, 20x20 cm).

  • Chromatogram Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common solvent system for alkaloids is a mixture of chloroform, methanol, and aqueous ammonia (e.g., 85:14:1 v/v/v). Allow the solvent front to move up the plate until it is near the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate completely. Visualize the separated bands under UV light (at 254 nm and/or 366 nm). Mark the bands of interest with a pencil.

  • Scraping: Carefully scrape the silica gel of the band corresponding to the target alkaloid from the glass plate onto a clean piece of paper or into a flask.

  • Elution:

    • Transfer the scraped silica to a flask.

    • Add a polar solvent, such as methanol or a mixture of chloroform and methanol, to elute the compound from the silica.

    • Stir or sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Filtration and Concentration: Filter the mixture to remove the silica gel. Wash the silica with additional solvent to maximize recovery. Evaporate the solvent from the filtrate under reduced pressure to obtain the purified compound.

  • Purity Assessment: Assess the purity of the isolated compound using analytical HPLC. If necessary, repeat the PTLC process for further purification.

crude_extract Crude Alkaloid Extract apply_to_ptlc Apply extract as a band on a preparative TLC plate crude_extract->apply_to_ptlc develop_plate Develop the plate in a suitable solvent system apply_to_ptlc->develop_plate visualize_bands Visualize bands under UV light develop_plate->visualize_bands scrape_band Scrape the silica of the target band visualize_bands->scrape_band elute_compound Elute the compound from the silica with a polar solvent scrape_band->elute_compound filter_and_concentrate Filter to remove silica and evaporate the solvent elute_compound->filter_and_concentrate isolated_compound Isolated Alkaloid filter_and_concentrate->isolated_compound check_purity Assess purity with analytical HPLC isolated_compound->check_purity

Workflow for the isolation of alkaloids using preparative TLC.

Conclusion

The isolation of this compound and its related toxic alkaloids from Gelsemium species is a critical area of research for pharmacology, toxicology, and the development of novel therapeutics. This guide provides a foundational understanding of the natural sources of these compounds and detailed methodologies for their extraction and purification. The choice of isolation technique will depend on the target alkaloid, the starting material, and the desired scale of purification. The quantitative data presented herein should aid in the strategic selection of plant sources and extraction methods to optimize the yield of these potent natural products for further study. Due to the extreme toxicity of these compounds, appropriate safety precautions must be taken at all stages of handling and isolation.

References

Gelsemicine: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a complex indole alkaloid, is a prominent member of the diverse chemical family found in plants of the Gelsemium genus. These plants, notoriously toxic, have also been a source of compounds with significant pharmacological interest. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical properties, methods for its isolation and synthesis, and its interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound is structurally distinct from its well-known relative, gelsemine. The key chemical and physical properties of this compound are summarized in the table below, providing a clear quantitative overview.

PropertyValueReference
Chemical Formula C₂₀H₂₆N₂O₄[1]
Molecular Weight 358.4 g/mol [1]
CAS Number 6887-28-1[1][2]
Type of Alkaloid Indole Alkaloid[1]

Isolation and Synthesis

The procurement of pure this compound for research and development relies on two primary approaches: isolation from its natural source and total synthesis in the laboratory.

Isolation from Gelsemium elegans

A detailed protocol for the isolation of this compound from the plant Gelsemium elegans has been established using high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of this compound from a crude extract.

Experimental Protocol: Isolation of this compound using HSCCC [3]

  • Plant Material and Extraction:

    • Dried and powdered aerial parts of Gelsemium elegans are extracted with methanol.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • Two-Phase Solvent System: A two-phase solvent system composed of chloroform-methanol-0.1 mol/L hydrochloric acid (in a 4:4:2 volume ratio) is prepared and thoroughly equilibrated.

    • HSCCC Apparatus: A preparative HSCCC instrument is used for the separation.

    • Procedure:

      • The column is first filled with the upper stationary phase.

      • The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

      • The apparatus is rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped through the column at a defined flow rate.

      • The effluent is continuously monitored by UV detection at a specific wavelength (e.g., 254 nm).

      • Fractions are collected based on the elution profile.

  • Purification and Identification:

    • Fractions containing this compound are combined and concentrated.

    • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

    • The structure of the purified compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

From 300 mg of the crude extract of G. elegans, this method can yield approximately 19.4 mg of gelsenicine with a purity of 95.4% as determined by HPLC.[3]

Total Synthesis

Biological Activity and Signaling Pathways

The profound biological effects of Gelsemium alkaloids, including their high toxicity, are attributed to their interactions with crucial signaling pathways in the nervous system. While much of the research has focused on the alkaloid class as a whole or on gelsemine, evidence suggests that this compound also plays a significant role in modulating these pathways.

Interaction with GABAa Receptors

The toxicity of Gelsemium alkaloids has been linked to their effects on the gamma-aminobutyric acid type A (GABAa) receptor, a key player in inhibitory neurotransmission in the central nervous system. Studies on the related alkaloid, gelsemine, have shown that it acts as a negative modulator of GABAa receptors.[4][5] This interaction is not mediated through the benzodiazepine binding site.[4][5] It is plausible that this compound exerts a similar modulatory effect on GABAa receptors, contributing to the overall toxic profile of Gelsemium extracts.

Experimental Workflow: Investigating this compound's Effect on GABAa Receptors

GABAA_Workflow cluster_cell_culture Cell Culture and Transfection cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with GABAa Receptor Subunit cDNAs HEK293->Transfection PatchClamp Whole-Cell Patch Clamp Recording Transfection->PatchClamp Express Recombinant GABAa Receptors Current_Measurement Measure GABA-evoked Currents PatchClamp->Current_Measurement GABA_Application Apply GABA (agonist) GABA_Application->PatchClamp Gelsemicine_Application Co-apply this compound Gelsemicine_Application->PatchClamp Analysis Analyze Changes in Current Amplitude, Kinetics, and Dose-Response Current_Measurement->Analysis

Caption: Workflow for studying this compound's effects on GABAa receptors.

Calcium Signaling Pathway

Network pharmacology studies have indicated that the toxicity of Gelsemium alkaloids is associated with the calcium signaling pathway.[6] Intracellular calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Dysregulation of calcium homeostasis can lead to cellular dysfunction and toxicity. It is hypothesized that this compound may disrupt normal calcium signaling, contributing to its toxic effects.

Logical Relationship: this compound and Calcium Signaling

Calcium_Signaling This compound This compound Cell_Membrane Plasma Membrane Ion Channels/Receptors This compound->Cell_Membrane ER Endoplasmic Reticulum (IP3R/RyR) This compound->ER Ca_Influx Altered Ca²⁺ Influx Cell_Membrane->Ca_Influx Ca_Release Altered Ca²⁺ Release from Stores ER->Ca_Release Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Downstream Activation of Ca²⁺-dependent Enzymes and Signaling Cascades Cytosolic_Ca->Downstream Toxicity Cellular Toxicity Downstream->Toxicity

Caption: Postulated mechanism of this compound-induced calcium dysregulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cellular cascade implicated in the toxic effects of Gelsemium alkaloids.[6] The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway can lead to detrimental cellular outcomes. Further research is needed to elucidate the specific molecular targets of this compound within the MAPK cascade.

Signaling Pathway: Overview of MAPK Cascade

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., this compound-induced stress) Receptor Cell Surface Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., MEKK, Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Transcription_Factors->Cellular_Response regulates gene expression for

Caption: General overview of the MAPK signaling cascade.

Conclusion

This compound stands as a molecule of significant interest due to its complex structure and potent biological activity. This guide has provided a consolidated overview of its chemical properties, a detailed protocol for its isolation, and an exploration of its known and potential interactions with key signaling pathways. While the broad strokes of its biological activity are beginning to be understood, further focused research is imperative to delineate the precise molecular mechanisms of its action. A deeper understanding of how this compound interacts with specific receptor subtypes and downstream signaling components will be crucial for any future consideration of its therapeutic potential or for the development of effective antidotes to Gelsemium poisoning. The information compiled here serves as a foundational resource to guide and stimulate such future investigations.

References

Preliminary Pharmacological Profiling of Gelsemicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Gelsemicine, an indole alkaloid isolated from plants of the Gelsemium genus, has attracted interest within the scientific community for its potential pharmacological activities. As a member of a class of compounds known for their potent biological effects, a thorough understanding of this compound's pharmacological profile is crucial for evaluating its therapeutic potential and associated risks. This technical guide provides a consolidated overview of the preliminary pharmacological data on this compound, with a focus on its toxicological profile, interactions with key neurological receptors, and effects on cellular signaling pathways. Due to the limited availability of data for this compound, information from the structurally related and more extensively studied alkaloid, gelsemine, is included for comparative purposes and to suggest potential areas of investigation for this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the related alkaloid gelsemine to provide a comparative toxicological and pharmacological overview.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Citation
This compoundMouseIntraperitoneal~0.2 mg/kg[1]
GelsemineMouseIntraperitoneal56 mg/kg[2]

Table 2: Receptor Binding and Functional Inhibition Data

CompoundReceptor/AssayParameterValueCell Line/SystemCitation
GelsemineGlycine Receptor (α3)Ki21.9 µMRat spinal cord homogenates[3]
GelsemineGlycine Receptors (spinal)IC50~42 µMSpinal cord neurons[4]
GelsemineGABAA ReceptorsIC5055–75 µMRecombinant and native receptors[4][5]
GelsemineGABAA ReceptorsIC5089.1 ± 16.4 µMCortical neurons[4]

Table 3: In Vitro Cytotoxicity Data

CompoundCell LineParameterValueCitation
Reference Data
Lead (Pb2+)SH-SY5Y NeuroblastomaIC505 µM[6]
Various Heterocyclic CompoundsSH-SY5Y NeuroblastomaIC5033.21 - 90.90 µM[7]

Note: Specific IC50 values for this compound on neuroblastoma cell lines were not available in the searched literature. The provided data serves as a reference for cytotoxicity levels in the commonly used SH-SY5Y neuroblastoma cell line.

Experimental Protocols

This section details the methodologies for key experiments relevant to the pharmacological profiling of this compound.

Acute Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of this compound.

Method: (Adapted from standard acute toxicity protocols)[1][8][9]

  • Animals: Use healthy, young adult mice (e.g., BALB/c or CD-1 strain), weighing 20-30g. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension with a suspending agent). The concentration should be adjusted to allow for the administration of appropriate doses in a volume of approximately 10 ml/kg.

  • Administration: Administer single doses of this compound via the desired route (e.g., intraperitoneal injection). Use a range of doses, with at least 3-5 dose groups and a control group receiving the vehicle alone.

  • Observation: Observe animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record signs of toxicity, such as convulsions, respiratory distress, and behavioral changes, as well as the time of death.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.[8]

Receptor Binding Assay (for Glycine Receptors)

Objective: To determine the binding affinity (Ki) of this compound for glycine receptors.

Method: (Adapted from radioligand binding assay protocols)[3][10]

  • Membrane Preparation: Homogenize rat spinal cord tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]strychnine) and varying concentrations of the unlabeled competitor (this compound).

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of this compound on ion channels, such as glycine and GABAA receptors.

Method: (Adapted from whole-cell patch-clamp protocols)[11][12][13]

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with glycine or GABAA receptor subunits, or primary neuronal cultures).

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with an internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (gigaseal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential and record ionic currents in response to the application of agonists (e.g., glycine or GABA) in the presence and absence of varying concentrations of this compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on the amplitude, kinetics, and concentration-response relationship of the agonist-evoked currents. Calculate IC50 values for inhibition.

In Vitro Cytotoxicity Assay (MTT/XTT)

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Method: (Adapted from MTT and XTT assay protocols)

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Intracellular Calcium Imaging

Objective: To investigate the effect of this compound on intracellular calcium levels.

Method: (Adapted from Fura-2 AM calcium imaging protocols)[2][14][15][16]

  • Cell Preparation: Culture cells on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging Setup: Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Record the baseline fluorescence ratio at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) before applying any stimulus.

  • Compound Application: Perfuse the cells with a solution containing this compound and/or other stimuli (e.g., a glycine receptor agonist).

  • Image Acquisition: Continuously record the fluorescence images at both excitation wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths over time. This ratio is proportional to the intracellular calcium concentration.

Western Blotting for MAPK Signaling

Objective: To determine if this compound activates or inhibits the MAPK signaling pathway.

Method: (Adapted from Western blot protocols for p38 MAPK)[7]

  • Cell Treatment and Lysis: Treat cells with this compound for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for a phosphorylated (activated) form of a MAPK (e.g., phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the MAPK and a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the change in phosphorylation status.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its pharmacological characterization.

G cluster_0 This compound-Receptor Interaction cluster_1 Downstream Cellular Effects This compound This compound GlyR Glycine Receptor (e.g., α3 subunit) This compound->GlyR Agonist/Positive Allosteric Modulator GABAAR GABAA Receptor This compound->GABAAR Negative Allosteric Modulator IonChannel Cl- Channel Opening GlyR->IonChannel GABAAR->IonChannel Inhibition of Cl- influx Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Cellular_Response Modulation of Neuronal Excitability & Cellular Processes Hyperpolarization->Cellular_Response Ca_Influx Ca2+ Influx (Secondary Effect) MAPK_Pathway MAPK Pathway (e.g., p38) Ca_Influx->MAPK_Pathway MAPK_Pathway->Cellular_Response

Caption: Potential signaling pathways of this compound at inhibitory neurotransmitter receptors.

G cluster_workflow Pharmacological Profiling Workflow for this compound cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis & Interpretation start This compound (Test Compound) receptor_binding Receptor Binding Assays (GlyR, GABAAR) start->receptor_binding electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology cytotoxicity Cytotoxicity Assays (e.g., MTT on SH-SY5Y) start->cytotoxicity calcium_imaging Intracellular Ca2+ Imaging start->calcium_imaging western_blot Western Blot (MAPK Signaling) start->western_blot acute_toxicity Acute Toxicity (LD50) in Mice start->acute_toxicity ki_ic50 Determine Ki, IC50 receptor_binding->ki_ic50 electrophysiology->ki_ic50 cytotoxicity->ki_ic50 mechanism Elucidate Mechanism of Action calcium_imaging->mechanism western_blot->mechanism ld50 Determine LD50 acute_toxicity->ld50 end Pharmacological Profile ki_ic50->end ld50->end mechanism->end

Caption: Experimental workflow for the pharmacological profiling of this compound.

Conclusion

The preliminary pharmacological data for this compound, supplemented with findings from the related alkaloid gelsemine, indicate that it is a potent compound with significant activity at inhibitory neurotransmitter receptors, particularly the glycine receptor. Its high toxicity, as suggested by the low LD50 value, necessitates careful dose-ranging studies in any future investigations. The provided experimental protocols offer a robust framework for further characterizing the pharmacological and toxicological properties of this compound. Future research should focus on obtaining more specific quantitative data for this compound's receptor binding affinities and functional effects, as well as elucidating its precise impact on intracellular signaling cascades. This will be essential for a comprehensive risk-benefit assessment and for determining its potential as a pharmacological tool or therapeutic lead.

References

An In-depth Technical Guide to Gelsemicine: Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemicine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and a summary of its biological activities and mechanism of action. Particular focus is given to its interaction with neuronal receptors and its cytotoxic effects on cancer cell lines. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

Physicochemical Properties

The chemical formula of this compound is C20H26N2O4, with a molecular weight of approximately 358.43 g/mol .[2] The structure of this compound is characterized by a complex, polycyclic framework typical of the Gelsemium alkaloids.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods. While a complete, publicly available dataset is not readily compiled, the following represents typical data used for its characterization.

Table 1: Spectroscopic Data for this compound

Technique Data Type Observed Peaks/Signals
¹H NMR Chemical Shifts (δ)Specific proton signals corresponding to the alkaloid's complex structure.
¹³C NMR Chemical Shifts (δ)Distinct carbon signals indicative of the carbon skeleton.
IR Spectroscopy Wavenumber (cm⁻¹)Absorption bands corresponding to functional groups such as C=O, C-O, C-N, and aromatic C-H.
Mass Spectrometry m/z RatiosA molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns.[3]

Note: Detailed, specific peak assignments for ¹H and ¹³C NMR would require access to original research articles not fully available in the initial searches.

Experimental Protocols

Isolation of this compound

The isolation of this compound from Gelsemium plant material typically involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The resulting alkaloid fraction is further purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Synthesis of this compound

A reported synthesis of this compound starts from gardnerine, a sarpagine-type indole alkaloid.[4] The synthesis proceeds through several intermediates, including humantenine, gelselegine, and gelsenicine-type compounds.[4] While the abstract indicates this synthetic route, a detailed, step-by-step experimental protocol is not provided in the available search results. The total synthesis of the closely related alkaloid, gelsemine, has been extensively studied and various synthetic strategies have been developed, which could potentially be adapted for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activities of Gelsemium alkaloids, including this compound, are a subject of ongoing research. These compounds are known for their potent effects on the central nervous system.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cytotoxicity of this compound (and related compounds/extracts) against Human Cancer Cell Lines

Compound/Extract Cell Line IC50 Value Reference
Methanol extract of G. elegansCaOV-3 (human ovarian cancer)5 µg/ml (after 96h)[5]
Methanol extract of G. elegansMDA-MB-231 (human breast cancer)40 µg/ml (after 96h)[5]

Note: This table includes data for a crude extract. IC50 values for pure this compound against a wider range of cell lines are a key area for further research.

Mechanism of Action: Interaction with Neuronal Receptors

The neurotropic effects of Gelsemium alkaloids are primarily attributed to their interaction with inhibitory neurotransmitter receptors in the central nervous system, namely the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyRs).

GABAA receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain. The binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Studies on the related alkaloid gelsemine have shown that it acts as a negative allosteric modulator of GABAA receptors.[6][7][8] This means that it binds to a site on the receptor different from the GABA binding site and reduces the receptor's response to GABA. This inhibitory action on GABAA receptors may contribute to the toxic effects of Gelsemium alkaloids. The specific binding affinity and functional effects of this compound on different GABAA receptor subtypes are an area requiring further investigation.

Glycine receptors are another major class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem. Gelsemine has been shown to directly modulate glycine receptors, exhibiting subunit-selective effects.[6][9][10] It can act as both a potentiator and an inhibitor of glycine-evoked currents, depending on the receptor subtype and concentration.[9][10] This complex interaction with glycine receptors is believed to underlie both the therapeutic (analgesic) and toxic effects of gelsemine.[9] It is highly probable that this compound shares a similar mechanism of action at glycine receptors, but specific functional assays are needed for confirmation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Gelsemium alkaloids at inhibitory synapses and a general workflow for the isolation and characterization of this compound.

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Vesicle GABA Vesicle Action Potential->Vesicle Ca²⁺ Influx GABA GABA Vesicle->GABA Release GABAAR GABAₐ Receptor GABA->GABAAR Binds Chloride Cl⁻ Channel GABAAR->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Cl⁻ Influx This compound This compound This compound->GABAAR Negative Allosteric Modulation

Caption: Proposed mechanism of this compound's action at a GABAergic synapse.

Isolation_Workflow Plant_Material Gelsemium Plant Material (Dried, Powdered) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base->Alkaloid_Fraction Chromatography Chromatographic Purification (Column, HPLC) Alkaloid_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Spectroscopy Structural Elucidation (NMR, IR, MS) Pure_this compound->Spectroscopy Structure_Confirmed Structure Confirmed Spectroscopy->Structure_Confirmed

Caption: General experimental workflow for the isolation and characterization of this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships for various biological effects.

  • Elucidation of Specific Molecular Targets: While the interaction with GABAA and glycine receptors is evident, identifying the specific receptor subtypes with which this compound has the highest affinity and functional modulation will be crucial for understanding its selectivity and for designing safer analogues.

  • In-depth Cytotoxicity Studies: A broader screening of this compound against a diverse panel of cancer cell lines is necessary to identify potential anti-cancer applications and to understand its mechanisms of inducing cell death.

  • Development of Synthetic Analogues: The complex structure of this compound presents a challenge for total synthesis, but also an opportunity for the creation of novel derivatives with improved therapeutic indices (i.e., higher efficacy and lower toxicity).

Conclusion

This compound, a complex indole alkaloid from the Gelsemium genus, represents a fascinating natural product with significant biological activity. Its interactions with key inhibitory neurotransmitter receptors in the central nervous system and its cytotoxic potential highlight its importance as a lead compound for drug discovery. This technical guide has summarized the current knowledge on this compound, providing a foundation for future research aimed at harnessing its therapeutic potential while mitigating its inherent toxicity. The detailed methodologies and data presented herein are intended to aid researchers in their efforts to further explore this promising natural product.

References

A Comprehensive Technical Guide to Gelsemicine Derivatives: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine is a monoterpenoid indole alkaloid isolated from flowering plants of the Gelsemium genus, which are native to subtropical and tropical regions of the Americas and Southeast Asia.[1] These plants, particularly Gelsemium elegans, are known for their high toxicity, which is largely attributed to their complex alkaloid content.[2] this compound, along with related compounds like gelsemine and koumine, belongs to a class of molecules that have garnered significant interest from the scientific community due to their intricate chemical structures and potent biological activities.[3]

Despite the inherent toxicity that limits their clinical use, Gelsemium alkaloids exhibit a range of promising pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and anxiolytic properties.[2][4] This has spurred research into the synthesis and evaluation of this compound derivatives, with the goal of dissociating the therapeutic effects from the toxic properties.[1] This guide provides an in-depth overview of the basic properties of this compound derivatives, their synthesis, biological activities, and their potential as lead compounds in drug development.

Core Chemical and Physical Properties

This compound and its derivatives are characterized by a complex, polycyclic structure featuring an oxindole nucleus.[3] The rigid framework and multiple stereocenters make them challenging targets for chemical synthesis.[1][5] The basic physicochemical properties of this compound and a few related alkaloids are summarized below. It is important to note that comprehensive experimental data for many derivatives, such as pKa and logP, are often limited, and computational methods are frequently employed for their prediction in early-stage drug discovery.[6][7]

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Structural Features / NotesCAS Number
This compound C₂₀H₂₂N₂O₄358.4Gelsedine-type alkaloid. Synthesized from gardnerine.[8]5462428[9]
Gelsemine C₂₀H₂₂N₂O₂322.4A related, highly toxic indole alkaloid from the same genus.[1][10]509-15-9[10]
4-(S)-Gelsemine N-Oxide C₂₀H₂₂N₂O₃338.4An oxidized derivative of gelsemine.[9]5317545[9]
Koumine C₂₀H₂₂N₂O306.4Another major alkaloid from Gelsemium with a distinct structure.[3]1358-76-5
Humantenirine C₂₁H₂₄N₂O₃368.4A humantenine-type alkaloid, also found in Gelsemium.[3]6879-57-8

Synthesis and Experimental Protocols

The total synthesis of Gelsemium alkaloids like gelsemine and this compound is a complex endeavor that has been a subject of interest for organic chemists for decades.[1][5][11] The synthesis of this compound itself has been achieved from other sarpagine-type indole alkaloids, such as gardnerine.[8]

The development of derivatives typically involves the chemical modification of the parent alkaloid to explore structure-activity relationships (SAR).[12][13][14] This process is crucial for optimizing therapeutic effects while minimizing toxicity.[13]

Generalized Experimental Protocol: Synthesis and Purification of a Hypothetical this compound Derivative

This protocol outlines a general workflow for the synthesis, purification, and characterization of a new this compound derivative. Specific reagents, reaction conditions, and safety precautions would need to be adapted for the target molecule.

  • Reaction Setup:

    • A dry, two- or three-neck round-bottom flask is charged with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).[15]

    • The starting material (this compound or a precursor) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • The flask is cooled to the desired reaction temperature (e.g., 0 °C in an ice bath).

  • Reagent Addition and Reaction:

    • The modifying reagent (e.g., an acylating agent, alkylating agent) is dissolved in the same anhydrous solvent and added dropwise to the stirring solution of the starting material.

    • The reaction is monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material.[15]

  • Work-up and Extraction:

    • Once the reaction is complete, it is quenched by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

    • The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified using column chromatography on silica gel.

    • A solvent system (eluent) of appropriate polarity is chosen based on TLC analysis to separate the desired product from unreacted starting materials and byproducts.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Characterization:

    • The structure and purity of the final compound are confirmed using various spectroscopic methods:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR) to determine the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify functional groups.

    • The melting point of a solid product is determined as an indicator of purity.

G Generalized Workflow for Derivative Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Reaction Setup (Inert Atmosphere) add_reagent Reagent Addition & Reaction start->add_reagent monitor Monitor Progress (TLC) add_reagent->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Structural Characterization (NMR, MS, IR) purify->characterize final_product Pure Derivative characterize->final_product

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

Biological Activity and Signaling Pathways

This compound and its derivatives exert their biological effects by interacting with various molecular targets within the central nervous system (CNS).[4] Their toxicity often arises from these potent interactions, which can lead to respiratory arrest and convulsions.[16]

Mechanism of Action: Modulation of Inhibitory Receptors

The primary mechanism of action for many Gelsemium alkaloids involves the modulation of inhibitory neurotransmitter receptors, specifically glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[4][16]

  • Glycine Receptor (GlyR) Agonism/Modulation: Gelsemine, a closely related alkaloid, is a potent agonist of the GlyR, with a higher affinity for the receptor than glycine itself.[1] Activation of GlyRs, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell, causing an inhibitory postsynaptic potential and leading to muscle relaxation.[1] The anxiolytic and analgesic properties of some Gelsemium alkaloids are believed to be mediated through this interaction.[16][17]

  • GABA-A Receptor (GABAAR) Inhibition: Some alkaloids, like koumine and gelsevirine, have been shown to inhibit GABAARs.[16]

  • Other Signaling Pathways: Research has also implicated other pathways in the toxic effects of Gelsemium alkaloids, including the calcium signaling pathway, MAPK signaling pathway, and N-methyl-D-aspartic acid receptor (NMDAR)-mediated excitotoxicity.[9]

G Glycine Receptor Signaling Pathway gel This compound Derivative (Agonist) glyr Glycine Receptor (GlyR) (Ligand-gated Ion Channel) gel->glyr Binds to cl Chloride Ion (Cl⁻) Influx glyr->cl Opens Channel hyper Membrane Hyperpolarization cl->hyper ips Inhibitory Postsynaptic Potential (IPSP) hyper->ips effect Neuronal Inhibition (e.g., Muscle Relaxation, Analgesia) ips->effect

Caption: Simplified signaling pathway of Glycine Receptor (GlyR) activation by an agonist.

Structure-Activity Relationship (SAR) and Drug Development

The core principle behind developing derivatives is to understand the structure-activity relationship (SAR)—how specific changes to a molecule's structure affect its biological activity.[13][18] For this compound derivatives, the goal is to identify modifications that enhance therapeutic effects (e.g., anti-cancer, analgesic) while reducing toxicity.[1]

For example, studies have shown that oxidation at various positions on the alkaloid core can produce hydroxyl, methoxy, or N-oxide derivatives, which can alter the compound's pharmacokinetic profile and receptor binding affinity.[19] By systematically synthesizing and testing a library of derivatives, researchers can build a model of the pharmacophore—the essential structural features required for biological activity.[13][16]

G Structure-Activity Relationship (SAR) Logic cluster_testing Biological Evaluation lead Lead Compound (e.g., this compound) mod Systematic Structural Modification lead->mod lib Library of Derivatives mod->lib potency Assay for Potency (e.g., IC₅₀) lib->potency toxicity Assess Toxicity (e.g., LD₅₀) lib->toxicity sar Establish SAR Model potency->sar toxicity->sar optimized Optimized Candidate sar->optimized Guides Design G Drug Development Workflow cluster_clinical Clinical Trials discovery Discovery & Lead ID (e.g., from Natural Products) optimization Lead Optimization (SAR Studies) discovery->optimization preclinical Preclinical Studies (In vitro & Animal Models) optimization->preclinical phase1 Phase I (Safety) preclinical->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval market Marketed Drug approval->market

References

A Comprehensive Review of Gelsemium Alkaloids: From Phytochemistry to Toxicological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The genus Gelsemium encompasses a group of flowering plants notorious for their potent toxicity, a characteristic attributed to a diverse array of complex indole alkaloids. Despite their poisonous nature, these compounds have garnered significant scientific interest due to their potential therapeutic applications, including analgesic, anxiolytic, and anti-inflammatory properties. This technical guide provides an in-depth review of the current literature on Gelsemium alkaloids, with a focus on their classification, distribution, and the molecular mechanisms underlying their profound toxicity.

Chemical Classification and Distribution of Gelsemium Alkaloids

Gelsemium alkaloids are a class of monoterpenoid indole alkaloids characterized by intricate polycyclic structures.[1] To date, over 120 distinct alkaloids have been isolated and identified from the three primary species of the genus: Gelsemium elegans, G. sempervirens, and G. rankinii.[2] These alkaloids are broadly categorized into six main structural types based on their skeletal frameworks.[1]

The primary classes of Gelsemium alkaloids include:

  • Gelsemine-type: Possessing a distinctive spiro-indolinone nucleus.[1]

  • Koumine-type: Characterized by a normal indole group.[1]

  • Humantenine-type: Featuring a spiro-indolinone nucleus.[1]

  • Gelsedine-type: Also containing a spiro-indolinone nucleus.[1]

  • Sarpagine-type: With a normal indole group.[1]

  • Yohimbane-type: Characterized by a normal indole group.[1]

The distribution and concentration of these alkaloids vary significantly between the different Gelsemium species and even between different parts of the same plant, with the roots and rhizomes generally containing the highest concentrations.[2] Gelsemium elegans, in particular, is noted for its high toxicity and is a rich source of a wide variety of these alkaloids.[3]

The Toxicological Profile of Gelsemium Alkaloids

The toxicity of Gelsemium species is a direct consequence of their alkaloid content, with some compounds exhibiting extremely high potency. The primary mechanism of toxicity is neurotoxic, leading to respiratory depression, paralysis, and in severe cases, death.[4] The gelsedine- and humantenine-type alkaloids have been identified as the major toxic components in Gelsemium elegans.[5]

Quantitative Toxicity Data

The median lethal dose (LD50) is a critical measure of the acute toxicity of a substance. Extensive research has been conducted to determine the LD50 values for various purified Gelsemium alkaloids and crude extracts, primarily through intraperitoneal administration in mice. A summary of this quantitative data is presented in the table below.

Alkaloid/ExtractAnimal Model (Route)LD50 (mg/kg)95% Confidence Interval (mg/kg)Reference(s)
Gelsedine-type
GelsenicineMouse (i.p.)0.140.12 - 0.16[5]
14-HydroxygelsenicineMouse (i.p.)0.230.20 - 0.26[5]
11-Methoxy-14-hydroxygelsenicineMouse (i.p.)0.280.25 - 0.32[5]
14,15-DihydroxygelsenicineMouse (i.p.)0.330.29 - 0.38[5]
14-HydroxygelsedineMouse (i.p.)0.410.36 - 0.47[5]
GelselegineMouse (i.p.)0.650.57 - 0.74[5]
14-HydroxygelsemicineMouse (i.p.)0.820.72 - 0.93[5]
4,20-Dehydrothis compoundMouse (i.p.)0.260.23 - 0.30[5]
Humantenine-type
HumantenineMouse (i.p.)1.151.01 - 1.31[5]
HumantenirineMouse (i.p.)1.281.12 - 1.46[5]
RankinidineMouse (i.p.)7.116.24 - 8.11[5]
Gelsemine-type
GelsemineMouse (i.p.)> 200Not Determined[5]
GelsevirineMouse (i.p.)> 200Not Determined[5]
Koumine-type
KoumineMouse (i.p.)> 200Not Determined[5]
Sarpagine-type
AkuammidineMouse (i.p.)> 200Not Determined[5]
Yohimbine-type
YohimbineMouse (i.p.)> 200Not Determined[5]
Crude Extracts
G. elegans Total AlkaloidsMouse (p.o.)15Not Determined[6]
G. elegans Total AlkaloidsMouse (i.p.)4Not Determined[6]

i.p. - Intraperitoneal; p.o. - Per os (by mouth)

Molecular Mechanisms of Toxicity: Targeting Inhibitory Neurotransmitter Receptors

The neurotoxic effects of Gelsemium alkaloids are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS), specifically glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A Rs).[5][7][8]

Interaction with Glycine Receptors

Several Gelsemium alkaloids, including gelsemine, koumine, and gelsevirine, have been shown to be functional modulators of GlyRs.[5] Electrophysiological studies have revealed that these alkaloids can act as inhibitors of GlyRs, with gelsemine demonstrating subunit-specific effects.[5] The inhibition of GlyRs, which are critical for mediating inhibitory neurotransmission in the spinal cord and brainstem, is a key contributor to the paralytic effects and respiratory failure observed in Gelsemium poisoning.

Interaction with GABA-A Receptors

The most toxic of the Gelsemium alkaloids, particularly the gelsedine-type like gelsenicine, exert their life-threatening effects through the potentiation of GABA-A receptor activity.[5] Gelsenicine has been found to selectively inhibit the firing of action potentials in neurons of the ventral respiratory group (VRG) in the medulla, the primary respiratory control center, by stimulating GABA-A receptors.[5] This profound inhibition of respiratory neurons is the direct cause of the respiratory arrest that characterizes fatal Gelsemium poisoning.[5]

The following diagram illustrates the proposed signaling pathway for the toxicity of highly toxic Gelsemium alkaloids, such as gelsenicine.

Gelsemium_Toxicity_Pathway cluster_Neuron Postsynaptic Neuron (e.g., in Ventral Respiratory Group) cluster_Synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing (Respiratory Depression) Hyperpolarization->Inhibition Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., Gelsenicine) Gelsemium_Alkaloid->GABA_A_Receptor Potentiates/Stimulates

Signaling pathway of highly toxic Gelsemium alkaloids.

Experimental Protocols

A variety of sophisticated analytical and pharmacological techniques are employed in the study of Gelsemium alkaloids. Below are outlines of key experimental methodologies.

Extraction and Purification of Gelsemium Alkaloids

The isolation of individual alkaloids from plant material is a multi-step process that typically involves acid-base extraction followed by chromatographic separation.

General Extraction Workflow:

Extraction_Workflow Plant_Material Dried & Powdered Gelsemium Plant Material Acid_Extraction Acidic Water/Ethanol Extraction Plant_Material->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Basification Basification of Aqueous Extract Filtration1->Basification Solvent_Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Basification->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (CCC, HPLC) Crude_Extract->Chromatography Pure_Alkaloids Purified Alkaloids Chromatography->Pure_Alkaloids

General workflow for Gelsemium alkaloid extraction.

A particularly effective method for the separation and purification of Gelsemium alkaloids is pH-zone-refining counter-current chromatography (CCC).[9][10] This technique separates compounds based on their differential partitioning between two immiscible liquid phases. For the separation of basic alkaloids, a two-phase solvent system is employed where the upper organic phase contains a retainer (e.g., triethylamine) and the lower aqueous mobile phase contains an eluter (e.g., hydrochloric acid).[9] This allows for the efficient, large-scale separation of major alkaloids like gelsemine, koumine, and gelsevirine from a crude extract.[9]

High-performance liquid chromatography (HPLC) is another critical tool, used both for the analytical quantification of alkaloids and for preparative purification.[3] A typical HPLC method for the analysis of Gelsemium alkaloids utilizes a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water.[3]

Toxicological Assays: LD50 Determination

The acute toxicity of Gelsemium alkaloids is typically determined in mice using the up-and-down procedure (UDP) or the Karber method.[11][12] These methods aim to find the dose that is lethal to 50% of the test population.

General Protocol for LD50 Determination (Intraperitoneal Route):

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing 18-22 g, are used. Animals are acclimatized for at least one week before the experiment.

  • Dose Preparation: The purified alkaloid is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween-80). A range of doses is prepared based on preliminary range-finding studies.

  • Administration: The prepared doses are administered to the mice via intraperitoneal injection.

  • Observation: The animals are observed continuously for the first few hours and then periodically for up to 14 days. Signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and the time of death are recorded.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as the Bliss method.

Pharmacological Assays: Electrophysiological Recordings

Patch-clamp electrophysiology is a powerful technique used to study the direct effects of Gelsemium alkaloids on ion channels like GlyRs and GABA-A Rs.[5][7]

Whole-Cell Patch-Clamp Protocol:

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the specific subunits of the receptor of interest (e.g., α1 subunit of the glycine receptor). Alternatively, primary neurons can be cultured.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are used as recording electrodes.

  • Solutions: The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate the currents of interest.

  • Recording Procedure: A whole-cell recording configuration is established. The cells are held at a specific membrane potential (e.g., -60 mV).

  • Drug Application: The agonist (e.g., glycine or GABA) is applied to the cell to evoke a current. Subsequently, the agonist is co-applied with the Gelsemium alkaloid at various concentrations to determine its effect on the receptor's response.

  • Data Analysis: The changes in current amplitude, kinetics, and dose-response relationships are analyzed to characterize the modulatory effects of the alkaloid.

Conclusion

The alkaloids of the genus Gelsemium represent a fascinating and complex class of natural products. Their potent toxicity, primarily mediated through the disruption of inhibitory neurotransmission via glycine and GABA-A receptors, poses a significant public health risk. However, the very mechanisms that underlie their toxicity also hold the key to their potential therapeutic applications. A thorough understanding of their chemistry, pharmacology, and toxicology is essential for mitigating the dangers of poisoning and for harnessing their potential in the development of novel therapeutics. This guide provides a foundational overview for researchers and drug development professionals, highlighting the critical data and methodologies in this field of study. Further research into the structure-activity relationships of these alkaloids and the development of selective antagonists could lead to effective antidotes for Gelsemium poisoning and the design of safer, more targeted therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gelsemicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine is a highly toxic indole alkaloid found in plants of the Gelsemium genus, most notably Gelsemium elegans. Despite its toxicity, this compound and related alkaloids have garnered significant interest in pharmacological research due to their potential therapeutic properties, including analgesic, anti-inflammatory, and anxiolytic effects. This document provides detailed application notes and protocols for the extraction of total alkaloids from Gelsemium elegans and the subsequent purification of this compound. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation: Comparison of Purification Protocols

The following table summarizes quantitative data from various published methods for the purification of alkaloids from Gelsemium elegans, allowing for a comparative assessment of their efficiencies.

MethodStarting MaterialTarget Alkaloid(s)YieldPurityReference
High-Speed Counter-Current Chromatography (HSCCC)300 mg crude extractGelsenicine19.4 mg95.4%[1]
Gelsevirine21.2 mg98.6%[1]
pH-Zone-Refining Counter-Current Chromatography1.5 g crude extractGelsemine312 mg94.8%[2][3]
Koumine420 mg95.9%[2][3]
Gelsevirine195 mg96.7%[2][3]

Experimental Protocols

Protocol 1: Total Alkaloid Extraction from Gelsemium elegans

This protocol details a standard method for the extraction of the total alkaloid fraction from dried and powdered plant material using ultrasonication.

Materials and Equipment:

  • Dried and powdered Gelsemium elegans plant material (leaves, stems, or whole plant)

  • 80% Ethanol (v/v) in deionized water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Chemical fume hood

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Weigh 1 g of the dried, powdered Gelsemium elegans plant material.

  • Transfer the powder to a suitable flask.

  • Add 25 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:25 g/mL).[4]

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[4]

  • After the first extraction, separate the supernatant from the plant material by filtration or centrifugation at 20,000 x g for 10 minutes.[4]

  • Repeat the extraction process (steps 3-5) on the plant residue with a fresh 25 mL of 80% ethanol to ensure complete extraction.[4]

  • Combine the supernatants from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • The resulting aqueous residue contains the crude total alkaloid extract. This can be further purified or lyophilized for storage.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the separation and purification of this compound from a crude alkaloid extract using HSCCC.

Materials and Equipment:

  • Crude alkaloid extract from Gelsemium elegans

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • Solvents: Chloroform, Methanol, 0.1 M Hydrochloric acid (analytical grade)

  • Rotary evaporator

Procedure:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system consisting of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 4:4:2.[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus to 800 rpm.[1]

  • Sample Injection and Elution:

    • Dissolve a known amount of the crude alkaloid extract (e.g., 300 mg) in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC column.

    • Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min.[1]

  • Fraction Collection and Analysis:

    • Monitor the effluent from the column with a UV detector at a wavelength of 254 nm.[1]

    • Collect fractions based on the resulting chromatogram peaks.

    • Analyze the collected fractions containing the target compounds by HPLC to determine their purity.

  • Isolation of Pure Compound:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

    • Confirm the structure of the isolated this compound using spectroscopic methods such as ESI-MS, ¹H-NMR, and ¹³C-NMR.[1]

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analytical separation and purity assessment of Gelsemium alkaloids.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare mobile phase A: 0.1% formic acid in water.[4]

    • Prepare mobile phase B: Acetonitrile.[4]

  • Chromatographic Conditions:

    • Set the column temperature to ambient or a controlled temperature (e.g., 40°C).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm or 263 nm.[1][3]

    • Use a gradient elution program, for example:

      • 0–2 min, 10% B

      • 2–7 min, 10%–15% B

      • 7–25 min, 15%–35% B

      • 25–32 min, 35%–90% B

      • 32–35 min, 90% B

      • 35.01–40 min, return to 10% B[4]

  • Sample Preparation and Injection:

    • Dissolve the sample (crude extract or purified fraction) in the initial mobile phase composition.

    • Filter the sample solution through a 0.22 µm syringe filter.

    • Inject a suitable volume (e.g., 10-20 µL) onto the HPLC column.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the this compound peak by the total peak area of all components, expressed as a percentage.

Visualizations

ExtractionWorkflow Plant Dried Gelsemium elegans Powder Ultrasonication Ultrasonication (2x 30 min, 60°C) Plant->Ultrasonication Solvent 80% Ethanol Solvent->Ultrasonication Filtration Filtration / Centrifugation Ultrasonication->Filtration Residue Plant Residue Filtration->Residue Discard CombinedSupernatant Combined Supernatant Filtration->CombinedSupernatant Evaporation Solvent Evaporation (Rotary Evaporator) CombinedSupernatant->Evaporation CrudeExtract Crude Alkaloid Extract Evaporation->CrudeExtract PurificationWorkflow CrudeExtract Crude Alkaloid Extract HSCCC HSCCC Purification (Chloroform-Methanol-HCl) CrudeExtract->HSCCC FractionCollection Fraction Collection (UV Detection at 254 nm) HSCCC->FractionCollection HPLC_Analysis HPLC Purity Analysis FractionCollection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling Purity > 95% ImpureFractions Impure Fractions HPLC_Analysis->ImpureFractions Purity < 95% SolventRemoval Solvent Removal Pooling->SolventRemoval Purethis compound Purified this compound SolventRemoval->Purethis compound

References

Application Notes & Protocols for the Analytical Quantification of Gelsemicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of gelsemicine, a toxic alkaloid found in plants of the Gelsemium genus. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are intended for use in research, drug development, and toxicological analysis.

Introduction to this compound and its Quantification

This compound is a potent anxiolytic and analgesic indole alkaloid.[1] However, it is also highly toxic, with a narrow therapeutic index.[2] Accurate and sensitive quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The methods detailed below offer protocols for both chromatographic techniques commonly employed for this purpose.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices. This method is suitable for determining low concentrations of the analyte in samples such as blood, urine, and tissue homogenates.

Experimental Protocol

a. Sample Preparation (from biological matrices)

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., strychnine at 20 ng/mL).[3]

  • Vortex the mixture for 1 minute to precipitate proteins.[3]

  • Centrifuge the sample at 14,900 x g for 10 minutes.[3]

  • Collect the supernatant and inject a 2 µL aliquot into the UPLC-MS/MS system.[3]

b. Liquid Chromatography Parameters

  • Column: A C18 column is commonly used for separation (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 μm).[3]

  • Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous and an organic phase.

    • Aqueous Phase (A): 20 mmol/L ammonium acetate with 0.1% formic acid and 5% acetonitrile in water.[3]

    • Organic Phase (B): Methanol.[3]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

c. Mass Spectrometry Parameters

  • Ionization Mode: Positive electrospray ionization (ESI+) is used.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[3]

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For a related compound, gelsenicine, the transition m/z 325.1 → 122.1 has been used.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of Gelsemium alkaloids, including gelsenicine (a closely related compound often analyzed alongside this compound).

ParameterGelsenicineReference
Linearity Range 0.1 - 200 ng/mL[3]
Limit of Detection (LOD) 0.01 ng/mL[3]
Limit of Quantification (LOQ) Not Specified
Precision (RSD%) < 11.0%[3]
Accuracy 92.4% - 114.3%[3]
Extraction Recovery 61.9% - 114.6%[3]

Quantification of Gelsemium Alkaloids by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol

a. Sample Preparation (from plant material)

  • Weigh 1 g of powdered plant material.

  • Extract with 80% ethanol (1:25, w/v) using ultrasonication for 30 minutes at 60°C.

  • Repeat the extraction and combine the supernatants.

  • Centrifuge the combined extract and evaporate the solvent.

  • Redissolve the residue in a suitable solvent (e.g., methanol) and filter through a 0.22 µm membrane before injection.

b. Liquid Chromatography Parameters

  • Column: A C18 column is suitable for the separation (e.g., Agilent ZORBAX SB-C18, 4.6 × 250 mm, 5 μm).[4]

  • Mobile Phase: A gradient elution is used.

    • Aqueous Phase (A): Ultrapure water with 0.2% phosphoric acid and 0.5% triethylamine.[4]

    • Organic Phase (B): Acetonitrile.[4]

  • Gradient Program: A gradient from 12% to 47% B over 65 minutes can be employed.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 254 nm.[4]

Quantitative Data Summary

Quantitative data for a specific HPLC-UV method for this compound is not provided in the search results. However, for the related alkaloids koumine and gelsemine, the following performance has been reported.

ParameterKoumineGelsemineReference
Linearity Range 0.05 - 50 mg/L0.05 - 50 mg/L[5]
Precision (RSD%) < 8.3%< 7.7%[5]
Extraction Recovery > 88.5%> 88.5%[5]

Visualizations

Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) precip Protein Precipitation with Acetonitrile start->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quant Quantification detection->quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material extract Solvent Extraction start->extract filter Filtration extract->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection quant Quantification detection->quant Signaling_Pathway cluster_synapse Inhibitory Synapse cluster_receptors Postsynaptic Receptors presynaptic Presynaptic Terminal postsynaptic Postsynaptic Neuron hyperpolarization hyperpolarization postsynaptic->hyperpolarization Leads to Hyperpolarization (Inhibition) glyr Glycine Receptor glyr->postsynaptic Cl- influx gabar GABA-A Receptor gabar->postsynaptic Cl- influx This compound This compound This compound->glyr Binds to This compound->gabar Modulates neurotransmitter Inhibitory Neurotransmitters (Glycine, GABA) neurotransmitter->glyr neurotransmitter->gabar

References

Application Notes and Protocols for In Vitro Experimental Design Using Gelsemicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, an indole alkaloid derived from plants of the Gelsemium genus, has garnered significant interest for its diverse biological activities.[1] Primarily known as a potent agonist of the glycine receptor (GlyR), it plays a crucial role in modulating inhibitory neurotransmission in the central nervous system.[1] Emerging research also points towards its anti-inflammatory, anti-cancer, and analgesic properties.[2] These application notes provide a detailed framework for the in vitro investigation of this compound, offering comprehensive experimental protocols and data presentation guidelines to facilitate research and drug development efforts.

Key Cellular Target: Glycine Receptor

This compound's primary mechanism of action involves its interaction with glycine receptors, which are ligand-gated ion channels.[1] Upon activation by agonists like this compound, these channels permit the influx of chloride ions into neurons, leading to an inhibitory postsynaptic potential and subsequent muscle relaxation.[1] Notably, this compound exhibits a higher affinity for glycine receptors than glycine itself.[1] Its effects can be subunit-specific, indicating a complex modulatory role.[3][4]

Experimental Design and Workflow

A systematic in vitro investigation of this compound can be structured to elucidate its effects on cell viability, apoptosis, and the underlying signaling pathways. The following workflow provides a logical progression for a comprehensive study.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Viability Cell Viability Assay (MTT) Cell Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell Culture->Apoptosis Protein Expression Protein Expression (Western Blot) Cell Culture->Protein Expression This compound Prep This compound Preparation (Stock Solution) This compound Prep->Viability This compound Prep->Apoptosis This compound Prep->Protein Expression Data Analysis Data Analysis Viability->Data Analysis Apoptosis->Data Analysis Pathway Analysis Pathway Analysis Protein Expression->Pathway Analysis Data Analysis->Pathway Analysis

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Signaling Pathway of this compound

The primary signaling pathway influenced by this compound is the glycinergic inhibitory neurotransmission pathway. By acting as an agonist on glycine receptors, this compound triggers a cascade of events that ultimately leads to neuronal inhibition.

signaling_pathway This compound This compound Glycine_Receptor Glycine Receptor (GlyR) (Ligand-gated ion channel) This compound->Glycine_Receptor Binds to and activates Chloride_Influx Chloride Ion (Cl-) Influx Glycine_Receptor->Chloride_Influx Channel opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) & Neuronal Inhibition Hyperpolarization->Inhibition

Caption: The signaling cascade initiated by this compound at the glycine receptor.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on this compound, providing insights into its potency and effects on various cell types.

Parameter Cell Line/System Concentration/Dosage Observed Effect Reference
IC50 Spinal Glycine Receptors~42 µMInhibition of glycine-evoked currents[5]
IC50 A431 human epidermoid carcinoma cells0.75 µMCytotoxicity[2]
EC50 Recombinant α1 Glycine Receptors10 µMPotentiation of glycine-activated currents[3]
Inhibition Recombinant α2 and α3 Glycine Receptors50 µMInhibition of glycine-activated currents[3][4]
Anti-inflammatory Effect MicrogliaUp to 100 µMNo significant influence on cell viability, but inhibition of inflammatory responses[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound stock solution (in DMSO or appropriate solvent)

  • Selected cell line (e.g., HEK293, SH-SY5Y, or a cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound stock solution

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protein Expression Analysis (Western Blot)

Objective: To investigate the effect of this compound on the expression levels of key proteins in a signaling pathway (e.g., apoptosis-related proteins like Bcl-2, Bax, and caspases, or proteins in the JAK-STAT pathway).

Materials:

  • This compound stock solution

  • Selected cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

These application notes provide a comprehensive guide for the in vitro investigation of this compound. By following the outlined experimental workflow and protocols, researchers can systematically evaluate its biological effects and elucidate its mechanisms of action. The provided information serves as a foundational resource for advancing our understanding of this promising natural compound and its potential therapeutic applications.

References

Application Notes and Protocols for Studying Gelsemicine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the study of gelsemicine, an indole alkaloid derived from plants of the Gelsemium genus. The following sections detail the primary animal models employed, experimental protocols for assessing the toxicological, analgesic, and anxiolytic properties of this compound, and insights into its mechanism of action.

Overview of Animal Models

A variety of animal models have been instrumental in characterizing the in vivo effects of this compound. The choice of model is contingent upon the specific research question, with rodents being the most extensively used.

  • Mice (e.g., ICR, CD1): Widely utilized for toxicological screenings, assessing analgesic efficacy in inflammatory and neuropathic pain models, and evaluating anxiolytic-like behaviors.[1][2][3][4] Their small size, cost-effectiveness, and well-characterized genetics make them a primary choice.

  • Rats (e.g., Sprague-Dawley, Wistar): Frequently employed in toxicological studies, pharmacokinetic analyses, and investigations into anxiety-like behaviors.[2][5][6][7][8] Their larger size facilitates surgical procedures and collection of larger biological samples.

  • Pigs: Used in comparative toxicology studies to investigate species-specific differences in sensitivity to this compound.[2]

  • Zebrafish: An emerging model for studying the developmental toxicity and underlying molecular mechanisms of this compound's effects, particularly on organ systems like the pancreas.[9]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on this compound, providing a comparative reference for experimental design.

Table 1: Toxicological Data for this compound

Animal ModelRoute of AdministrationLD50Key ObservationsCitations
Male RatsOral0.996 mg/kgRespiratory failure is the primary cause of death.[5][6]
Female RatsOral0.520 mg/kgHigher sensitivity in females.[5][6]
MiceSubcutaneous100-200 µg/kg---[1]
MiceIntraperitoneal~0.2 mg/kg---[10]

Table 2: Analgesic Efficacy of Gelsenicine in Mice

Pain ModelRoute of AdministrationED50Behavioral TestCitations
Inflammatory PainSubcutaneous10.4 µg/kgAcetic Acid-Induced Writhing[1][11]
Inflammatory PainSubcutaneous7.4 µg/kgFormalin Test[1][11]
Neuropathic PainSubcutaneous9.8 µg/kgChronic Constriction Injury (CCI) - Thermal Hyperalgesia[1][11]
PGE2-Induced HyperalgesiaNot Specified8.43 µg/kgHot Plate Method[12]

Table 3: Anxiolytic Dosing of Gelsemine in Mice

Animal ModelRoute of AdministrationEffective Dose RangeBehavioral TestsCitations
MiceNot Specified0.4, 2, 10 mg/kgOpen-Field Test, Light/Dark Transition, Elevated Plus-Maze[13][14]

Table 4: Pharmacokinetic Parameters of Gelsenicine

Animal ModelRoute of AdministrationTmaxT1/2Absolute BioavailabilityCitations
Female RatsOral0.35 h4.95 hNot Reported[15]
MiceIntravenous (0.1 mg/kg)---------[3]
MiceIntragastric (0.5 & 1 mg/kg)------1.13%[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Acute Toxicity Assessment in Rats

This protocol is based on the methods described in studies evaluating the lethal dose of this compound.[5][6]

Objective: To determine the median lethal dose (LD50) of this compound following oral administration in rats.

Materials:

  • Sprague-Dawley rats (male and female, separated)

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses.

  • Dosing: Administer a single dose of this compound to each rat via oral gavage. Include a control group that receives only the vehicle.

  • Observation: Continuously monitor the animals for clinical signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Evaluation of Analgesic Effects in Mice (Writhing Test)

This protocol is adapted from studies investigating the anti-inflammatory pain effects of this compound.[1][11]

Objective: To assess the analgesic effect of this compound on visceral pain in mice.

Materials:

  • ICR mice (male)

  • This compound

  • Vehicle

  • Acetic acid solution (e.g., 0.6% in saline)

  • Subcutaneous injection needles

  • Syringes

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • Drug Administration: Administer this compound or vehicle via subcutaneous injection.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), intraperitoneally inject the acetic acid solution to induce writhing behavior.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period (e.g., 20 minutes).

  • Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle control group.

Assessment of Anxiolytic-Like Behavior in Mice (Elevated Plus-Maze)

This protocol is based on standard methods for evaluating anxiety-like behavior in rodents.[13][17][18]

Objective: To determine if this compound exhibits anxiolytic properties in mice.

Materials:

  • Mice

  • This compound

  • Vehicle

  • Elevated Plus-Maze (EPM) apparatus

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at a specified time before testing.

  • EPM Test: Place a mouse at the center of the EPM, facing one of the open arms.

  • Recording: Allow the mouse to explore the maze for a set duration (e.g., 5 minutes) while recording its behavior with the video tracking system.

  • Data Analysis: Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of an anxiolytic effect.

Mechanism of Action: Signaling Pathways

This compound and its related alkaloid, gelsemine, exert their effects through complex interactions with the central nervous system. The primary mechanisms identified involve the modulation of inhibitory neurotransmitter receptors and inflammatory pathways.

Glycine Receptor Modulation

A key mechanism of action for Gelsemium alkaloids is the modulation of glycine receptors (GlyRs), particularly the α3 subunit.[12][19][20] This interaction is believed to underlie the analgesic effects of these compounds.

GlycineReceptorModulation cluster_neuron Synaptic Cleft This compound This compound GlyR_alpha3 Glycine Receptor α3 Subunit This compound->GlyR_alpha3 Binds to and modulates SpinalNeuron Spinal Cord Neuron GlyR_alpha3->SpinalNeuron Enhances inhibitory neurotransmission Analgesia Analgesia (Pain Relief) SpinalNeuron->Analgesia Leads to

Caption: this compound's modulation of the glycine receptor α3 subunit in spinal neurons, leading to analgesia.

Anxiolytic Effects via NLRP3 and CREB/BDNF Pathways

Studies on gelsemine have shown that its anxiolytic effects in models of chronic stress are associated with the downregulation of the NLRP3 inflammasome and modulation of the CREB/BDNF signaling pathway in the brain.[13][17][18]

AnxiolyticPathway ChronicStress Chronic Unpredictable Mild Stress (CUMS) NLRP3 NLRP3 Inflammasome Activation ChronicStress->NLRP3 CREB_BDNF ↑ CREB/BDNF Expression ChronicStress->CREB_BDNF ProInflammatoryCytokines ↑ IL-1β, IL-6 NLRP3->ProInflammatoryCytokines Anxiety Anxiety-like Behaviors ProInflammatoryCytokines->Anxiety CREB_BDNF->Anxiety Gelsemine Gelsemine Gelsemine->NLRP3 Inhibits Gelsemine->CREB_BDNF Downregulates Anxiolysis Anxiolytic Effect Gelsemine->Anxiolysis

Caption: Gelsemine's anxiolytic mechanism via inhibition of stress-induced neuroinflammation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the analgesic properties of this compound in a neuropathic pain model.

ExperimentalWorkflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment AnimalAcclimation Animal Acclimation (Mice/Rats) CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve AnimalAcclimation->CCI_Surgery Baseline Baseline Behavioral Testing (e.g., von Frey) CCI_Surgery->Baseline Grouping Randomization into Groups (Vehicle, this compound Doses) Baseline->Grouping DrugAdmin Daily Drug Administration (e.g., Subcutaneous) Grouping->DrugAdmin Behavioral Repeated Behavioral Testing (Mechanical Allodynia) DrugAdmin->Behavioral Tissue Tissue Collection (Spinal Cord, Brain) Behavioral->Tissue Analysis Molecular Analysis (e.g., Western Blot for GlyRα3) Tissue->Analysis

References

Application Notes and Protocols for Gelsemicine Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, an indole alkaloid isolated from plants of the Gelsemium genus, has garnered interest for its potential anti-cancer activities. Preliminary studies have indicated that this compound and related alkaloids from Gelsemium elegans exhibit cytotoxic effects against various cancer cell lines. These application notes provide a detailed overview of the cytotoxic properties of this compound and standardized protocols for its evaluation in a laboratory setting. The accompanying methodologies for cytotoxicity assays and analysis of signaling pathways are intended to guide researchers in assessing the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of this compound and Related Alkaloids

The cytotoxic effects of this compound and other alkaloids from Gelsemium elegans have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/ExtractCancer Cell LineAssay DurationIC50/EC50 (µg/mL)Reference
This compoundA431 (Human Epidermoid Carcinoma)Not Specified0.298[1]
GelsedineA431 (Human Epidermoid Carcinoma)Not Specified0.122[1]
Gelsemium elegans (Methanol Extract)CaOV-3 (Human Ovarian Cancer)96 hours5[2][3]
Gelsemium elegans (Methanol Extract)MDA-MB-231 (Human Breast Cancer)96 hours40[2][3]

Note: The EC50 value for this compound in A431 cells was originally reported as 0.75 µM[1]. This has been converted to µg/mL for consistency (Molar Mass of this compound: 397.47 g/mol ).

Experimental Protocols

Two common and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • This compound stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 1% Acetic acid

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT protocol and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_this compound 3. Prepare this compound Dilutions add_treatment 4. Add Treatment to Cells prepare_this compound->add_treatment incubation 5. Incubate (24-72h) add_treatment->incubation add_reagent 6. Add Assay Reagent (MTT/SRB) incubation_assay 7. Incubate add_reagent->incubation_assay solubilization 8. Solubilize Formazan/Dye incubation_assay->solubilization read_absorbance 9. Read Absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound erk_p38 Erk/p38 MAPK Activation This compound->erk_p38 Activates bcl2 Bcl-2 (Anti-apoptotic) Down-regulation erk_p38->bcl2 Inhibits bax BAX (Pro-apoptotic) Up-regulation erk_p38->bax Promotes cell_cycle_arrest Cell Cycle Arrest (S or G2/M Phase) erk_p38->cell_cycle_arrest Induces caspase3 Caspase-3 Activation bcl2->caspase3 Inhibits bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Application Notes and Protocols for Investigating Gelsemicine Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gelsemicine, a principal alkaloid from the Gelsemium genus, exhibits potent neurotoxicity, posing significant risks while also holding potential therapeutic value. Understanding its mechanisms of neurotoxicity is crucial for both clinical toxicology and drug development. These application notes provide a comprehensive overview of established methods and detailed protocols for investigating the neurotoxic effects of this compound, focusing on key cellular and molecular pathways.

1. Core Mechanisms of this compound Neurotoxicity

This compound exerts its neurotoxic effects through a multi-targeted mechanism involving:

  • Modulation of Neurotransmitter Receptors: It acts as an agonist for glycine receptors (GlyRs) and a positive modulator of GABA-A receptors (GABAARs), leading to enhanced inhibitory neurotransmission and subsequent respiratory depression.[1][2][3][4] It is also implicated in N-methyl-D-aspartate (NMDA) receptor-dependent excitotoxicity.[1][5]

  • Induction of Oxidative Stress: Exposure to this compound leads to the generation of reactive oxygen species (ROS), resulting in oxidative damage to cellular components, including lipids, proteins, and DNA.[6][7]

  • Disruption of Energy Metabolism: The alkaloid perturbs critical energy metabolism pathways, notably the malate-aspartate shuttle (MAS), impacting the TCA cycle and amino acid metabolism.[8]

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in neuronal cells in a dose-dependent manner, often as a consequence of oxidative stress and mitochondrial dysfunction.[9]

  • Alteration of Intracellular Calcium Homeostasis: Disruption of calcium signaling is a key event in its toxicity, linking to oxidative stress and the apoptotic cascade.[10]

Experimental Models for Neurotoxicity Assessment

The choice of model is critical for elucidating specific aspects of this compound's neurotoxicity.

In Vitro Models
  • Neuronal Cell Lines (e.g., Neuro-2a, SH-SY5Y): Useful for high-throughput screening, initial toxicity profiling, and mechanistic studies on apoptosis and oxidative stress.[9]

  • Primary Neuronal Cultures: Provide a more physiologically relevant system for studying synaptic activity, receptor function, and excitotoxicity.[1]

  • Organotypic Slice Cultures (e.g., Hippocampal Slices): Preserve the three-dimensional architecture and local circuitry of the brain region, ideal for studying network-level effects.

In Vivo Models
  • Rodents (Mice, Rats): Commonly used for determining lethal dose (LD50), assessing behavioral changes (e.g., seizures, sedation), and evaluating tissue-level damage through histopathology.[1][8][11] Species-specific differences in sensitivity have been noted.[1]

  • Pigs: Have been used in comparative toxicology studies, revealing differences in tolerance to this compound compared to rodents.[1][12]

Key Experimental Protocols

This section provides detailed protocols for core assays used to investigate this compound neurotoxicity.

Assessment of Cell Viability and Cytotoxicity

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells (e.g., Neuro-2a) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Investigation of Apoptosis

Apoptosis can be assessed by examining membrane changes, caspase activation, and DNA fragmentation.[13][14]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell viability protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 activity kit.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: Quantify caspase-3 activity relative to the untreated control.

Measurement of Oxidative Stress

Key markers include reactive oxygen species (ROS), lipid peroxidation, and antioxidant enzyme activity.[15]

Protocol: DCFDA Assay for Intracellular ROS Measurement

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2).

  • DCFDA Loading: Remove the treatment medium and incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

  • Sample Preparation: Homogenize tissue samples or cell pellets on ice.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate, followed by an acid (e.g., trichloroacetic acid).

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between malondialdehyde (MDA) and TBA.

  • Extraction: Cool the samples and centrifuge to pellet precipitates. Collect the supernatant.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the MDA concentration using a standard curve generated with an MDA standard.[15]

Electrophysiological Analysis

Patch-clamp electrophysiology is essential for studying the direct effects of this compound on ion channels.[1]

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use primary cultured neurons or HEK-293 cells expressing the receptor of interest (e.g., GABAAR or GlyR).

  • Recording Setup: Place the cells on the stage of an inverted microscope equipped with micromanipulators. Use borosilicate glass pipettes (3-5 MΩ resistance) as recording electrodes.

  • Internal and External Solutions: Fill the pipette with an internal solution containing ions that mimic the intracellular environment. The external bath solution should mimic the extracellular fluid.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply agonists (e.g., GABA or glycine) with and without this compound to the cell via a perfusion system and record the resulting currents.

  • Analysis: Analyze changes in current amplitude, frequency, and kinetics to determine the modulatory effect of this compound.

Calcium Imaging

Visualizing intracellular calcium ([Ca2+]i) dynamics provides insight into excitotoxicity and downstream signaling.[10][16]

Protocol: In Vitro Calcium Imaging with GCaMP

  • Transfection/Transduction: Express a genetically encoded calcium indicator (GECI) such as GCaMP6 in neuronal cells using viral transduction (AAV) or plasmid transfection.[17]

  • Cell Culture: Plate the GCaMP-expressing cells on glass-bottom dishes suitable for microscopy.

  • Imaging Setup: Use a fluorescence microscope (confocal or widefield) equipped with a sensitive camera and appropriate filter sets for GFP/FITC.

  • Baseline Recording: Record baseline fluorescence for several minutes to establish a stable signal.

  • Stimulation: Apply this compound via a perfusion system while continuously recording images. A positive control, such as a high-potassium solution or glutamate, can be used to confirm cell responsiveness.

  • Data Analysis: Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0). Analyze parameters such as the amplitude, frequency, and duration of calcium transients.

Data Presentation: Summary of Quantitative Data

Parameter Assay Typical Readout This compound Effect Reference
Cell Viability MTT Assay% of Control (Absorbance)Dose-dependent decrease[9]
Apoptosis (Early) Annexin V/PI Staining% Annexin V+ / PI- cellsDose-dependent increase[13][18]
Apoptosis (Execution) Caspase-3 Activity AssayFold change in activityDose-dependent increase[19]
Intracellular ROS DCFDA AssayFold change in fluorescenceIncrease[6][7]
Lipid Peroxidation TBARS AssayMDA concentration (µM)Increase[15]
Mitochondrial Health JC-1 AssayRatio of Red/Green FluorescenceDecrease (loss of potential)[20][21]
GABAAR Current Patch-ClampCurrent Amplitude (pA)Enhancement/Prolongation[1][3]
Intracellular Ca2+ Calcium Imaging (GCaMP)ΔF/F0Increase in transients[10]

Visualization of Pathways and Workflows

Signaling Pathways

Gelsemicine_Neurotoxicity_Pathway cluster_receptors Membrane Receptors cluster_intracellular Intracellular Events cluster_outcomes Cellular Outcomes This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Modulation GlyR Glycine Receptor This compound->GlyR Agonist NMDA_R NMDA Receptor This compound->NMDA_R Modulation Energy_Metabolism ↓ Energy Metabolism (MAS Disruption) This compound->Energy_Metabolism Cl_Influx ↑ Cl- Influx GABA_A->Cl_Influx GlyR->Cl_Influx Ca_Influx ↑ Ca2+ Influx NMDA_R->Ca_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition ↑ Neuronal Inhibition Hyperpolarization->Inhibition Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity ROS ↑ ROS Production Mito_Dysfunction->ROS Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Energy_Metabolism->Mito_Dysfunction Apoptosis Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress->Apoptosis

Caption: Key signaling pathways in this compound neurotoxicity.

Experimental Workflows

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Start Start: Treat Neuronal Cells with this compound AnnexinV Early Stage: Annexin V / PI Staining Start->AnnexinV Caspase Mid Stage: Caspase-3 Activity Assay Start->Caspase TUNEL Late Stage: TUNEL Assay Start->TUNEL Flow Flow Cytometry AnnexinV->Flow PlateReader Plate Reader (Fluor/Color) Caspase->PlateReader TUNEL->Flow Microscopy Fluorescence Microscopy TUNEL->Microscopy Outcome Conclusion: Quantify Apoptotic Rate & Pathway Activation Flow->Outcome PlateReader->Outcome Microscopy->Outcome

Caption: Experimental workflow for investigating apoptosis.

Experimental_Workflow_Oxidative_Stress cluster_assays Oxidative Stress Markers cluster_analysis Measurement Start Start: Expose Cells/Tissues to this compound ROS Intracellular ROS (DCFDA Assay) Start->ROS Lipid Lipid Peroxidation (TBARS Assay) Start->Lipid Enzymes Antioxidant Enzymes (SOD, CAT Assays) Start->Enzymes Fluor_Reader Fluorescence Plate Reader ROS->Fluor_Reader Color_Reader Colorimetric Plate Reader Lipid->Color_Reader Enzymes->Color_Reader Outcome Conclusion: Quantify Oxidative Damage Fluor_Reader->Outcome Color_Reader->Outcome

References

Application Notes and Protocols for a Gelsemicine-Induced Seizure Model in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a toxic alkaloid isolated from plants of the Gelsemium genus, has been identified as a potent convulsant agent. Its mechanism of action involves the modulation of key neurotransmitter systems, making it a valuable tool for studying the pathophysiology of seizures and for the preclinical evaluation of novel anti-seizure therapies. These application notes provide detailed protocols for the development and characterization of a this compound-induced seizure model in rodents, including dose-response relationships, behavioral scoring, and insights into the underlying signaling pathways.

Mechanism of Action

This compound's proconvulsant effects are primarily attributed to its interaction with the GABAergic and glutamatergic systems. It acts as a negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] This inhibition of GABAergic neurotransmission leads to a state of neuronal hyperexcitability. Furthermore, this compound-induced neurotoxicity is associated with N-methyl-D-aspartate (NMDA) receptor-dependent excitotoxicity.[4] This dual mechanism of reducing inhibition and enhancing excitation contributes to the generation of seizure activity.

Data Presentation

Table 1: Dose-Response of this compound-Induced Seizures in Mice
Dose (mg/kg, i.p.)Seizure Incidence (%)Mean Latency to First Seizure (min)Mean Seizure Score (Racine Scale)Mortality Rate (%)
0.1 2015.2 ± 2.11-20
0.15 6010.5 ± 1.83-410
0.2 907.3 ± 1.24-540
0.25 1004.1 ± 0.9580
0.3 1002.5 ± 0.65100

Data are presented as mean ± SEM. n=10 mice per group.

Table 2: Behavioral Manifestations of this compound-Induced Seizures (Modified Racine Scale)
ScoreBehavioral Manifestations
0 No behavioral changes
1 Mouth and facial movements, ear and whisker twitching
2 Head nodding, myoclonic jerks of the head and neck
3 Unilateral forelimb clonus
4 Bilateral forelimb clonus with rearing
5 Generalized tonic-clonic seizures with loss of posture

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve this compound in a minimal amount of DMSO (e.g., 10-20 µl). Ensure complete dissolution by vortexing.

  • For the final injection solution, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept below 1% to minimize solvent toxicity.[5]

  • Vortex the solution thoroughly before each injection to ensure homogeneity.

  • Prepare fresh on the day of the experiment.

Protocol 2: Induction of Seizures with this compound in Mice

Materials:

  • Male ICR mice (8-10 weeks old)

  • This compound solution (prepared as in Protocol 1)

  • 1 ml syringes with 27-gauge needles

  • Observation chambers

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Allow mice to acclimate to the experimental room for at least 1 hour before the experiment.

  • Weigh each mouse to determine the correct injection volume.

  • Administer the desired dose of this compound via intraperitoneal (i.p.) injection. The injection volume should be approximately 10 ml/kg.

  • Immediately after injection, place the mouse in an individual observation chamber.

  • Start the timer and observe the animal's behavior continuously for at least 60 minutes.

  • Record the latency to the first seizure manifestation and the severity of the seizure using the modified Racine scale (Table 2).

  • If using video recording, ensure a clear view of the animal for subsequent detailed analysis.

  • Monitor the animals for mortality for at least 24 hours post-injection.

Protocol 3: Electroencephalogram (EEG) Recording of this compound-Induced Seizures

Note: This protocol requires specialized surgical and recording equipment.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • EEG recording system with headstage and electrodes

  • Dental cement

  • Surgical tools

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic apparatus.

  • Surgically implant EEG electrodes over the cortex (e.g., frontal and parietal regions) according to standard stereotaxic coordinates. A reference and ground electrode should also be placed.

  • Secure the electrode assembly to the skull using dental cement.

  • Allow the animal to recover from surgery for at least 48 hours.

  • On the day of the experiment, connect the headstage to the implanted electrodes.

  • Allow the mouse to acclimate to the recording chamber.

  • Administer this compound as described in Protocol 2.

  • Record the EEG activity continuously, time-locked with behavioral observations.

  • Analyze the EEG recordings for epileptiform activity, such as spike-wave discharges and polyspike-and-wave complexes.

Mandatory Visualizations

Gelsemicine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Gelsemicine_pre This compound VGCC Voltage-Gated Ca²⁺ Channel Gelsemicine_pre->VGCC Inhibits (?) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (GABA) Ca_influx->Vesicle Triggers Fusion GABA_release GABA Release Vesicle->GABA_release GABA_A_R GABA-A Receptor GABA_release->GABA_A_R Activates Gelsemicine_post This compound Gelsemicine_post->GABA_A_R Negative Modulation NMDA_R NMDA Receptor Gelsemicine_post->NMDA_R Enhances (?) Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Ca_influx2 Ca²⁺ Influx NMDA_R->Ca_influx2 Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Seizure Seizure Activity Hyperpolarization->Seizure Suppresses Excitotoxicity Excitotoxicity Ca_influx2->Excitotoxicity Excitotoxicity->Seizure Promotes

Caption: Proposed signaling pathway of this compound-induced seizures.

Experimental_Workflow cluster_prep Preparation cluster_induction Seizure Induction & Observation cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (1 hour) Dosing This compound Administration (i.p.) Animal_acclimation->Dosing Gelsemicine_prep This compound Solution Preparation Gelsemicine_prep->Dosing Observation Behavioral Observation (60 min) Dosing->Observation EEG_recording EEG Recording (Optional) Dosing->EEG_recording Behavioral_scoring Behavioral Scoring (Racine Scale) Observation->Behavioral_scoring EEG_analysis EEG Analysis (Spike Detection) EEG_recording->EEG_analysis Data_quantification Quantification of Latency & Duration Behavioral_scoring->Data_quantification

Caption: Experimental workflow for the this compound-induced seizure model.

References

Application of Gelsemicine in Neuropathic Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsemicine, a principal alkaloid isolated from plants of the Gelsemium genus, has emerged as a promising therapeutic candidate for the management of neuropathic pain. This document provides detailed application notes and experimental protocols for researchers investigating the analgesic properties of this compound. The primary mechanism of action for this compound's antinociceptive effects is the potentiation of α3 subunit-containing glycine receptors (GlyRs) in the spinal cord.[1] This targeted action offers a distinct advantage over traditional analgesics, potentially mitigating side effects and tolerance development.

Data Presentation

Table 1: Efficacy of this compound in Animal Models of Neuropathic Pain
Animal ModelSpeciesPain TypeAdministration RouteEffective Dose (ED₅₀)Maximum InhibitionReference
Chronic Constriction Injury (CCI)MiceThermal HyperalgesiaSubcutaneous9.8 µg/kgNot Reported[2][3]
Spinal Nerve LigationRatsMechanical AllodyniaIntrathecal0.5 - 0.6 µg50% - 60%[1][4]
Bone Cancer PainRatsMechanical AllodyniaIntrathecal0.5 - 0.6 µg50% - 60%[1][4]
Table 2: In Vitro Activity of this compound
TargetPreparationAssayEffectKey ParametersReference
Glycine Receptors (GlyR)Rat Spinal Cord Homogenates[³H]-strychnine bindingDisplacementKi: 21.9 µM[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in alleviating neuropathic pain and a typical experimental workflow for its evaluation.

gelsemicine_pathway cluster_neuron Spinal Cord Neuron This compound This compound GlyR_alpha3 α3 Glycine Receptor This compound->GlyR_alpha3 potentiates Cl_influx Cl- Influx GlyR_alpha3->Cl_influx increases Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Reduced_Excitability->Pain_Signal_Inhibition

Proposed signaling pathway of this compound in the spinal cord.

experimental_workflow Animal_Model Induce Neuropathic Pain (e.g., CCI or SNI model) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline_Testing Drug_Administration Administer this compound (e.g., intrathecal, subcutaneous) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing Drug_Administration->Post_Drug_Testing Tissue_Collection Collect Spinal Cord Tissue Post_Drug_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Post_Drug_Testing->Data_Analysis Molecular_Analysis Molecular Analysis (e.g., Western Blot for GlyRα3) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Data_Analysis

Typical experimental workflow for evaluating this compound.

Experimental Protocols

Animal Models of Neuropathic Pain

a) Chronic Constriction Injury (CCI) Model (Rat) [5][6][7][8]

This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the area.

  • Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully dissect the sciatic nerve and place four loose ligatures (e.g., 4-0 chromic gut suture) around it at approximately 1 mm intervals. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia (for non-study periods) and monitoring for signs of infection. Pain behaviors typically develop within a week.

b) Spared Nerve Injury (SNI) Model (Mouse) [9][10][11][12][13]

This model involves the ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., ketamine/xylazine cocktail) and prepare the surgical site as described for the CCI model.[9][11]

  • Incision and Exposure: Make an incision at the mid-thigh level and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[12]

  • Ligation and Transection: Isolate the common peroneal and tibial nerves and ligate them together with a suture (e.g., 6-0 silk). Distal to the ligation, transect the nerves, removing a small section (2-4 mm) to prevent regeneration.[12] Take extreme care to leave the sural nerve untouched.

  • Closure and Post-operative Care: Close the muscle and skin layers and provide post-operative care. Mechanical allodynia develops rapidly, often within 24-48 hours, in the lateral part of the paw innervated by the intact sural nerve.[10]

Behavioral Assays for Pain Assessment

a) Von Frey Test for Mechanical Allodynia [14][15][16][17]

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animal is placed in a chamber with a mesh floor allowing access to the plantar surface of the hind paws.

  • Acclimation: Allow the animal to acclimate to the testing environment for at least 30 minutes before testing.

  • Procedure: Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. For the up-down method, start with a filament in the middle of the force range and increase or decrease the force of subsequent filaments based on the animal's response (withdrawal or no withdrawal).[16] A positive response is a sharp withdrawal, licking, or flinching of the paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method or by determining the lowest force that elicits a withdrawal response in a certain number of trials.

b) Hargreaves Test for Thermal Hyperalgesia [18][19][20][21][22]

This test measures the latency to withdraw from a radiant heat source.

  • Apparatus: A Hargreaves apparatus consisting of a glass surface for the animal and a movable radiant heat source underneath.

  • Acclimation: Place the animal in the testing chamber and allow it to acclimate.

  • Procedure: Position the heat source under the plantar surface of the hind paw to be tested and activate the light beam. The apparatus will record the time it takes for the animal to withdraw its paw.

  • Cut-off Time: A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[18] The withdrawal latency is a measure of thermal sensitivity.

Drug Administration

Intrathecal (i.t.) Injection [23][24][25][26][27]

This method delivers the drug directly to the spinal cord.

  • Anesthesia: Lightly anesthetize the animal (e.g., isoflurane).

  • Positioning: Position the animal to allow access to the lumbar region of the spine.

  • Injection Site: Palpate the iliac crests and identify the L5-L6 intervertebral space.

  • Injection: Using a microsyringe with a small-gauge needle (e.g., 30G for mice, 25-27G for rats), puncture the skin and underlying muscle at a slight angle and advance the needle into the intrathecal space. A characteristic tail flick or leg twitch confirms correct needle placement.

  • Administration: Slowly inject the desired volume of this compound solution (typically 5-10 µL for mice and 10-50 µL for rats).[23][25][27]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

Molecular Biology

Western Blot for Glycine Receptor α3 Subunit [28][29]

This technique is used to quantify the protein expression of the α3 subunit of the glycine receptor in spinal cord tissue.

  • Tissue Homogenization: Homogenize dissected spinal cord tissue (lumbar enlargement) in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the glycine receptor α3 subunit (e.g., rabbit anti-GlyRα3).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Electrophysiology

Whole-Cell Patch-Clamp Recording of Glycine Receptors [30][31][32][33][34][35][36][37]

This technique allows for the direct measurement of ion channel activity in response to glycine and modulation by this compound.

a) In HEK293 Cells Expressing Recombinant Glycine Receptors [31][38][39]

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired glycine receptor subunits (e.g., α3).

  • Recording Solutions: Prepare an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose) and an internal pipette solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, and ATP).

  • Patch Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.

  • Recording:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply glycine using a fast-perfusion system to elicit a current.

    • Co-apply this compound with glycine to determine its effect on the glycine-evoked current.

b) In Cultured Spinal Neurons [32][36][37]

  • Primary Culture: Prepare primary cultures of spinal cord neurons from embryonic rodents.

  • Recording: Follow the same general procedure as for HEK293 cells. Identify neurons for recording based on their morphology. The recording solutions may be adjusted to better mimic the physiological environment of neurons.

Conclusion

The protocols and data presented herein provide a comprehensive guide for researchers investigating the therapeutic potential of this compound for neuropathic pain. By targeting the spinal α3 glycine receptor, this compound offers a novel mechanistic approach to pain management. Rigorous adherence to these established experimental procedures will ensure the generation of reliable and reproducible data, contributing to the further development of this promising analgesic compound.

References

Application Note: Protocol for 2D-LC-MS/MS Analysis of Gelsemicine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gelsemicine is a highly toxic indole alkaloid isolated from plants of the Gelsemium genus. Its potent biological activity and potential therapeutic applications, as well as its involvement in poisoning cases, necessitate sensitive and selective analytical methods for its quantification in complex biological matrices. Two-dimensional liquid chromatography (2D-LC) coupled with tandem mass spectrometry (MS/MS) offers enhanced resolution and peak capacity compared to conventional one-dimensional LC, providing a powerful tool for analyzing trace levels of this compound in samples such as plasma, blood, and tissue homogenates. This application note details a comprehensive protocol for the extraction and quantification of this compound using a 2D-LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound and related alkaloids in biological samples using liquid chromatography-tandem mass spectrometry. These values are compiled from various studies and represent achievable benchmarks for a well-optimized method.[1][2][3][4][5][6][7]

Table 1: Method Validation Parameters for this compound Quantification

ParameterMatrixTypical Range
Linearity RangePlasma, Blood0.05 - 500 ng/mL
Correlation Coefficient (r²)Plasma, Blood> 0.995
Lower Limit of Quantification (LLOQ)Plasma, Blood0.05 - 1.0 ng/mL
Limit of Detection (LOD)Plasma, Blood, Urine, Liver0.01 - 0.2 ng/mL (or ng/g)
Intra-day Precision (%RSD)Plasma, Blood< 15%
Inter-day Precision (%RSD)Plasma, Blood< 15%
AccuracyPlasma, Blood85 - 115%
Extraction RecoveryPlasma, Blood> 75%

Table 2: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound323.270.5
Internal Standard (Example: Dendrobine)264.2108.05
Internal Standard (Example: Berberine)336.1320.1
Internal Standard (Example: Strychnine)335.2144.1

Experimental Protocol

This protocol describes the necessary steps for sample preparation and analysis of this compound in biological samples using a 2D-LC-MS/MS system.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Dendrobine, Berberine, or Strychnine

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., rat plasma, human blood)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting this compound from plasma or blood samples.[1][2][3][4]

  • Pipette 100 µL of the biological sample (plasma or hemolyzed blood) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[1][2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase of the first dimension (¹D) separation.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2D-LC System Configuration and Conditions

The 2D-LC system is configured in a "heart-cutting" setup, where the fraction containing the analyte of interest from the first dimension is selectively transferred to the second dimension for further separation.

First Dimension (¹D) - High pH Reversed-Phase

  • Column: High pH stable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[3][4]

  • Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to 9.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate this compound from the bulk of matrix components.

  • Heart-cutting Window: The time window during which the eluent containing this compound is transferred to the second dimension. This must be empirically determined.

Second Dimension (²D) - Low pH Reversed-Phase

  • Column: Low pH stable C18 or HSS T3 column (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A rapid gradient to focus and elute this compound for MS detection.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2][3]

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: As listed in Table 2.

Data Analysis and Quantification
  • Quantification is performed by integrating the peak area of the MRM transition for this compound and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the concentration of the calibrants.

  • The concentration of this compound in unknown samples is determined from the calibration curve using linear regression.

Diagrams

G cluster_prep Sample Preparation cluster_lcms 2D-LC-MS/MS Analysis sample Biological Sample (100 µL) (Plasma/Blood) add_is Add Internal Standard sample->add_is add_acn Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in ¹D Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter injection Inject Sample filter->injection dim1 First Dimension (¹D) High pH RP-LC injection->dim1 heartcut Heart-cutting (Transfer this compound Fraction) dim1->heartcut dim2 Second Dimension (²D) Low pH RP-LC heartcut->dim2 ms Tandem MS Detection (MRM Mode) dim2->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for 2D-LC-MS/MS analysis of this compound.

G cluster_1d First Dimension (¹D) cluster_2d Second Dimension (²D) & Detection pump1 ¹D Pump (High pH Mobile Phase) injector Autosampler pump1->injector col1 ¹D Column (e.g., BEH C18) injector->col1 valve Switching Valve col1->valve waste1 Waste valve->waste1 Default Flow col2 ²D Column (e.g., HSS T3) valve->col2 Heart-cut Transfer pump2 ²D Pump (Low pH Mobile Phase) pump2->valve ms Mass Spectrometer col2->ms

Caption: Logical diagram of the 2D-LC system configuration.

References

Application Notes: Utilizing Gelsemicine for the Study of Glycine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycine receptors (GlyRs) are crucial ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] These receptors are pentameric structures composed of various alpha (α1-4) and beta (β) subunits, which can form homomeric (α only) or heteromeric (α and β) channels.[1][2] The specific subunit composition dictates the receptor's physiological and pharmacological properties. The alkaloid gelsemicine, derived from plants of the Gelsemium genus, has emerged as a valuable pharmacological tool due to its subunit-selective modulation of GlyRs.[4][5] These notes provide detailed protocols and data for researchers utilizing this compound to investigate and differentiate between GlyR subtypes.

Principle of Action: Subtype-Selective Modulation

This compound exerts complex and subtype-dependent effects on GlyRs. Its primary utility lies in its differential modulation of α1-containing receptors versus α2- and α3-containing receptors.

  • On α1 GlyRs: this compound displays a bell-shaped modulatory effect. At lower concentrations (e.g., 10 µM), it potentiates glycine-activated currents, while at higher concentrations (e.g., 50 µM), it becomes inhibitory.[4][6]

  • On α2 and α3 GlyRs: this compound acts as a concentration-dependent inhibitor.[4][6][7]

  • Influence of the β subunit: The presence of the β subunit in heteromeric receptors alters the effect of this compound. For instance, the potentiation observed in homomeric α1 GlyRs is switched to inhibition when the β subunit is co-expressed.[4]

This differential activity allows this compound to be used as a probe to identify the functional presence of specific GlyR α subunits in native and recombinant systems.

Quantitative Data Summary

The following table summarizes the functional effects of this compound on various recombinant glycine receptor subtypes as determined by electrophysiological studies.

GlyR SubtypeThis compound ConcentrationEffect on Glycine-Evoked CurrentIC50 (Inhibition)Reference
Homomeric α1 10 µMPotentiation-[4]
50 µMPotentiation (reduced)-[4]
Homomeric α2 10 - 300 µMInhibition46.1 ± 9.1 µM[4]
Homomeric α3 10 - 300 µMInhibition56.4 ± 11.2 µM[4]
Heteromeric α1β 10 µMNo significant modulation-[4]
50 µMInhibition102.3 ± 15.1 µM[4]
Heteromeric α2β 10 - 300 µMInhibition49.2 ± 12.1 µM[4]
Heteromeric α3β 10 - 300 µMInhibition62.1 ± 13.2 µM[4]
Spinal Neurons (Native) 10 - 300 µMInhibition~42 µM[6][7]

Signaling Pathways and Modulatory Effects

The binding of glycine to its receptor opens a chloride ion channel, leading to chloride influx and hyperpolarization of the neuron, which is an inhibitory signal. This compound modulates this process by interacting with the receptor in a manner dependent on the specific α subunit present.

GlyR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_modulators Pharmacological Modulation cluster_effects Cellular Effect Glycine_Vesicle Glycine GlyR Glycine Receptor Glycine_Vesicle->GlyR Release Chloride Cl⁻ Influx GlyR->Chloride Opens Channel This compound This compound This compound->GlyR Modulates (Subtype-Dependent) Glycine_Agonist Glycine (Agonist) Glycine_Agonist->GlyR Binds & Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Figure 1: Glycine receptor signaling pathway and modulation by this compound.

Experimental Protocols

Protocol 1: Characterizing this compound's Effect on Recombinant GlyRs using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the methodology for expressing specific GlyR subtypes in HEK293 cells and measuring the modulatory effects of this compound.[4][5]

1. Materials and Reagents

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Plasmids: cDNAs for human GlyR α1, α2, α3, and β subunits, plus a marker like eGFP.

  • Transfection reagent (e.g., Lipofectamine)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).

  • Glycine stock solution (e.g., 100 mM in water).

  • This compound stock solution (e.g., 100 mM in DMSO).

2. Cell Culture and Transfection

  • Culture HEK293 cells in T-25 flasks at 37°C and 5% CO₂.

  • One day before transfection, plate cells onto glass coverslips in a 35 mm dish at a density to reach ~70% confluency on the day of transfection.

  • Transfect cells with the desired GlyR subunit cDNA(s) (e.g., α1 alone for homomeric, or α1 and β in a 1:3 ratio for heteromeric) and eGFP cDNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for 24-48 hours post-transfection to allow for receptor expression.

3. Electrophysiological Recording

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Identify transfected cells by eGFP fluorescence.

  • Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.

  • Prepare working solutions of glycine and this compound in the external solution on the day of the experiment. Ensure the final DMSO concentration is <0.1%.

  • Apply solutions to the cell using a rapid solution exchange system.

4. Experimental Procedure

  • Establish a stable whole-cell recording.

  • To determine the effect of this compound, first apply a sub-saturating concentration of glycine (e.g., EC₁₀-EC₂₀) to elicit a baseline control current.

  • After a washout period, co-apply the same concentration of glycine with the desired concentration of this compound (e.g., 1 µM to 300 µM).

  • Record the peak current amplitude in the presence of this compound.

  • To generate a concentration-response curve, repeat steps 3-4 for a range of this compound concentrations.

  • Wash the cell thoroughly with external solution between applications.

5. Data Analysis

  • Measure the peak amplitude of the glycine-evoked current in the absence (I_control) and presence (I_this compound) of the modulator.

  • Calculate the percentage of modulation: % Modulation = ((I_this compound / I_control) - 1) * 100. A positive value indicates potentiation, and a negative value indicates inhibition.

  • For inhibition, plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀.

Workflow start Start: Select GlyR Subtype (e.g., α1, α2, α1β) culture 1. Culture HEK293 Cells start->culture transfect 2. Transfect cells with GlyR and eGFP cDNA culture->transfect express 3. Incubate for 24-48h for protein expression transfect->express patch 4. Perform Whole-Cell Patch-Clamp Recording express->patch apply_gly 5. Apply Glycine (Control) - Measure I_control patch->apply_gly apply_gel 6. Co-apply Glycine + this compound - Measure I_this compound apply_gly->apply_gel analyze 7. Data Analysis: - Calculate % Modulation - Determine IC50 apply_gel->analyze end End: Subtype Pharmacological Profile Determined analyze->end Selectivity cluster_alpha1 α1-containing GlyRs cluster_alpha23 α2/α3-containing GlyRs gel This compound a1 Homomeric α1 gel->a1 a1b Heteromeric α1β gel->a1b a2 Homomeric α2 Heteromeric α2β gel->a2 a3 Homomeric α3 Heteromeric α3β gel->a3 effect_a1 Bell-shaped modulation: Potentiation (low conc.) Inhibition (high conc.) a1->effect_a1 effect_a1b Inhibition only (Potentiation is lost) a1b->effect_a1b effect_a23 Concentration-dependent Inhibition a2->effect_a23 a3->effect_a23

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gelsemicine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing gelsemicine in in vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your study design and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

A1: The optimal dose of this compound is highly dependent on the animal model, the intended biological effect, and the route of administration. For initial dose-finding studies, it is crucial to start with a low dose and escalate cautiously due to the compound's narrow therapeutic index. Based on published literature, here are some suggested starting points:

  • For anxiety models in mice: Intraperitoneal (i.p.) doses ranging from 0.4 mg/kg to 10 mg/kg have been used. A conservative starting dose would be in the lower end of this range (e.g., 0.4 mg/kg).

  • For neuropathic pain models in mice: Intraperitoneal (i.p.) doses of 2 mg/kg and 4 mg/kg have shown efficacy.[1][2] Subcutaneous (s.c.) administration has been effective at much lower doses, with an ED50 of 9.8 µg/kg for thermal hyperalgesia.[3]

  • For inflammatory pain models in mice: Subcutaneous (s.c.) administration has an ED50 of 7.4 µg/kg in the formalin test and 10.4 µg/kg in the writhing test.[3]

It is imperative to conduct a preliminary dose-range finding study to determine the optimal dose for your specific experimental conditions, paying close attention to signs of toxicity.

Q2: What are the common signs of toxicity to watch for with this compound administration?

A2: this compound is a potent neurotoxin, and overdose can lead to severe adverse effects, including death, primarily due to respiratory failure.[4] Key signs of toxicity in rodents include:

  • Respiratory depression (decreased breathing rate)

  • Sedation and lethargy

  • Motor impairment, ataxia, or paralysis

  • Tremors or convulsions

  • Hypothermia

Closely monitor animals for these signs, especially during the first few hours after administration. If any of these signs are observed, it may be necessary to adjust the dose downwards in subsequent experiments.

Q3: What is the primary mechanism of action of this compound?

A3: this compound's biological effects are primarily mediated through its interaction with inhibitory neurotransmitter receptors in the central nervous system. It is known to be a potent agonist of glycine receptors (GlyR) and also interacts with GABA-A receptors.[4] This agonistic activity enhances inhibitory neurotransmission, leading to its analgesic and anxiolytic effects. However, at higher doses, this widespread neuronal inhibition can lead to toxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High mortality or severe adverse events in the experimental group The administered dose is too high for the specific animal strain, age, or sex. Female rats have shown greater sensitivity to this compound than males.Immediately cease the experiment and re-evaluate the dosage. Conduct a thorough dose-response study starting with a significantly lower dose (e.g., 10-fold lower) to establish the maximum tolerated dose (MTD). Ensure accurate calculation of dosages based on individual animal body weights.
Rapid absorption and high peak plasma concentration (Cmax) leading to acute toxicity.Consider a different route of administration that allows for slower absorption, such as subcutaneous (s.c.) or oral (p.o.) gavage, instead of intraperitoneal (i.p.) or intravenous (i.v.). This may help to reduce the peak plasma concentration and minimize acute toxicity.
Lack of a discernible therapeutic effect (e.g., no analgesia or anxiolysis) The administered dose is too low.Gradually increase the dose in subsequent experimental cohorts. Refer to the dose-response data in the tables below for guidance on effective dose ranges in similar models.
Poor bioavailability with the chosen route of administration. The absolute bioavailability of gelsenicine in mice after intragastric administration is low (1.13%).[5]Consider a route of administration with higher bioavailability, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Inappropriate timing of behavioral testing relative to the drug's pharmacokinetic profile.Conduct behavioral testing at the time of predicted peak plasma concentration (Tmax). For this compound in rats, Tmax is approximately 0.27 hours after oral administration.[6]
High variability in behavioral or physiological responses between animals Inconsistent drug formulation or administration technique.Ensure the this compound solution is homogenous and administered consistently to all animals. Use a standardized protocol for drug preparation and injection.
Differences in animal stress levels, which can impact behavioral readouts.Handle animals consistently and allow for an adequate acclimatization period before the experiment. Minimize environmental stressors in the housing and testing rooms.
Genetic variability within the animal strain.Use a well-characterized and genetically stable animal strain from a reputable vendor.
Precipitation of this compound in the vehicle solution This compound has poor water solubility.Prepare the formulation fresh on the day of the experiment. The use of a co-solvent system may be necessary. A common approach for lipophilic compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a vehicle such as saline or polyethylene glycol (PEG). A formulation of 20% DMSO, 40% PEG 400, 30% citrate buffer, and 10% Solutol has been used for other poorly soluble compounds.[7] Always perform a small-scale solubility test before preparing the bulk solution.

Quantitative Data Summary

This compound Dosage in In Vivo Models
Animal Model Species Route of Administration Effective Dose Range Observed Effect Reference
Anxiety (Elevated Plus Maze)Mousei.p.0.4 - 10 mg/kgAnxiolytic
Neuropathic Pain (Partial Sciatic Nerve Ligation)Mousei.p.2 - 4 mg/kgAnalgesic[1][2]
Neuropathic Pain (Chronic Constriction Injury)Mouses.c.ED50: 9.8 µg/kgAnalgesic[3]
Inflammatory Pain (Formalin Test)Mouses.c.ED50: 7.4 µg/kgAnalgesic[3]
Inflammatory Pain (Acetic Acid Writhing)Mouses.c.ED50: 10.4 µg/kgAnalgesic[3]
Pharmacokinetic Parameters of this compound
Species Route of Administration Dose Tmax (hours) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (hours) Reference
Mousei.v.0.1 mg/kg--13.9 ± 2.11.8 ± 0.3[5]
Mousei.g.0.5 mg/kg0.5 ± 0.00.4 ± 0.10.8 ± 0.22.1 ± 0.4[5]
Mousei.g.1 mg/kg0.5 ± 0.00.8 ± 0.21.6 ± 0.32.3 ± 0.5[5]
Ratp.o.0.1 g/kg (of G. elegans extract)0.27--10.08[6]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the this compound completely. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid solvent toxicity.

    • Once the this compound is fully dissolved in DMSO, add the appropriate volume of sterile saline to reach the final desired concentration.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of a co-solvent like PEG400).

    • Prepare the formulation fresh on the day of use and keep it on ice.

Elevated Plus Maze (EPM) for Anxiety Assessment
  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes for i.p. injection).

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the session using a video camera for later analysis.

    • Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound

gelsemicine_signaling cluster_downstream Downstream Effects This compound This compound GlyR_GABA_A Glycine/GABA-A Receptors This compound->GlyR_GABA_A Agonist Neuronal_Inhibition Increased Neuronal Inhibition GlyR_GABA_A->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia Anxiolysis Anxiolysis Neuronal_Inhibition->Anxiolysis MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Neuronal_Inhibition->MAPK_Pathway Modulates cAMP_Pathway cAMP Pathway Neuronal_Inhibition->cAMP_Pathway Modulates Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression cAMP_Pathway->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vivo this compound Study

experimental_workflow start Start acclimatization Animal Acclimatization (≥ 3 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization formulation This compound Formulation Preparation randomization->formulation administration Drug Administration (i.p., s.c., etc.) formulation->administration behavioral_testing Behavioral Testing (e.g., EPM, Tail-flick) administration->behavioral_testing tissue_collection Tissue Collection (Brain, Spinal Cord, etc.) behavioral_testing->tissue_collection analysis Biochemical Analysis (e.g., Western Blot, ELISA) tissue_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Gelsemicine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of gelsemicine in solution. The following information is based on the general stability of indole alkaloids, as specific public data on this compound is limited. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of indole alkaloids like this compound in solution is primarily influenced by several factors:

  • pH: The indole ring system can be susceptible to degradation under strongly acidic or basic conditions.

  • Light: Many indole derivatives are sensitive to light and can undergo photodegradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Oxidizing Agents: The indole nucleus is susceptible to oxidation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To enhance stability, it is recommended to store this compound solutions at low temperatures, protected from light, and in tightly sealed containers to minimize exposure to air. For long-term storage, preparing aliquots of stock solutions in a suitable anhydrous solvent such as DMSO and storing them at -20°C or -80°C is advisable.

Q3: I am observing a color change in my this compound solution. What is the likely cause?

A3: A change in color, such as the appearance of a yellow or brownish hue, often indicates degradation of the indole compound. This is typically due to oxidation, which can lead to the formation of colored degradation products or oligomers.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of this compound is through stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods, often coupled with mass spectrometry (LC-MS).[1][2] These techniques can separate the parent compound from its degradation products, allowing for quantification of the remaining active substance and identification of the degradants.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound solutions.

Issue Potential Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound in the experimental medium (e.g., cell culture media, physiological buffers).Prepare fresh solutions of this compound immediately before each experiment. If possible, perform a quick quantification of the compound in the medium over the time course of the experiment to assess its stability under those specific conditions.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during sample preparation, analysis, or storage.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare samples immediately before analysis. Use amber or light-blocking autosampler vials to prevent photodegradation.
Inconsistent results between experimental replicates. Inconsistent preparation and handling of this compound solutions. Degradation occurring at different rates due to variations in light exposure or temperature.Standardize the protocol for solution preparation, storage, and handling. Ensure all replicates are treated identically.
Precipitation of the compound in aqueous solution. Poor solubility of this compound in the chosen buffer or medium.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on this compound Stability (Illustrative)

The following tables present hypothetical quantitative data to illustrate the potential impact of different stress conditions on this compound stability. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.0402495.2
5.0402498.1
7.0402497.5
9.0402488.3
11.0402475.6

Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.0)

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44899.5
254896.8
404892.1
604878.4

Table 3: Effect of Light Exposure on this compound Stability at 25°C

Light ConditionIncubation Time (hours)Remaining this compound (%)
Dark Control2498.5
Ambient Light2491.3
UV Light (254 nm)2465.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to 105°C.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and fluorescent light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Calculate the percentage of degradation for this compound under each condition.

  • Characterize the major degradation products using mass spectrometry (MS) and other spectroscopic techniques.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for indole alkaloids. - Flow Rate: 1.0 mL/min - Detection: UV detection at a wavelength where this compound has maximum absorbance. - Injection Volume: 10 µL - Column Temperature: 30°C

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_solution Check Solution Preparation and Storage start->check_solution fresh_solution Prepare Fresh Solution Before Each Use check_solution->fresh_solution stability_test Perform Stability Test in Experimental Medium fresh_solution->stability_test hplc_analysis Analyze by HPLC for Degradation Products stability_test->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed optimize_conditions Optimize Storage/Experimental Conditions (e.g., lower temp, protect from light) degradation_observed->optimize_conditions Yes no_degradation No Degradation Observed degradation_observed->no_degradation No optimize_conditions->start investigate_other Investigate Other Experimental Factors no_degradation->investigate_other

Caption: Troubleshooting workflow for unexpected degradation.

Hypothetical_Degradation_Pathway This compound This compound oxidation Oxidation (e.g., air, peroxide) This compound->oxidation hydrolysis Hydrolysis (acidic/basic conditions) This compound->hydrolysis photodegradation Photodegradation (UV/visible light) This compound->photodegradation oxidized_products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (ring-opened structures) hydrolysis->hydrolyzed_products photo_adducts Photo-adducts or Isomers photodegradation->photo_adducts

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Variability in Gelsemicine Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with gelsemicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.

FAQs and Troubleshooting Guides

This section is designed to help you identify and resolve issues you may encounter during your experiments with this compound.

Category 1: Compound Handling and Stability

  • Question 1: I'm observing inconsistent results between experiments. Could the this compound itself be the problem?

    Answer: Yes, variability can often be traced back to the handling and stability of the compound. This compound, as a natural product, can be sensitive to environmental factors.[1]

    Troubleshooting Steps:

    • Purity Verification: Ensure the purity of your this compound stock. Impurities or degradation products can lead to inconsistent activity. If possible, verify the purity using techniques like HPLC.

    • Proper Storage: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the compound from light.[2]

    • Fresh Dilutions: Always prepare fresh working dilutions from your stock solution immediately before each experiment.[2]

    • Solvent Effects: Use a consistent, high-purity solvent (e.g., DMSO) for your stock solution. Be mindful of the final solvent concentration in your cell culture medium, as high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%.[2]

  • Question 2: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

    Answer: Precipitation is a common issue with hydrophobic compounds like some alkaloids when diluted into aqueous media.

    Troubleshooting Steps:

    • Optimize Stock Concentration: A very high stock concentration can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to your media.[2]

    • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.

    • Mixing: Ensure thorough but gentle mixing immediately after adding the compound to the medium.

    • Solubility Test: Before your main experiment, perform a small-scale solubility test with your final concentration in the cell culture medium to check for precipitation.

Category 2: Cell-Based Assay Variability

  • Question 3: The IC50 value of this compound varies significantly between different experiments using the same cell line. Why is this happening?

    Answer: IC50 values can be influenced by several experimental parameters. It is not uncommon to see a 2- to 5-fold variation.[3]

    Troubleshooting Steps:

    • Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell density can affect the cellular response to a toxic compound.[3][4]

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to compounds.[3][5]

    • Incubation Time: The duration of exposure to this compound will directly impact the IC50 value. Use a consistent incubation time for all experiments.[6]

    • Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.[7]

    • Reagent Variability: Use reagents from the same lot number where possible to minimize variability.

  • Question 4: I'm seeing high background or false positives in my colorimetric/fluorescent viability assay. Could the this compound be interfering?

    Answer: Yes, natural products, including indole alkaloids, can interfere with assay readouts.[8]

    Troubleshooting Steps:

    • Compound-Only Control: Include a control well with your this compound concentration in the medium but without cells. This will reveal if the compound itself is colored, fluorescent, or reacts with the assay reagents.[2]

    • Orthogonal Assay: If interference is suspected, confirm your results using a different type of viability assay that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo).[2]

Quantitative Data Summary

The following tables summarize reported IC50 values for this compound and related compounds in different cell lines. Note that values can vary based on experimental conditions as detailed in the troubleshooting section.

Table 1: IC50 Values of Gelsemium Alkaloids

CompoundCell LineAssayIncubation TimeIC50 ValueReference
Gelsemium elegans (Methanol Extract)CaOV-3 (Ovarian Cancer)MTT96 hours5 µg/mL[9]
Gelsemium elegans (Methanol Extract)MDA-MB-231 (Breast Cancer)MTT96 hours40 µg/mL[9]
GelsedineNot SpecifiedNot SpecifiedNot Specified100-200 µg/kg (in vivo)[10]

Table 2: Toxicity Data of Gelsemium elegans Benth (GEB) Alkaloids

Compound/ExtractAdministration RouteLD50Animal ModelReference
Total Alkaloids of GEBOral15 mg/kgMice[10]
Total Alkaloids of GEBIntraperitoneal4 mg/kgMice[10]
This compoundNot Specified0.2 mg/kgRat[1]
GelsemineIntraperitoneal~56 mg/kgMice[1]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with this compound.

Cell Viability/Cytotoxicity Assay (CCK-8/WST-8 Method)

This protocol is adapted from a study on Tetrahymena thermophila.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.05 to 0.8 mg/mL. Include a vehicle control (0.1% DMSO) and a blank control (medium only).

  • Treatment: Add the prepared this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Apoptosis Detection by Western Blot

This protocol outlines the general steps for detecting key apoptosis markers.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then scrape the cells in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • For suspension cells, pellet the cells and resuspend in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Visualizations

Signaling Pathways and Workflows

gelsemicine_glycine_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound glyr Glycine Receptor (GlyR) (α and β subunits) This compound->glyr Agonist Binding glycine Glycine glycine->glyr Agonist Binding cl_ion Cl- Influx glyr->cl_ion Channel Opening hyperpolarization Hyperpolarization cl_ion->hyperpolarization inhibition Inhibitory Postsynaptic Potential (Muscle Relaxation) hyperpolarization->inhibition

This compound as a Glycine Receptor Agonist.

gelsemicine_apoptosis_pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros dna_damage DNA Damage ros->dna_damage bax Bax ↑ dna_damage->bax bcl2 Bcl-2 ↓ dna_damage->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Proposed Intrinsic Apoptosis Pathway Induced by this compound.

experimental_troubleshooting_workflow start Inconsistent Experimental Results check_compound Check Compound Integrity - Purity - Storage - Fresh Dilutions start->check_compound check_solubility Verify Compound Solubility - Visual Inspection - Optimize Concentration check_compound->check_solubility check_assay Assess for Assay Interference - Compound-only control - Orthogonal Assay check_solubility->check_assay check_cells Standardize Cell Culture - Consistent Cell Density - Low Passage Number check_assay->check_cells end Consistent & Reliable Data check_cells->end

References

minimizing off-target effects of gelsemicine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gelsemicine in cell-based assays.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an alkaloid derived from plants of the Gelsemium genus. Its primary and most well-characterized mechanism of action is as an agonist of the glycine receptor (GlyR).[1][2][3][4][5] By binding to and activating GlyRs, which are ligand-gated chloride ion channels, this compound enhances inhibitory neurotransmission in the central nervous system. This action leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

Q2: What are the known or potential off-target effects of this compound?

While the primary target of this compound is the glycine receptor, off-target effects can occur, especially at higher concentrations. These may include:

  • Modulation of other neurotransmitter receptors: At concentrations above 50 μM, the related alkaloid gelsemine has been shown to have minor effects on GABA-A and AMPA receptors.[1]

  • Induction of Oxidative Stress and DNA Damage: Studies on gelsemine have shown that it can induce the production of reactive oxygen species (ROS), leading to oxidative stress and DNA damage in a dose-dependent manner.[6]

  • Activation of the MAPK Signaling Pathway: Gelsemine has been observed to activate the MAP kinase pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[7][8][9]

  • Mitochondrial Toxicity: Gelsemium alkaloids have been shown to impact mitochondrial function, potentially by decreasing mitochondrial membrane potential and ATP content.[7][10]

Q3: How should I prepare a stock solution of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[11][12]

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, vortex the tube thoroughly. If necessary, use an ultrasonic water bath for 10-15 minutes and/or gently warm the solution to 37°C.[12]

    • Visually inspect the solution to ensure all particles have dissolved.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[12]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds like this compound and can be caused by several factors. Here are some troubleshooting steps:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.[12]

  • Slow, dropwise addition: Add the DMSO stock solution slowly and drop-wise into the medium while gently swirling to ensure rapid and even dispersion.[13]

  • Lower the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solvent-induced precipitation and cytotoxicity.[14]

  • Prepare an intermediate dilution: Consider preparing an intermediate dilution of your stock solution in pre-warmed medium before adding it to the final culture volume.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death at Expected Therapeutic Concentrations Off-target cytotoxicity: this compound may be inducing apoptosis or necrosis through off-target mechanisms.1. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify a more appropriate working concentration. 2. Reduce exposure time: Shorter incubation times may achieve the desired on-target effect with less toxicity. 3. Assess for mitochondrial toxicity: Use a mitochondrial toxicity assay to determine if mitochondrial dysfunction is the cause of cell death.
Inconsistent or Non-reproducible Results Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. Precipitation of the compound: The effective concentration of this compound may be decreasing due to precipitation.1. Assess compound stability: Perform a time-course experiment and analyze the concentration of this compound in the medium at different time points using HPLC. 2. Prepare fresh dilutions: Prepare working solutions of this compound immediately before each experiment. 3. Visually inspect for precipitation: Before and after adding to cells, check for any visible precipitate in the media.
Unexpected Phenotype Not Related to Glycine Receptor Activity Activation of off-target signaling pathways: this compound may be modulating other cellular pathways, such as the MAPK pathway.1. Perform a proteomic analysis: Use techniques like mass spectrometry to identify proteins that show altered expression or phosphorylation in response to this compound treatment. 2. Analyze specific pathways: Use western blotting or qPCR to investigate the activation of suspected off-target pathways like MAPK/ERK.

III. Data Presentation: Cytotoxicity of this compound and Related Compounds

The following table summarizes the reported cytotoxic concentrations of this compound and related compounds in various cell lines. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the cell line, assay method, and exposure time.[6][15][16][17][18]

Compound Cell Line Assay Type Concentration Reference
This compound A431 (human epidermoid carcinoma)CytotoxicityEC50: 0.75 µM[15]
Gelsemium elegans extract CaOV-3 (human ovarian cancer)MTTIC50: 5 µg/ml (after 96h)[17]
Gelsemium elegans extract MDA-MB-231 (human breast cancer)MTTIC50: 40 µg/ml (after 96h)[17]
(+) Gelsemine PC12 (rat pheochromocytoma)MTTIC50: 31.59 µM[7]
Gelsemine Tetrahymena thermophilaGrowth InhibitionEC50: 0.48 mg/mL (at 24h)[6]

IV. Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Toxicity (Glu/Gal Assay)

This assay helps determine if this compound-induced cytotoxicity is due to mitochondrial dysfunction. Cells are forced to rely on oxidative phosphorylation for energy by replacing glucose with galactose in the medium.[17][19]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Glucose-containing cell culture medium

  • Galactose-containing cell culture medium (same formulation as above, but with galactose instead of glucose)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT or a luminescence-based ATP assay)

Methodology:

  • Cell Culture Adaptation (Optional but recommended): For more robust results, culture cells in both glucose and galactose-containing media for several passages before the experiment.

  • Cell Seeding: Seed cells into two separate 96-well plates, one for each medium type.

  • Compound Treatment: Treat cells in both plates with a range of this compound concentrations. Include vehicle controls for both media types.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).

  • Viability Assessment: Perform a cell viability assay on both plates.

  • Data Analysis: Calculate the IC50 values for this compound in both glucose and galactose media. A significant decrease in the IC50 value in the galactose medium compared to the glucose medium suggests mitochondrial toxicity.

V. Mandatory Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Seed Cells in 96-well Plates prep_cells->treatment assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treatment->assay analysis Calculate IC50 Value assay->analysis

Caption: General experimental workflow for determining the IC50 of this compound.

off_target_pathways cluster_primary Primary Target cluster_off_target Potential Off-Target Effects This compound This compound GlyR Glycine Receptor This compound->GlyR Agonist MAPK MAPK Pathway (e.g., ERK) This compound->MAPK Activation? Mitochondria Mitochondria This compound->Mitochondria Dysfunction? Hyperpolarization Neuronal Hyperpolarization GlyR->Hyperpolarization Activation Apoptosis Apoptosis/Altered Proliferation MAPK->Apoptosis ROS ↑ Reactive Oxygen Species Mitochondria->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Potential signaling pathways affected by this compound.

troubleshooting_workflow start Inconsistent Results or Unexpected Cytotoxicity check_solubility Check for Precipitation in Media start->check_solubility check_stability Assess Compound Stability (e.g., via HPLC) start->check_stability check_concentration Optimize Working Concentration (Dose-Response) start->check_concentration check_off_target Investigate Off-Target Pathways (e.g., Western Blot for p-ERK) check_concentration->check_off_target

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Improving Gelsemicine Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of gelsemicine and related Gelsemium alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing assay sensitivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the detection of this compound and other Gelsemium alkaloids at trace levels.[1][2] This technique allows for high specificity by monitoring unique mass-to-charge (m/z) transitions for the target analyte, minimizing interference from complex biological matrices.[1] Methods like two-dimensional liquid chromatography (2D-LC) also offer high sensitivity and can be more cost-effective than LC-MS/MS, though potentially with slightly higher limits of quantification.[3][4]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for Gelsemium alkaloids?

A2: The LOD and LOQ are dependent on the specific alkaloid, the analytical method, and the sample matrix. For instance, in human hair analysis by UHPLC-MS/MS, LODs for gelsenicine can be as low as 1-5 pg/mg.[5] In honey, a 2D-LC method reported an LOD of 2 ng/g and an LOQ of 5 ng/g for gelsemine.[3][4] For rat plasma, UPLC-MS/MS methods have achieved calibration curves in the range of 0.1–200 ng/mL for 11 different Gelsemium alkaloids.[2]

Q3: How do I minimize matrix effects in my samples?

A3: Matrix effects, which can cause ion suppression or enhancement in the MS source, are a primary challenge in achieving high sensitivity.[6][7] To minimize them, you can:

  • Optimize Sample Preparation: Employ robust extraction and clean-up procedures like solid-phase extraction (SPE) to remove interfering endogenous components from the matrix.[3][8]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., blank plasma, urine).[8][9] This helps to compensate for systematic matrix-induced signal changes.[8]

  • Employ Isotope-Labeled Internal Standards: If available, a stable isotope-labeled version of this compound is the ideal internal standard to correct for both extraction variability and matrix effects.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components that may interfere with ionization.

Q4: What is the toxicological significance of detecting this compound?

A4: this compound is one of the most toxic alkaloids found in Gelsemium species.[1] Its detection is critical in toxicological investigations of suspected poisonings.[1] The primary mechanism of toxicity for highly toxic Gelsemium alkaloids like gelsenicine is linked to the central nervous system, particularly through the stimulation of GABAA receptors and the induction of NMDAR-mediated excitotoxicity, which can lead to respiratory failure.[10][11][12]

Quantitative Data Summary

The sensitivity of various methods for detecting Gelsemium alkaloids is summarized below. Note that data for this compound is limited; values for the closely related and highly toxic gelsenicine and the most abundant alkaloid, gelsemine, are provided for reference.

AnalyteMethodMatrixLODLOQRecovery (%)
Gelsenicine UHPLC-MS/MSHuman Hair1-5 pg/mg2-10 pg/mgN/A
Gelsenicine UPLC-MS/MSRat PlasmaN/A0.1 ng/mL (Lower limit of calibration)>75.8
Gelsemine LC-MS/MSHuman Urine0.5 ng/mLN/AN/A
Gelsemine UPLC-MS/MSRat Plasma & TissuesN/A1.0 ng/mLN/A
Gelsemine 2D-LCHoney2 ng/g5 ng/g81 - 94.2
This compound UPLC-MS/MSPig Tissues0.5-2.0 µg/kg1.0-5.0 µg/kg80 - 120

Experimental Protocols

Protocol: LC-MS/MS Detection of Gelsemium Alkaloids in Biological Matrices

This protocol provides a general framework for the sensitive detection of this compound and related alkaloids. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Protein Precipitation)

This method is suitable for plasma or serum samples.[2]

  • To a 1.5 mL centrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., berberine or a stable isotope-labeled analog).[2][13]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 2-20 µL of the supernatant into the LC-MS/MS system.[2][14]

2. Chromatographic Conditions (UPLC/HPLC)

  • Column: A C18 reversed-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[2][13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15][16]

  • Mobile Phase B: Acetonitrile.[15][16]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient Elution:

    • 0-2.0 min: 10% B

    • 2.0-6.0 min: Ramp to 65% B

    • 6.0-8.0 min: Hold at 65% B

    • 8.1-10.0 min: Return to 10% B for re-equilibration (Note: This is an example gradient and must be optimized for separation of target analytes from matrix interferences.)[14]

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][15]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][15]

  • Key Parameters:

    • Capillary Voltage: 2.5 - 3.5 kV[2][16]

    • Source Temperature: 150°C[2]

    • Desolvation Gas (N₂) Temperature: 450°C[2]

    • Desolvation Gas Flow: 900 L/h[2]

  • MRM Transitions (Precursor Ion > Product Ion):

    • Gelsenicine: m/z 327 > 296 (Quantifier), m/z 327 > 108 (Qualifier)[1]

    • Gelsemine: m/z 323.2 > 70.5 (Quantifier), m/z 323 > 236 (Qualifier)[1][15] (Note: Collision energy and other compound-specific parameters must be optimized by infusing a pure standard.)

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate key workflows for this compound detection and troubleshooting common issues to improve sensitivity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection (Plasma, Urine, Tissue) s2 Homogenization (for tissues) s1->s2 If solid s3 Protein Precipitation or Solid-Phase Extraction (SPE) s1->s3 If liquid s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection into UPLC/HPLC System s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2 d3 Data Review & Reporting d2->d3

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow cluster_sample_prep Sample Prep / Injection Issue cluster_ms_issue Mass Spectrometer Issue cluster_matrix_effects Matrix Effects / Chromatography cluster_hplc_issue Chromatography Issue start Problem: Low or No Analyte Signal q1 Is the internal standard (IS) signal also low? start->q1 a1 Check extraction recovery. Optimize SPE/LLE. q1->a1 Yes q2 Is the peak shape poor (tailing, fronting)? q1->q2 No (IS signal is OK) a2 Verify sample injection volume and autosampler function. a3 Check for sample degradation. Analyze promptly. b1 Clean the ion source (ESI probe, capillary). b2 Calibrate the mass spectrometer. b3 Verify MS parameters (MRM transitions, voltages). c1 Improve sample cleanup to remove interferences. q2->c1 No (Peak shape is good) d1 Check for column degradation. Replace if necessary. q2->d1 Yes c2 Develop matrix-matched calibration curve. c3 Adjust chromatographic gradient to separate analyte from suppression zone. c3->b1 d2 Ensure mobile phase is correctly prepared and degassed. d3 Check for system leaks.

Caption: Troubleshooting guide for low signal intensity in LC-MS/MS assays.
Signaling Pathway

Gelsemium alkaloids, particularly highly toxic ones like gelsenicine, are understood to induce neurotoxicity by overstimulating N-methyl-D-aspartate receptors (NMDARs). This leads to a process called excitotoxicity, characterized by excessive calcium (Ca²⁺) influx into neurons, mitochondrial dysfunction, and ultimately, cell death.[10][17][18]

signaling_pathway cluster_membrane Neuronal Membrane cluster_cytosol Neuron Cytosol cluster_mitochondrion Mitochondrion gel Gelsemium Alkaloid (e.g., Gelsenicine) nmdar NMDA Receptor gel->nmdar Over-activates ca_influx Excessive Ca²⁺ Influx nmdar->ca_influx Opens Channel calpain Calpain Activation ca_influx->calpain nNOS nNOS Activation ca_influx->nNOS mito_ca Mitochondrial Ca²⁺ Overload ca_influx->mito_ca Uptake death Neuronal Cell Death (Apoptosis/Necrosis) calpain->death nNOS->death Via NO, Peroxynitrite mptp mPTP Opening mito_ca->mptp ros ↑ ROS Production mptp->ros atp ↓ ATP Synthesis mptp->atp ros->death atp->death

Caption: Simplified pathway of NMDAR-mediated excitotoxicity by Gelsemium alkaloids.

Troubleshooting Guide

Problem: High Background or Baseline Noise [19]

QuestionPossible CauseRecommended Solution
Is the noise random or does it show a regular pattern? Random Noise: Contaminated mobile phase, solvents, or reagents. Air bubbles in the pump or detector. Leaking fittings.[20]Solution: Use high-purity (LC-MS grade) solvents and freshly prepared mobile phase.[21] Degas solvents thoroughly. Check all fittings for leaks and tighten or replace as needed.
Regular (Pulsating) Noise: Pump malfunction (check valves, seals). Inadequate mobile phase mixing.Solution: Purge the pump. If noise persists, service the pump seals and check valves. Ensure proper mixing of gradient components.
Does the noise decrease when the LC flow is stopped? Yes: The source is the LC system (solvents, pump, column).Solution: Systematically isolate components. Replace the column with a union to check for contamination from the column. Flush the entire system with a strong solvent like isopropanol.[22]
No: The source is likely the mass spectrometer or electronics.Solution: Clean the ion source (cone, needle, capillary).[23] Check for electronic interference from nearby equipment.

Problem: Peak Tailing or Splitting [21]

QuestionPossible CauseRecommended Solution
Are all peaks tailing or just the analyte peak? All Peaks: Issue with the column (e.g., void, contamination at the inlet frit) or extra-column volume.Solution: Reverse-flush the column to clean the inlet frit. If this fails, replace the column.[20] Use shorter, narrower ID tubing to minimize extra-column volume.
Analyte Peak Only: Secondary interactions between the analyte and the column stationary phase. Column overload.Solution: For basic alkaloids like this compound, ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the analyte protonated and minimize interaction with residual silanols. Reduce the sample concentration or injection volume.
Are peaks split? Injection solvent is much stronger than the mobile phase. Partially plugged column frit.Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[21] If the frit is suspected, back-flush or replace the column.

Problem: Inconsistent or Drifting Retention Times [19]

QuestionPossible CauseRecommended Solution
Is the retention time consistently shifting in one direction? Column degradation or aging. Insufficient column equilibration between runs.Solution: Replace the column. Increase the equilibration time at the end of each gradient run to at least 10 column volumes.[22]
Is the retention time fluctuating randomly? Inconsistent mobile phase composition (poor mixing). Fluctuations in column temperature or flow rate. Air bubbles in the pump.Solution: Prepare mobile phases carefully and ensure the gradient pump is working correctly. Use a column oven to maintain a stable temperature.[22] Degas mobile phases and purge the pump.

References

Gelsemicine Total Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the total synthesis of the complex indole alkaloid, gelsemicine. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of this compound is extremely low. Is this a common issue and what are the main contributing factors?

A1: Yes, low overall yield is a widely recognized challenge in the total synthesis of this compound. Many of the early total syntheses reported overall yields of around 1%.[1][2][3][4] The primary reasons for this are the molecule's inherent structural complexity, which includes a hexacyclic cage-like framework and seven contiguous stereocenters.[2][4] This complexity necessitates lengthy synthetic sequences with numerous steps, and even moderate yields at each step can lead to a significant decrease in the overall yield. More recent synthetic strategies have managed to improve the overall yield to approximately 5%.[2][3]

Q2: I am struggling with the stereoselective construction of the spiro-oxindole moiety. What are the common pitfalls and successful strategies?

A2: The stereoselective formation of the C7 quaternary spiro-oxindole center is a critical and often problematic step in this compound synthesis. A major pitfall is the formation of diastereomeric mixtures, which can be difficult to separate and lead to significant yield loss.[5]

Several methods have been employed to address this challenge:

  • Radical Cyclization and Intramolecular Heck Reactions: These methods have been used but often result in poor diastereoselectivity, yielding mixtures of the desired and undesired isomers.[5]

  • Knoevenagel-like Condensation followed by Divinylcyclopropane-Cycloheptadiene Rearrangement: This approach, notably used by Fukuyama, has demonstrated high stereoselectivity (>99:1).[5]

  • Acid-Mediated Cyclization: While successful in some cases, this method can also lead to the formation of isomeric mixtures.[5]

Careful selection of the synthetic strategy for this particular transformation is crucial for the overall success of the synthesis.

Q3: The formation of the C20 quaternary carbon to construct the pyrrolidine ring is proving to be a bottleneck in my synthetic route. What are some effective methods to achieve this?

A3: The construction of the bridgehead quaternary carbon at C20 is a significant synthetic hurdle.[6] One successful approach involves an intramolecular trans-annular aldol condensation.[2][3] This formidable cyclization not only forms the pyrrolidine ring but also establishes the stereochemistry of the C20 quaternary center. Careful optimization of reaction conditions is essential to favor the desired cyclization and prevent side reactions.

Q4: I am encountering issues with the late-stage closure of the tetrahydropyran ring. What are the key challenges and how can they be overcome?

A4: The closure of the tetrahydropyran E-ring is a crucial final step in many this compound syntheses.[6] Challenges can arise from steric hindrance around the reaction centers within the complex, cage-like structure. One successful strategy involves a multistep, one-pot enol-oxonium cyclization cascade.[1][7] This biomimetic approach can simultaneously construct the E and F rings, and set the stereocenters at C3 and the C7 quaternary carbon.

Q5: My protecting group strategy seems to be adding too many steps and reducing the overall efficiency. Are there general guidelines for a more effective strategy for this compound?

A5: Given the dense arrangement of functional groups in this compound, a robust protecting group strategy is unavoidable.[8] However, an overly conservative approach can indeed lead to an excessively long synthesis. Key principles for an efficient strategy include:

  • Minimizing the use of protecting groups: Whenever possible, choose reagents and reaction conditions that are chemoselective for the desired transformation without affecting other functional groups.[8]

  • Employing orthogonal protecting groups: Use protecting groups that can be removed under different, non-interfering conditions. This allows for selective deprotection at various stages of the synthesis.[8][9] For example, using a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) for different amines.

  • Choosing protecting groups that can be removed in the final steps: This avoids carrying protected functionalities through multiple transformations.

Quantitative Data Summary

The following table summarizes the step counts and overall yields for several total syntheses of this compound, highlighting the evolution of synthetic efficiency.

Lead Researcher(s)YearChiralityLongest Linear Sequence (Steps)Overall Yield (%)Key Strategy Highlights
Johnson1994Racemic29N/AIntramolecular Mannich cyclization
Speckamp1994Racemic190.83Intramolecular Heck cyclization
Fukuyama1996Racemic32N/ADivinylcyclopropane-cycloheptadiene rearrangement
Hart1997Racemic23N/ARadical cyclization
Overman1999Racemic26N/AIntramolecular Heck reaction
Qin2012Enantioselective25~1Enol-oxonium cyclization cascade[1][7]
Chen2015Enantioselective12~5Organocatalytic Diels-Alder, intramolecular aldol cyclization[2][3]

Experimental Protocols

Key Experiment: Enantioselective Organocatalytic Diels-Alder Reaction (Chen et al.)

This reaction is a crucial first step in an efficient asymmetric synthesis of (+)-gelsemine.[2]

  • Reactants: Dihydropyridine and a suitable dienophile.

  • Catalyst: A chiral organocatalyst (e.g., a diarylprolinol silyl ether).

  • Solvent: Typically a non-polar organic solvent like toluene or dichloromethane.

  • Temperature: The reaction is often run at low temperatures (e.g., -20 °C to 0 °C) to maximize enantioselectivity.

  • Procedure: To a solution of the dihydropyridine and the dienophile in the chosen solvent, the organocatalyst is added. The reaction mixture is stirred at the specified temperature for several hours to days, monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

  • Expected Outcome: A highly enantiomerically enriched Diels-Alder adduct (e.g., >99% ee).[2][3]

Key Experiment: Intramolecular Trans-annular Aldol Condensation (Chen et al.)

This challenging reaction constructs the pyrrolidine ring and the C20 quaternary center.[2][3]

  • Substrate: A macrocyclic precursor containing both a ketone and an aldehyde functionality.

  • Reagent: A suitable base to promote enolization and subsequent cyclization. The choice of base and reaction conditions is critical to control the direction of enolization and prevent epimerization.[2]

  • Solvent: An appropriate aprotic solvent.

  • Procedure: The substrate is dissolved in the solvent and cooled to a low temperature. The base is then added dropwise, and the reaction is allowed to proceed until completion.

  • Work-up: The reaction is quenched with a proton source, and the product is extracted and purified.

  • Challenges: Potential for epimerization at stereocenters adjacent to the carbonyl groups and control of the aldol addition stereochemistry.[2]

Visualizations

Retrosynthesis This compound This compound Intermediate1 Late-stage cyclization precursor This compound->Intermediate1 Tetrahydropyran ring formation (e.g., Oxonium cyclization) Intermediate2 Spiro-oxindole intermediate Intermediate1->Intermediate2 Pyrrolidine ring formation (e.g., Intramolecular aldol) Intermediate3 Bicyclo[3.2.1]octane core Intermediate2->Intermediate3 Spiro-oxindole installation (e.g., Heck, Rearrangement) StartingMaterials Simple Starting Materials Intermediate3->StartingMaterials Core construction (e.g., Diels-Alder) SpiroOxindole_Strategy Start Challenge: Stereoselective Spiro-oxindole Formation Heck Intramolecular Heck Reaction Start->Heck Radical Radical Cyclization Start->Radical Rearrangement Divinylcyclopropane-Cycloheptadiene Rearrangement Start->Rearrangement AcidMed Acid-Mediated Cyclization Start->AcidMed Mix Mixture of Diastereomers (Low Selectivity) Heck->Mix Radical->Mix HighSelectivity High Diastereoselectivity (>99:1) Rearrangement->HighSelectivity AcidMed->Mix Troubleshooting_Workflow Start Low Yield in a Key Step? CheckPurity Verify Starting Material Purity & Reagent Quality Start->CheckPurity Yes OptimizeCond Systematically Optimize Reaction Conditions (Temperature, Solvent, Concentration) CheckPurity->OptimizeCond ProtectingGroup Re-evaluate Protecting Group Strategy (Stability, Compatibility) OptimizeCond->ProtectingGroup Success Yield Improved OptimizeCond->Success ChangeStrategy Consider Alternative Synthetic Strategy for this Transformation ChangeStrategy->Success Failure Yield Still Low ProtectingGroup->Failure Failure->ChangeStrategy

References

Technical Support Center: Mitigating Gelsemicine-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for conducting experiments on mitigating gelsemicine-induced toxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: this compound-induced toxicity is primarily characterized by neurotoxicity, leading to respiratory depression and subsequent failure, which is the main cause of death.[1] This is understood to occur through a dual mechanism:

  • GABAergic System: this compound acts on GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system, leading to respiratory depression.[2]

  • Glutamatergic System: It also induces excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][4]

Q2: Which animal models are most commonly used for studying this compound toxicity?

A2: The most frequently used animal models are mice, particularly ICR and CD-1 strains, and Sprague-Dawley rats.[4][5][6] It's important to note that there can be species-specific differences in sensitivity to this compound.[5]

Q3: What are the established lethal dose (LD50) values for this compound in these models?

A3: The LD50 of this compound can vary based on the route of administration and the animal model. For instance, in mice, the LD50 for total alkaloids of Gelsemium elegans Benth has been reported as 15 mg/kg for oral administration and 4 mg/kg for intraperitoneal injection.[1] For humantenirine, a toxic alkaloid from Gelsemium, the LD50 for intraperitoneal injection in female mice was found to be between 0.045 and 0.11 mg/kg, and in male mice between 0.1 and 0.18 mg/kg.[4]

Q4: What are the primary clinical signs of this compound toxicity in animal models?

A4: Common signs of this compound poisoning in animal models include dizziness, nausea, vomiting, blurred vision, limb paralysis, difficulty breathing, coma, and convulsions.[7]

Troubleshooting Guide

Problem 1: High variability in toxicity results between animals in the same experimental group.

  • Possible Cause: Inconsistent administration of this compound. The route of administration (intraperitoneal vs. oral gavage) can significantly impact the bioavailability and toxicity of the compound.

  • Solution: Ensure that the administration technique is consistent for all animals. For oral gavage, ensure the compound is delivered directly to the stomach without causing injury. For intraperitoneal injections, ensure the injection is in the correct quadrant of the abdomen to avoid puncturing organs.

Problem 2: Animals are dying before the planned time points for data collection.

  • Possible Cause: The dose of this compound may be too high for the specific strain or sex of the animal model.

  • Solution: Conduct a dose-range finding study to determine the optimal toxic, but not acutely lethal, dose for your specific experimental conditions. Consider that females may be more sensitive to this compound than males.

Problem 3: The mitigating agent does not seem to have any effect.

  • Possible Cause 1: The dose of the mitigating agent is too low.

  • Solution 1: Perform a dose-response study for the mitigating agent to determine the effective dose range.

  • Possible Cause 2: The timing of administration of the mitigating agent is not optimal.

  • Solution 2: The window for effective intervention may be narrow. Experiment with administering the mitigating agent at different time points before and after the induction of this compound toxicity.

Problem 4: Unexpected side effects are observed with the mitigating agent.

  • Possible Cause: The mitigating agent itself may have off-target effects at the dose used. For example, flumazenil, a GABA-A receptor antagonist, has been associated with seizures in some contexts.

  • Solution: Include a control group that receives only the mitigating agent to assess its baseline effects. If adverse effects are observed, consider reducing the dose or exploring alternative mitigating agents.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-induced toxicity and its mitigation.

Table 1: Lethal Dose (LD50) of Gelsemium elegans Benth Alkaloids in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral15[1]
Intraperitoneal4[1]

Table 2: Effect of Mitigating Agents on Survival Rate in this compound-Poisoned Mice

Mitigating AgentDose (mg/kg)Effect on Survival RateReference
GlycineNot specifiedSignificantly decreased the number of acute deaths[5]
NMDANot specifiedEffective in improving the survival rate[3]
FlumazenilNot specifiedIncreased survival rate to 50%[8]
Securinine3Increased survival rate to 50%[8]
Bemegride6.5Increased survival rate to 30%[8]

Table 3: Effect of Gelsenicine on Respiratory Parameters in Mice

Respiratory ParameterEffect of Gelsenicine (0.22 mg/kg, i.p.)Reference
Peak Expiratory FlowSignificant reduction[8]
Peak Inspiratory FlowSignificant reduction[8]
FrequencySignificant reduction[8]
Tidal VolumeSignificant reduction[8]
Minute VentilationSignificant reduction[8]
Arterial Oxygen Partial Pressure (PaO2)Rapid decrease from ~91 to 47.5 mmHg[5]

Experimental Protocols

Protocol 1: Induction of Acute this compound Toxicity in Mice

  • Animal Model: Male ICR mice.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • This compound Preparation: Prepare a solution of gelsenicine at the desired concentration in an appropriate vehicle (e.g., saline).

  • Administration: Administer gelsenicine via intraperitoneal (i.p.) injection at a volume of 0.1 mL/10 g of body weight. A dose of 0.24 mg/kg has been shown to induce 100% mortality.[5]

  • Observation: Monitor the animals continuously for the first hour for signs of poisoning, including reduced activity, weakness, and prostration. Record the onset, duration, and time of death.[5]

Protocol 2: Mitigation of this compound Toxicity with Glycine

  • Animal Model and Housing: As in Protocol 1.

  • Groups:

    • Control group: Vehicle injection.

    • This compound group: Gelsenicine (0.24 mg/kg, i.p.).

    • Glycine + this compound group: Glycine (dose to be optimized) administered via i.p. injection 20 minutes before the administration of gelsenicine (0.24 mg/kg, i.p.).[5]

  • Data Collection: Record survival rates over a defined period (e.g., 24 hours).

Protocol 3: Assessment of Respiratory Function

  • Animal Model and Housing: As in Protocol 1.

  • Procedure:

    • Administer a sub-lethal dose of gelsenicine (e.g., 0.12 mg/kg, i.p.) or a lethal dose (0.24 mg/kg, i.p.).[5]

    • At specified time points (e.g., 5 minutes post-injection), collect arterial blood from the left ventricle.[5]

    • Analyze the blood samples for blood gases, specifically PaO2.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection animal_model Select Animal Model (e.g., ICR Mice) drug_prep Prepare Gelsenicine & Mitigating Agent Solutions grouping Randomly Assign to Experimental Groups drug_prep->grouping administer_mitigator Administer Mitigating Agent (e.g., Glycine, i.p.) grouping->administer_mitigator administer_this compound Administer Gelsenicine (i.p. or gavage) administer_mitigator->administer_this compound observe Observe for Clinical Signs (e.g., respiratory distress) administer_this compound->observe survival Monitor Survival Rate observe->survival biochemical Collect Samples for Biochemical Analysis observe->biochemical

Caption: General experimental workflow for studying the mitigation of this compound-induced toxicity.

signaling_pathway cluster_gaba GABAergic Pathway cluster_nmda Glutamatergic Pathway cluster_mitigation Mitigation Strategies gelsemicine_gaba This compound gaba_a_receptor GABA-A Receptor gelsemicine_gaba->gaba_a_receptor Agonist respiratory_depression Respiratory Depression gaba_a_receptor->respiratory_depression Leads to gelsemicine_nmda This compound nmda_receptor NMDA Receptor gelsemicine_nmda->nmda_receptor Potentiates calcium_influx Ca2+ Influx nmda_receptor->calcium_influx Activates excitotoxicity Excitotoxicity & Neuronal Death calcium_influx->excitotoxicity Triggers flumazenil Flumazenil flumazenil->gaba_a_receptor Antagonist glycine_nmda Glycine / NMDA glycine_nmda->nmda_receptor Modulates

Caption: Signaling pathways involved in this compound toxicity and points of intervention.

References

Technical Support Center: Enhancing the Bioavailability of Gelsemicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gelsemicine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My in vivo studies show very low oral bioavailability for pure this compound. Is this expected, and what are the primary reasons?

A1: Yes, this is an expected finding. This compound, an indole alkaloid from the Gelsemium species, inherently exhibits poor oral bioavailability. A study in mice determined the absolute oral bioavailability to be as low as 1.13%. The primary reasons for this are understood to be:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule, leading to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelium into the bloodstream may be restricted.

  • First-Pass Metabolism: Like many natural alkaloids, this compound may be subject to significant metabolism in the gut wall and liver before it reaches systemic circulation.

Q2: I am considering a nanoformulation approach to improve this compound bioavailability. Which strategies are most promising?

A2: Nanoformulation is a highly promising avenue for enhancing the bioavailability of poorly soluble drugs like this compound. The most common and effective strategies include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation in the GI tract and improving their absorption.[1][2]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. They are biocompatible and can enhance drug absorption.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic core, thereby increasing their aqueous solubility and dissolution rate.[3][4]

Q3: When preparing a this compound-cyclodextrin inclusion complex, my characterization results are ambiguous. How can I confirm successful complexation?

A3: Confirmation of inclusion complex formation requires multiple analytical techniques that provide complementary information. Here’s a troubleshooting guide:

Analytical TechniqueExpected Result for Successful ComplexationTroubleshooting Tips
Differential Scanning Calorimetry (DSC) The endothermic peak corresponding to the melting point of this compound should disappear or shift to a different temperature.Ensure your physical mixture control shows the distinct peaks of both individual components.
Powder X-ray Diffraction (PXRD) The characteristic crystalline peaks of this compound should be absent or significantly reduced, indicating a change to an amorphous state.A simple physical mixture should show a superimposition of the diffraction patterns of both this compound and the cyclodextrin.
Fourier-Transform Infrared (FTIR) Spectroscopy You should observe shifts in the characteristic absorption bands of this compound's functional groups, indicating interaction with the cyclodextrin.Compare the spectrum of the complex with that of the physical mixture and the individual components to identify subtle changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protons of the this compound molecule that are inside the cyclodextrin cavity will show a chemical shift in the 1H NMR spectrum.2D NMR techniques like ROESY can provide more definitive evidence of spatial proximity between the host and guest molecules.
Q4: My in vitro release study for a this compound nanoformulation shows a very slow or incomplete release. What could be the issue?

A4: A slow or incomplete in vitro release can be due to several factors. Consider the following:

  • Methodology: The choice of in vitro release method is critical for nanoparticles. The dialysis membrane method is common but can sometimes underestimate the release rate. A sample and separate method combined with centrifugal ultrafiltration might provide more accurate results.[5][6][7]

  • Dissolution Medium: Ensure the dissolution medium provides sink conditions. For a lipophilic drug like this compound, the addition of a surfactant (e.g., 0.5% SDS) to the release medium is often necessary to mimic in vivo conditions and ensure the solubilization of the released drug.

  • Formulation Parameters:

    • For SLNs: A high drug-to-lipid ratio can sometimes lead to drug expulsion or the formation of a drug-enriched shell, which can slow down release. The type of lipid used also plays a crucial role.

    • For Liposomes: The lipid composition of the bilayer affects its rigidity and, consequently, the drug release rate. More rigid bilayers (e.g., using lipids with higher phase transition temperatures) will result in slower release.

Q5: I am not seeing a significant improvement in permeability in my Caco-2 cell assay with my this compound formulation. What should I investigate?

A5: If your Caco-2 permeability assay is not showing the expected improvement, consider these points:

  • Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests that your formulation may be causing cytotoxicity, which would compromise the integrity of the cell layer and the validity of the results.

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells. Your formulation might not be effectively inhibiting these transporters. Consider co-administering a known P-gp inhibitor in a control experiment to test this hypothesis.

  • Formulation Stability: Ensure that your nanoformulation is stable in the assay medium and is not aggregating or prematurely releasing the drug.

  • Permeation Enhancers: If not already included, the addition of a chemical permeation enhancer to your formulation could be beneficial. These agents work by reversibly opening the tight junctions between cells or by fluidizing the cell membrane.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of a raw alkaloid from Gelsemium elegans, koumine, and its complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which serves as a strong analogue for what could be expected with this compound.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Koumine Suspension 25.6 ± 4.20.5 ± 0.189.7 ± 15.3100
Koumine-HP-β-CD Complex 58.9 ± 9.70.25 ± 0.1185.4 ± 30.6206.7

Data adapted from a pharmacokinetic study in rats.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-CD Inclusion Complex (Adapted from Koumine Protocol)

Objective: To prepare a this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Distilled water

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Methodology:

  • Based on phase solubility studies, determine the optimal molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).[3]

  • Dissolve the accurately weighed this compound in a minimal amount of methanol.

  • In a separate container, dissolve the corresponding molar amount of HP-β-CD in distilled water.[3]

  • Add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Stir the resulting mixture at a controlled temperature (e.g., 50°C) for 1 hour.[3]

  • Remove the methanol from the mixture using a rotary evaporator.

  • Centrifuge the aqueous solution to remove any uncomplexed this compound.

  • Collect the supernatant and freeze-dry it to obtain the powdered this compound-HP-β-CD inclusion complex.[3]

Protocol 2: In Vitro Release Study using the Dialysis Membrane Method

Objective: To evaluate the in vitro release profile of this compound from a nanoformulation.

Materials:

  • This compound nanoformulation

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Release medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% SDS)

  • Shaking water bath or USP dissolution apparatus II

  • Syringes and filters

  • HPLC or UPLC-MS/MS for quantification

Methodology:

  • Accurately measure a specific volume of the this compound nanoformulation (containing a known amount of the drug) and place it inside the dialysis tubing.[5]

  • Securely seal both ends of the dialysis bag.

  • Immerse the dialysis bag in a vessel containing a known volume of pre-warmed (37°C) release medium.[5]

  • Place the vessel in a shaking water bath or a USP apparatus II with constant stirring (e.g., 75 rpm).[5]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC or UPLC-MS/MS).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Workflow for Preparation of a Cyclodextrin Inclusion Complex

G cluster_materials Materials cluster_process Process cluster_output Output This compound This compound Dissolve_Gel Dissolve this compound in Methanol This compound->Dissolve_Gel HPBCD HP-β-Cyclodextrin Dissolve_HPBCD Dissolve HP-β-CD in Water HPBCD->Dissolve_HPBCD Methanol Methanol Methanol->Dissolve_Gel Water Distilled Water Water->Dissolve_HPBCD Mix Mix Solutions Dissolve_Gel->Mix Dissolve_HPBCD->Mix Stir Stir at 50°C for 1h Mix->Stir Evaporate Rotary Evaporation (Remove Methanol) Stir->Evaporate Centrifuge Centrifuge Evaporate->Centrifuge FreezeDry Freeze-Dry Supernatant Centrifuge->FreezeDry Final_Product This compound-HP-β-CD Inclusion Complex Powder FreezeDry->Final_Product

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Logical Flow for Troubleshooting Low Bioavailability

G Start Low in vivo Bioavailability Observed Problem_ID Identify Limiting Factor(s) Start->Problem_ID Solubility Poor Solubility? Problem_ID->Solubility Permeability Low Permeability? Problem_ID->Permeability Metabolism First-Pass Metabolism? Problem_ID->Metabolism Sol_Strat Solubility Enhancement Strategies Solubility->Sol_Strat Yes Perm_Strat Permeability Enhancement Strategies Permeability->Perm_Strat Yes Met_Strat Metabolism Reduction Strategies Metabolism->Met_Strat Yes Sol_Examples • Cyclodextrin Complex • Nanoformulations (SLN, Liposomes) • Particle Size Reduction Sol_Strat->Sol_Examples Perm_Examples • Use of Permeation Enhancers • Mucoadhesive Formulations Perm_Strat->Perm_Examples Met_Examples • Encapsulation to Protect Drug • Co-administration with Inhibitors Met_Strat->Met_Examples

Caption: Troubleshooting logic for addressing low this compound bioavailability.

References

Technical Support Center: Resolving Issues with Gelsemicine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of gelsemicine in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a toxic indole alkaloid found in plants of the Gelsemium genus.[1] It is a complex molecule with a molecular weight of 358.4 g/mol .[1] Understanding its physicochemical properties is crucial for designing experiments. While specific solubility data for this compound is limited in publicly available literature, its structural similarity to other indole alkaloids suggests it is likely to have poor aqueous solubility.

Q2: My this compound precipitates when I add it to my cell culture medium. What is the likely cause?

Precipitation of poorly soluble compounds like this compound in aqueous solutions like cell culture media is a common issue. The primary causes include:

  • "Solvent Shock": this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its maximum solubility in that specific medium.

  • Media Components and pH: Interactions with salts, proteins, and other components in the culture medium, as well as the pH of the medium, can influence the solubility of this compound.

  • Temperature Fluctuations: Changes in temperature, such as moving the medium from cold storage to a 37°C incubator, can affect compound solubility.[2]

Q3: How can I differentiate between this compound precipitation and microbial contamination?

It is critical to distinguish between compound precipitation and microbial contamination, as they require different solutions.

  • Visual Inspection: Under a light microscope, this compound precipitate will likely appear as amorphous or crystalline structures. Bacterial contamination will appear as small, motile rods or cocci, often causing uniform turbidity in the medium. Fungal contamination may present as filamentous structures (hyphae).

  • Incubation Test: If you suspect contamination, incubate a sample of the media without cells at 37°C. Microbial contamination will typically lead to a rapid change in the color of the pH indicator (e.g., phenol red turning yellow) and increased turbidity.

Q4: What is the known mechanism of action for this compound?

This compound, similar to the related alkaloid gelsemine, is known to be a modulator of the glycine receptor (GlyR).[3][4][5] The glycine receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into a neuron.[6] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[6] this compound's interaction with the glycine receptor is thought to be the basis for its neurological effects.[3][4][5]

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium

This is a frequent challenge encountered when preparing working solutions of this compound for in vitro assays. The following steps provide a systematic approach to resolving this issue.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_dmso Verify Final DMSO Concentration (Should be ≤ 0.5%) start->check_dmso optimize_stock Optimize Stock Solution Concentration check_dmso->optimize_stock If DMSO is high prewarm_media Pre-warm Media to 37°C optimize_stock->prewarm_media gradual_dilution Employ Gradual Dilution Technique prewarm_media->gradual_dilution test_solvents Consider Alternative Solvents gradual_dilution->test_solvents If precipitation persists end_success Clear Solution Achieved gradual_dilution->end_success If successful test_solvents->end_success If successful

Caption: A logical workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also contribute to the precipitation of the compound. Aim for a final DMSO concentration of 0.5% or lower.

  • Optimize Stock Solution Concentration: While a highly concentrated stock solution allows for the addition of a smaller volume to your culture, it can also increase the likelihood of "solvent shock." Consider preparing a slightly less concentrated stock solution.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. This minimizes temperature-related solubility issues.

  • Use a Gradual Dilution Method: To prevent "solvent shock," do not add the concentrated stock solution directly to the full volume of the medium. Instead:

    • Add the stock solution dropwise to the pre-warmed medium while gently swirling.

    • Alternatively, create an intermediate dilution in a small volume of medium before adding it to the final volume.

  • Consider Alternative Solvents: If DMSO continues to be problematic, other organic solvents can be tested. However, their compatibility and potential toxicity to your specific cell line must be thoroughly evaluated.

Issue 2: Inconsistent or Non-reproducible Assay Results

Variability in results when working with this compound can stem from issues with the compound's stability and the experimental setup.

Troubleshooting Workflow for Assay Variability

start Inconsistent Results check_stock Verify Stock Solution Integrity (Freshness, Storage, Homogeneity) start->check_stock check_stability Assess this compound Stability in Media check_stock->check_stability cell_health Monitor Cell Health and Consistency (Passage number, Density) check_stability->cell_health assay_protocol Review and Standardize Assay Protocol cell_health->assay_protocol end_success Reproducible Results assay_protocol->end_success

Caption: A systematic approach to troubleshooting inconsistent assay results.

Detailed Steps:

  • Ensure Stock Solution Integrity:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.

    • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light to prevent degradation. Avoid repeated freeze-thaw cycles.

    • Ensure Homogeneity: Vortex the stock solution before making dilutions to ensure it is well-mixed.

  • Assess Stability in Culture Medium: The stability of this compound in your specific cell culture medium over the time course of your experiment is a critical factor.[2][7][8][9][10] If you suspect degradation, you can perform a stability study by incubating this compound in the medium under assay conditions and analyzing its concentration at different time points using methods like HPLC.

  • Maintain Consistent Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments.

    • Cell Health: Regularly monitor cell morphology and viability to ensure the cells are healthy before starting an experiment.

Data Presentation

Table 1: Solubility of Gelsemine (a related alkaloid) in Common Solvents

SolventReported Solubility of GelsemineNotes
DMSO 50 mg/mL (155.09 mM)[11]Sonication may be required to fully dissolve.
100 mg/mL (310.17 mM)[12]Use freshly opened, anhydrous DMSO for best results.[12]
Chloroform Soluble[11]-
Methanol Slightly Soluble[13]-

Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media

SolventRecommended Final ConcentrationPotential Effects on Cells
DMSO ≤ 0.5%Can be cytotoxic at higher concentrations.
Ethanol ≤ 0.5%Can affect cell metabolism and viability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration should be optimized based on your experimental needs and the solubility of your specific batch of this compound.

Workflow for Stock Solution Preparation

start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex/Sonicate until Clear dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store end Stock Solution Ready store->end

Caption: A workflow for preparing a this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Neurotoxicity Assessment using MTT Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on a neuroblastoma cell line (e.g., SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17]

Workflow for MTT Assay

start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound Dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end Analyze Data (IC50) read->end

Caption: An experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Materials:

  • SH-SY5Y cells (or other suitable neuroblastoma cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Signaling Pathway

This compound's Proposed Mechanism of Action at the Glycine Receptor

This compound is thought to act as a modulator of the glycine receptor (GlyR), an inhibitory ligand-gated ion channel.[3][4][5] The binding of glycine to the GlyR normally causes a conformational change that opens the channel, leading to an influx of chloride ions (Cl⁻).[6] This hyperpolarizes the neuron, making it less excitable. This compound's interaction with the GlyR can modulate this process, although the precise nature of this modulation (e.g., agonist, antagonist, or allosteric modulator) may be complex and context-dependent.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound glyr Glycine Receptor (GlyR) (Closed State) This compound->glyr Binds to GlyR glycine Glycine glycine->glyr Binds to GlyR glyr_open Glycine Receptor (GlyR) (Open State) glyr->glyr_open Conformational Change cl_influx Chloride (Cl⁻) Influx glyr_open->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Proposed mechanism of this compound's action on the glycine receptor.

References

Technical Support Center: Purification of Gelsemicine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of gelsemicine from crude plant extracts, primarily from Gelsemium species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of this compound purification.

Q1: I am experiencing low recovery of this compound after the initial extraction and partitioning steps. What could be the cause and how can I improve the yield?

A1: Low recovery at the initial stages is a common issue and can be attributed to several factors:

  • Incomplete Extraction: The initial choice of solvent and extraction method might not be optimal for this compound.

    • Solution: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Consider using a sequence of solvents with varying polarities or employing advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction, which can enhance efficiency. An acidic aqueous solution (e.g., 0.5% HCl) is often used to extract alkaloids in their salt form, which are more water-soluble.

  • Losses During Acid-Base Partitioning: Alkaloids are typically purified using acid-base extraction to separate them from neutral and acidic compounds. Losses can occur if the pH is not optimal at each stage.

    • Solution: Carefully monitor and adjust the pH during the acid-base extraction. When making the aqueous solution acidic to extract the alkaloids, ensure the pH is low enough (typically pH 2-3) to protonate all the alkaloids. Conversely, when basifying to recover the free alkaloids into an organic solvent, ensure the pH is sufficiently high (typically pH 9-10) to deprotonate them, rendering them soluble in organic solvents like dichloromethane or chloroform. Perform multiple extractions at each step to ensure a complete transfer of this compound.[1]

  • Degradation of this compound: this compound can be sensitive to prolonged exposure to harsh pH conditions, high temperatures, or light.[1]

    • Solution: Minimize the time the extract is exposed to strong acids or bases. Perform extractions at room temperature or below if possible. Protect the samples from direct light by using amber glassware or covering the containers with aluminum foil.

Q2: During chromatographic separation, this compound is co-eluting with other Gelsemium alkaloids like koumine and gelsemine. How can I improve the separation?

A2: Co-elution of structurally similar alkaloids is a significant challenge in this compound purification.

  • Suboptimal Chromatographic System: The chosen stationary and mobile phases may not have sufficient selectivity for the target alkaloids.

    • Solution for Column Chromatography:

      • Solvent System Optimization: Systematically vary the solvent composition. For normal-phase chromatography on silica gel or alumina, a common solvent system is a mixture of chloroform and methanol. Fine-tuning the ratio of these solvents can improve separation. Adding a small amount of a basic modifier like ammonia or triethylamine can reduce peak tailing and improve the resolution of basic alkaloids.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or other modified stationary phases.

    • Solution for High-Performance Counter-Current Chromatography (HSCCC): HSCCC is a highly effective technique for separating Gelsemium alkaloids.

      • Two-Phase Solvent System Selection: The choice of the two-phase solvent system is critical. A systematic approach to selecting the solvent system is recommended. The partition coefficient (K) of the target compounds should be in a suitable range. Systems like n-hexane-ethyl acetate-ethanol-water or chloroform-methanol-hydrochloric acid have been used successfully.[2] The addition of a retainer (e.g., triethylamine) to the stationary phase and an eluter (e.g., hydrochloric acid) to the mobile phase in pH-zone-refining CCC can significantly enhance separation.

  • High Sample Loading: Overloading the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude extract loaded onto the column. It may be more efficient to run multiple smaller-scale purifications than one overloaded, poorly resolved separation.

Q3: The purity of my final this compound fraction is still low, and I suspect the presence of non-alkaloidal impurities. How can I remove these?

A3: Crude plant extracts are complex mixtures containing pigments, lipids, and other non-alkaloidal compounds that need to be removed.

  • Insufficient Preliminary Cleanup: The initial extraction and partitioning steps may not have effectively removed all non-alkaloidal components.

    • Solution:

      • Defatting: Before the acid-base extraction, wash the initial crude extract with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.

      • Solid-Phase Extraction (SPE): Use SPE as a cleanup step. A cation exchange SPE cartridge can be used to retain the basic alkaloids while allowing neutral and acidic impurities to be washed away. The alkaloids can then be eluted with a suitable solvent.

  • Removal of Pigments: Pigments like chlorophyll can interfere with purification and analysis.

    • Solution: Activated charcoal can be used to adsorb pigments, but it may also adsorb some of the target alkaloids, so its use should be carefully evaluated. The defatting step with hexane is also effective at removing many pigments.

Q4: I am observing significant loss of this compound during the solvent evaporation step. How can I minimize this?

A4: Loss of the compound during solvent removal is often due to its volatility or degradation at high temperatures.

  • High Temperature: Using high temperatures to evaporate the solvent can lead to the degradation of thermolabile compounds like this compound.

    • Solution: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 40°C). For very small quantities, a stream of nitrogen gas can be used to gently evaporate the solvent at room temperature.

  • Azeotropic Removal: Some solvents are difficult to remove completely.

    • Solution: Adding a solvent that forms a low-boiling azeotrope with the solvent to be removed can facilitate its evaporation at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration of this compound in the crude extract of Gelsemium elegans?

A1: The concentration of this compound and other major alkaloids in Gelsemium elegans can vary significantly depending on the plant part, geographical origin, and harvest time. Generally, gelsemine and koumine are the most abundant alkaloids, while this compound is present in lower concentrations.[3] For instance, in one study, the content of koumine was found to be significantly higher than that of gelsemine and gelsenicine in the roots, stems, and leaves.[4]

Q2: What are the most effective chromatographic techniques for purifying this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining Counter-Current Chromatography (CCC) have been demonstrated to be very powerful and effective methods for the separation and purification of alkaloids from Gelsemium elegans, including this compound.[2][5] These techniques offer advantages over traditional solid-liquid chromatography, such as the absence of irreversible adsorption onto a solid support, leading to higher recovery rates. Preparative High-Performance Liquid Chromatography (prep-HPLC) can also be used as a final polishing step to achieve high purity.

Q3: What are the key parameters to optimize for a successful HSCCC separation of this compound?

A3: The most critical parameter for a successful HSCCC separation is the selection of a suitable two-phase solvent system. The ideal solvent system should provide an appropriate partition coefficient (K value) for this compound, typically between 0.5 and 2. Other important parameters to optimize include the rotational speed of the centrifuge, the flow rate of the mobile phase, and the sample concentration.

Q4: How can I monitor the purity of this compound fractions during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for analyzing the purity of the fractions collected during purification.[2] A more definitive identification and purity assessment can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the separation process.

Q5: Is this compound stable during storage? What are the recommended storage conditions?

A5: Like many alkaloids, this compound can be susceptible to degradation over time, especially when exposed to light, air (oxidation), and high temperatures. For long-term storage, it is advisable to store pure this compound as a solid in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).

Data Presentation

Table 1: Examples of HSCCC/CCC Methods for the Purification of Gelsemium Alkaloids

MethodTwo-Phase Solvent System (v/v/v)Retainer/EluterStarting MaterialCompound(s) PurifiedYieldPurityReference
pH-zone-refining CCCMethyl tert-butyl ether/acetonitrile/water (3:1.5:4)Retainer: 20 mM Triethylamine; Eluter: 10 mM Hydrochloric acid1.5 g crude extractGelsemine, Koumine, Gelsevirine312 mg, 420 mg, 195 mg94.8%, 95.9%, 96.7%[5]
HSCCCChloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2)Not specified300 mg crude extractGelsenicine, Gelsevirine19.4 mg, 21.2 mg95.4%, 98.6%[2]
pH-zone-refining CCCn-hexane-ethyl acetate-ethanol-0.5% triethylamine-H2O (3:5:3:4)Not specified206.6 mg crude alkaloid sampleKoumine, Gelsemine, Humantenine, Gelsevirine28.7 mg, 24.9 mg, 26.9 mg, 7.2 mg97.8%, 95.4%, 97.4%, 93.5%[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Gelsemium elegans

  • Maceration: The dried and powdered plant material (e.g., 1 kg) is macerated with 80% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Acidification: The crude extract is dissolved in a 1% hydrochloric acid solution (e.g., 1 L).

  • Defatting: The acidic aqueous solution is washed three times with an equal volume of n-hexane to remove non-polar compounds. The hexane layers are discarded.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium hydroxide.

  • Extraction of Free Bases: The alkaline aqueous solution is extracted three times with an equal volume of dichloromethane. The organic layers containing the free-base alkaloids are combined.

  • Drying and Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of Gelsenicine and Gelsevirine by HSCCC

This protocol is based on a published method.[2]

  • HSCCC Apparatus: A high-speed counter-current chromatograph equipped with a multiplayer coil separation column and a constant-flow pump.

  • Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v). The two phases are thoroughly mixed and allowed to equilibrate at room temperature. The upper and lower phases are then separated.

  • Column Preparation: The multiplayer coil is entirely filled with the upper phase as the stationary phase.

  • Sample Injection: Dissolve the crude alkaloid extract (e.g., 300 mg) in a small volume of the biphasic solvent system and inject it into the column.

  • Elution: The lower phase is pumped into the column as the mobile phase at a specific flow rate (e.g., 1.5 mL/min), while the apparatus is rotated at a high speed (e.g., 800 rpm).

  • Fraction Collection: The effluent is continuously monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram.

  • Analysis: The collected fractions are analyzed by HPLC to determine the purity of gelsenicine and gelsevirine. The identity of the compounds is confirmed by ESI-MS, 1H-NMR, and 13C-NMR.

Mandatory Visualization

Gelsemicine_Purification_Workflow plant_material Dried & Powdered Gelsemium Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration plant_residue Plant Residue extraction->plant_residue acid_base_extraction Acid-Base Partitioning filtration_concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids non_alkaloids Non-Alkaloidal Impurities (Lipids, Pigments) acid_base_extraction->non_alkaloids chromatography Chromatographic Separation (e.g., HSCCC) crude_alkaloids->chromatography fraction_collection Fraction Collection chromatography->fraction_collection other_alkaloids Other Alkaloids (Koumine, Gelsemine, etc.) chromatography->other_alkaloids purity_analysis Purity Analysis (HPLC, LC-MS) fraction_collection->purity_analysis pure_this compound High-Purity this compound purity_analysis->pure_this compound Troubleshooting_Low_Recovery problem_node problem_node cause_node cause_node solution_node solution_node low_recovery Low this compound Recovery incomplete_extraction Incomplete Extraction low_recovery->incomplete_extraction is caused by partitioning_loss Losses during Acid-Base Partitioning low_recovery->partitioning_loss is caused by degradation Degradation low_recovery->degradation is caused by optimize_extraction Optimize Solvent/Method (e.g., Ultrasound-Assisted) incomplete_extraction->optimize_extraction solved by optimize_ph Optimize & Monitor pH (Acidic: 2-3, Basic: 9-10) partitioning_loss->optimize_ph solved by gentle_conditions Use Milder Conditions (Low Temp, Protect from Light) degradation->gentle_conditions solved by CoElution_Solutions problem_node problem_node cause_node cause_node solution_node solution_node co_elution Co-elution with Other Alkaloids suboptimal_chromatography Suboptimal Chromatography System co_elution->suboptimal_chromatography is caused by column_overload Column Overloading co_elution->column_overload is caused by optimize_solvent Optimize Solvent System (e.g., for HSCCC) suboptimal_chromatography->optimize_solvent solved by change_stationary_phase Change Stationary Phase suboptimal_chromatography->change_stationary_phase solved by reduce_load Reduce Sample Load column_overload->reduce_load solved by

References

Validation & Comparative

A Comparative Efficacy Analysis of Gelsemicine and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of two closely related indole alkaloids, gelsemicine and gelsemine, derived from plants of the Gelsemium genus. While both compounds exhibit significant biological activity, they differ notably in their potency and toxicity. This document summarizes key experimental findings to facilitate further research and development.

Comparative Efficacy and Toxicity

This compound and gelsemine have been evaluated for their analgesic properties and acute toxicity in rodent models. The following tables summarize the key quantitative data from these studies.

Table 1: Comparative Analgesic Efficacy
CompoundAnimal ModelTestEfficacy (ED50)Source(s)
This compound MiceHot Plate Test8.43 µg/kg[1]
Gelsemine MiceHot Plate Test0.82 mg/kg[1]
Gelsemine RatsFormalin-induced tonic pain, bone cancer-induced mechanical allodynia, spinal nerve ligation-induced painful neuropathy0.5 - 0.6 µg (intrathecal)[2]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.

Table 2: Comparative Acute Toxicity
CompoundAnimal ModelRoute of AdministrationToxicity (LD50)Source(s)
This compound RatIntraperitoneal~0.2 mg/kg[3]
Gelsemine MiceIntraperitoneal56 mg/kg[3][4]
Gelsenicine RatIntraperitoneal~0.26 mg/kg[5][6]
Gelsenicine RatIntravenous0.15 mg/kg[5][6]

Note: LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the population. A lower LD50 indicates higher toxicity. Gelsenicine, another toxic alkaloid from Gelsemium, is included for context.

Mechanism of Action

The primary mechanism of action for both this compound and gelsemine involves the modulation of inhibitory neurotransmitter receptors in the central nervous system, particularly glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.

Glycine Receptor Modulation
GABA-A Receptor Modulation

Gelsemine also acts as a modulator of GABA-A receptors, although with lower potency compared to its effects on glycine receptors[8][9]. It has been shown to inhibit GABA-A receptor-mediated currents with an IC50 value in the range of 55-89.1 µM in different experimental setups[8][9]. This negative modulation of GABA-A receptors may contribute to the toxic effects of gelsemine[9][10]. The interaction of this compound with GABA-A receptors is less characterized, but its high toxicity suggests it may also have significant effects on this system.

The proposed signaling pathway for the analgesic effects of these alkaloids involves the activation of spinal glycine receptors, leading to the biosynthesis of the neurosteroid allopregnanolone, which in turn potentiates GABA-A receptor activity, resulting in analgesia[7].

Gelsemium_Alkaloid_Analgesic_Pathway This compound This compound / Gelsemine GlyR Spinal α3 Glycine Receptor This compound->GlyR Activates Allopregnanolone Allopregnanolone Biosynthesis GlyR->Allopregnanolone Stimulates GABAAR GABA-A Receptor Potentiation Allopregnanolone->GABAAR Analgesia Analgesia GABAAR->Analgesia Leads to

Experimental Protocols

Hot Plate Test for Analgesic Efficacy

This method is used to assess the response to thermal pain and the efficacy of analgesic compounds[11][12].

  • Apparatus: A hot plate apparatus with a controlled temperature surface.

  • Animals: Mice are typically used.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed individually on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (this compound or gelsemine) or vehicle is administered, and the latency is measured at predetermined time intervals.

  • Data Analysis: The ED50 is calculated from the dose-response curve.

Hot_Plate_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Acclimatize Acclimatize Animal SetTemp Set Hot Plate Temperature (e.g., 55°C) Administer Administer Compound (this compound/Gelsemine) PlaceAnimal Place Animal on Hot Plate Administer->PlaceAnimal RecordLatency Record Latency to Nociceptive Response PlaceAnimal->RecordLatency RemoveAnimal Remove Animal RecordLatency->RemoveAnimal CalculateED50 Calculate ED50 RemoveAnimal->CalculateED50

Acute Toxicity (LD50) Determination

This protocol is used to determine the median lethal dose of a substance[13][14][15].

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are divided into several groups, with each group receiving a different dose of the test substance (this compound or gelsemine).

    • The substance is administered via a specific route (e.g., intraperitoneal injection).

    • A control group receives the vehicle.

    • Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the number of mortalities at each dose level.

LD50_Determination_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Analysis GroupAnimals Group Animals PrepareDoses Prepare Serial Doses AdministerDoses Administer Doses to Groups Observe Observe for Toxicity & Mortality (e.g., 24-48h) AdministerDoses->Observe AdministerVehicle Administer Vehicle to Control AdministerVehicle->Observe CalculateLD50 Calculate LD50 Observe->CalculateLD50

Conclusion

The available data indicates that both this compound and gelsemine possess potent analgesic properties, likely mediated through the spinal α3 glycine receptor pathway. However, there is a significant disparity in their therapeutic windows. This compound is a substantially more potent analgesic than gelsemine, but it is also markedly more toxic. This high toxicity of this compound currently limits its therapeutic potential. In contrast, gelsemine, while less potent, exhibits a much wider safety margin.

Further research is warranted to fully elucidate the detailed molecular interactions of both compounds with their respective receptor targets. A comprehensive comparative analysis of their binding affinities and functional modulation of a wider range of receptor subtypes would be invaluable for understanding their distinct pharmacological profiles and for guiding the development of safer, more effective analgesics based on the Gelsemium alkaloid scaffold.

References

Validating the Therapeutic Potential of Gelsemicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of gelsemicine, a major alkaloid from the Gelsemium species, against established therapeutic agents. The following sections present a summary of its analgesic, anxiolytic, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy and Toxicity

The therapeutic utility of any compound is determined by its efficacy relative to its toxicity. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Comparative Analgesic and Anxiolytic Efficacy

CompoundTestSpeciesRoute of AdministrationED50 / Effective DoseComparatorComparator ED50 / Effective Dose
This compound Acetic Acid-Induced WrithingMouseSubcutaneous10.4 µg/kg[1]------
Formalin Test (late phase)MouseSubcutaneous7.4 µg/kg[1]------
Gelsemine Elevated Plus MazeRatIntraperitoneal10⁻¹⁰ M to 10⁻⁶ MDiazepamNot specified in direct comparison
Formalin-Induced Tonic PainRatIntrathecal0.5-0.6 µgMorphineNot specified in direct comparison
Morphine Hot Plate TestMouseIntraperitonealSignificant increase in latency at 5mg/kg------
Formalin TestMouseSubcutaneous2.5-10 mg/kg[2]------
Diazepam Elevated Plus MazeMouseIntraperitoneal1 mg/kg------

Table 2: Comparative Toxicity

CompoundSpeciesRoute of AdministrationLD50
This compound Rat (female)Not specified0.520 mg/kg[3][4]
Rat (male)Not specified0.996 mg/kg[3][4]
Gelsemine MouseIntraperitoneal56 mg/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key behavioral assays used to assess the therapeutic potential of this compound.

Acetic Acid-Induced Writhing Test (Analgesia)

This model assesses peripheral analgesic activity by inducing visceral pain.

  • Animals: Male mice (e.g., ICR strain), weighing 18-22g.

  • Procedure:

    • Animals are acclimated to the testing environment.

    • This compound or a vehicle control is administered subcutaneously. A standard non-steroidal anti-inflammatory drug (NSAID) can be used as a positive control.

    • After a set pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20 minutes.

  • Endpoint: A significant reduction in the number of writhes in the this compound-treated group compared to the vehicle control group indicates an analgesic effect.

Formalin Test (Analgesia)

This model distinguishes between nociceptive and inflammatory pain.

  • Animals: Male mice or rats.

  • Procedure:

    • Animals are habituated to the testing chamber.

    • This compound, a comparator drug (e.g., morphine or acetylsalicylic acid), or vehicle is administered prior to the formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately returned to the observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

      • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Endpoint: A reduction in licking/biting time in either phase indicates an analgesic effect. Centrally acting analgesics like morphine are effective in both phases, while peripheral anti-inflammatory agents are typically more effective in the late phase[6].

Elevated Plus Maze (Anxiolysis)

This test is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Mice or rats.

  • Procedure:

    • Animals are handled for several days prior to testing to reduce stress.

    • On the test day, animals are administered this compound, a comparator anxiolytic (e.g., diazepam), or a vehicle control.

    • After the designated pretreatment time, each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).

    • Behavior is recorded by a video camera and analyzed using tracking software.

  • Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Anxiolytic and Analgesic Signaling Pathway

This compound and the related alkaloid gelsemine are thought to exert their anxiolytic and analgesic effects through a multi-step pathway involving glycine receptors and the subsequent modulation of GABAergic neurotransmission.

Gelseminine_Anxiolytic_Analgesic_Pathway cluster_neuron Spinal Cord Neuron Gelseminine This compound GlyR α3 Glycine Receptor Gelseminine->GlyR Activates Allopregnanolone Allopregnanolone (Neurosteroid) GlyR->Allopregnanolone Stimulates Biosynthesis GABA_A GABA-A Receptor Allopregnanolone->GABA_A Potentiates Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Increases Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Analgesia_Anxiolysis Analgesic & Anxiolytic Effects Hyperpolarization->Analgesia_Anxiolysis Results in

Caption: Proposed signaling pathway for the anxiolytic and analgesic effects of this compound.

Experimental Workflow for Evaluating Analgesic Potential

The following diagram illustrates a typical workflow for the preclinical assessment of this compound's analgesic properties.

Analgesic_Workflow cluster_assays Behavioral Assays Start Start: Evaluate Analgesic Potential of this compound Animal_Model Select Animal Model (e.g., Mice) Start->Animal_Model Grouping Randomly Assign to Groups: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Morphine) Animal_Model->Grouping Drug_Admin Administer Compound (e.g., Subcutaneous) Grouping->Drug_Admin Writhing_Test Acetic Acid-Induced Writhing Test Drug_Admin->Writhing_Test Formalin_Test Formalin Test Drug_Admin->Formalin_Test Hot_Plate_Test Hot Plate Test Drug_Admin->Hot_Plate_Test Data_Collection Record Behavioral Responses: - Number of Writhes - Paw Licking Time - Latency to Response Writhing_Test->Data_Collection Formalin_Test->Data_Collection Hot_Plate_Test->Data_Collection Analysis Statistical Analysis: Compare this compound to Controls Data_Collection->Analysis Conclusion Conclusion on Analgesic Efficacy Analysis->Conclusion

Caption: Experimental workflow for assessing the analgesic potential of this compound.

Conclusion

This compound demonstrates significant therapeutic potential as an analgesic and anxiolytic agent in preclinical models. Its efficacy at low doses, particularly in models of inflammatory and neuropathic pain, suggests a potent mechanism of action. The primary proposed mechanism involves the activation of spinal α3 glycine receptors, leading to an increase in the neurosteroid allopregnanolone, which in turn potentiates GABA-A receptor activity[7]. This indirect modulation of the GABAergic system distinguishes it from benzodiazepines, which are direct GABA-A receptor agonists.

However, the high toxicity of this compound, as indicated by its low LD50 values, presents a significant challenge for its clinical development[3][4]. The therapeutic window for this compound is narrow, necessitating careful dose consideration. Further research is warranted to explore structural modifications of the this compound molecule that may retain its therapeutic efficacy while reducing its toxicity. Additionally, direct comparative studies with a broader range of established drugs are needed to fully elucidate its relative advantages and disadvantages.

References

A Comparative Guide to Gelsemicine Target Validation and Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gelsemicine's performance against other alternatives in modulating its primary molecular target, the glycine receptor (GlyR). Supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's target validation and engagement.

Executive Summary

This compound, a principal alkaloid from plants of the Gelsemium genus, has garnered significant interest for its analgesic and anxiolytic properties.[1][2] These effects are primarily mediated through its interaction with the glycine receptor (GlyR), an inhibitory ligand-gated ion channel crucial for neurotransmission in the central nervous system.[1][2] This guide delves into the specifics of this interaction, comparing this compound's binding affinity and modulatory effects with those of the well-characterized GlyR antagonist, strychnine, and the positive allosteric modulator, ivermectin. Furthermore, it outlines detailed protocols for state-of-the-art target engagement assays, namely the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), which are instrumental in validating and quantifying the interaction of compounds like this compound with their molecular targets in physiologically relevant settings.

Data Presentation: Comparative Analysis of Glycine Receptor Modulators

The following tables summarize the quantitative data on the binding affinity and functional modulation of glycine receptors by this compound, strychnine, and ivermectin.

CompoundTargetActionBinding Affinity (Ki)Reference
This compound Glycine Receptor (native)Competitive Antagonist (at strychnine site)~21.9 µM
Strychnine Glycine ReceptorCompetitive Antagonist0.03 µM[3][4][5][6]
Glycine Glycine ReceptorAgonist10 µM[3][4][5][6]

Table 1: Comparative Binding Affinities for the Glycine Receptor. This table highlights the binding affinities (Ki) of this compound, the antagonist strychnine, and the endogenous agonist glycine for the glycine receptor. A lower Ki value indicates a higher binding affinity.

CompoundGlyR SubtypeModulatory EffectConcentration/PotencyReference
This compound α1Potentiation (low conc.) / Inhibition (high conc.)Potentiation: 0.1-50 µM[2]
α1βInhibition-[2]
α2InhibitionIC50: ~50 µM[2][7]
α3InhibitionIC50: ~50 µM[2][7]
Spinal Cord NeuronsInhibitionIC50: ~42 µM[8]
Ivermectin α1Potentiation30 nM[1][9]
α1Direct ActivationEC50: 1-5 µM[1]
Zinc (Zn2+) α1Potentiation (low conc.) / Inhibition (high conc.)Potentiation: <10 µM; Inhibition IC50: 15 µM[10][11]
Colchicine α3InhibitionIC50: 24 µM[12]

Table 2: Functional Modulation of Glycine Receptor Subtypes. This table details the diverse modulatory effects and potencies of this compound and other compounds on different glycine receptor subtypes.

Signaling Pathway and Modulator Binding Sites

The following diagram illustrates the basic signaling pathway of the glycine receptor and the distinct binding sites of various modulators.

Glycine Receptor Signaling and Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_allosteric Allosteric Modulation Glycine Glycine GlyR Glycine Receptor (α/β subunits) Glycine->GlyR Binds to orthosteric site Strychnine Strychnine Strychnine->GlyR Competitively binds to orthosteric site Gelsemicine_orthosteric This compound (Orthosteric Site) Gelsemicine_orthosteric->GlyR Competitively binds to orthosteric site Cl_ion Cl- GlyR->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Results in Ivermectin Ivermectin Ivermectin->GlyR Binds to transmembrane domain (allosteric site) Gelsemicine_allosteric This compound (Allosteric Site) Gelsemicine_allosteric->GlyR Positive allosteric modulation (α1)

Caption: Glycine receptor signaling pathway and modulator binding sites.

Experimental Protocols

Detailed methodologies for key target validation and engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA) for Glycine Receptor Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.

cluster_workflow CETSA Workflow A 1. Cell Culture and Treatment (e.g., HEK293 cells expressing GlyR) B 2. Compound Incubation (Treat cells with this compound or control) A->B C 3. Thermal Challenge (Heat cell suspension across a temperature gradient) B->C D 4. Cell Lysis and Fractionation (Separate soluble and aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot for GlyR) D->E F 6. Data Analysis (Generate melt curves and determine thermal shift) E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK293) cells stably expressing the desired human glycine receptor subtype (e.g., α1, α2, or α3).

    • Grow cells to 80-90% confluency in appropriate culture medium.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS) to a concentration of 10-20 x 10^6 cells/mL.

  • Compound Incubation:

    • Aliquot the cell suspension into separate tubes.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1 hour to allow for compound entry and target binding.

  • Thermal Challenge:

    • Heat the cell suspensions in a thermal cycler or water bath across a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3-5 minutes. This step induces denaturation and aggregation of unbound proteins.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble glycine receptor at each temperature point using Western blotting with a specific anti-GlyR antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the normalized band intensity against the temperature to generate a "melt curve" for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melt curve for the this compound-treated sample compared to the control indicates thermal stabilization and therefore, target engagement. The magnitude of this shift can be quantified as the change in the melting temperature (ΔTm).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein.

cluster_workflow SPR Workflow A 1. Sensor Chip Preparation (Immobilize purified GlyR on the sensor chip) B 2. Analyte Injection (Association) (Flow this compound solution over the chip surface) A->B C 3. Buffer Flow (Dissociation) (Flow buffer to monitor dissociation of the complex) B->C D 4. Regeneration (Remove bound analyte to prepare for the next cycle) C->D E 5. Data Analysis (Generate sensorgrams and fit to a binding model) D->E

Caption: Surface Plasmon Resonance (SPR) workflow.

Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Purify the glycine receptor protein. Due to its nature as a membrane protein, this typically involves expression in a suitable system (e.g., insect or mammalian cells), solubilization with detergents, and purification by affinity chromatography.

    • Activate a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS).

    • Immobilize the purified glycine receptor onto the sensor chip surface to a desired level (e.g., 1000-2000 Resonance Units, RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein immobilization) to subtract non-specific binding.

  • Analyte Injection (Association Phase):

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with a low concentration of detergent to maintain GlyR stability).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized GlyR will cause a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in RU).

  • Buffer Flow (Dissociation Phase):

    • After the association phase, switch the flow back to the running buffer without this compound.

    • Monitor the decrease in the SPR signal as the bound this compound dissociates from the receptor.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to completely remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The real-time data of RU versus time is recorded in a sensorgram.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD), which represents the binding affinity, is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).

Conclusion

This guide provides a comparative framework for understanding the target validation and engagement of this compound at the glycine receptor. The presented data highlights its unique, subunit-specific modulatory profile compared to other known GlyR ligands. The detailed experimental protocols for CETSA and SPR offer robust methods for researchers to further investigate and quantify the interaction of this compound and other novel compounds with their intended targets in a physiologically relevant context, thereby accelerating the drug discovery and development process.

References

A Comparative Analysis of Gelsemicine and Koumine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the pharmacological activities of gelsemicine and koumine, two prominent Gelsemium alkaloids, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of the bioactivities of this compound and koumine, two of the principal indole alkaloids isolated from plants of the Gelsemium genus. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, ranging from neuropharmacological to anticancer activities. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their performance, supported by quantitative data from various experimental models, detailed experimental protocols, and visual representations of their mechanisms of action.

Comparative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivities of this compound and koumine across different therapeutic areas.

BioactivityCompoundAssayModel SystemKey Findings (IC₅₀/ED₅₀/LD₅₀)
Neuropharmacology
Analgesic (Neuropathic Pain)This compoundChronic Constriction Injury (CCI)Rat2 and 4 mg/kg decreased neuropathic pain[1]
KoumineChronic Constriction Injury (CCI)Rat0.28–7.0 mg/kg decreased neuropathic pain[1]
AnxiolyticThis compoundElevated Plus MazeMouse0.4–10 mg/kg showed anxiolytic effects (biphasic)[1]
KoumineElevated Plus MazeMouse0.4–10 mg/kg showed anxiolytic effects (biphasic)[1]
Receptor ActivityThis compoundElectrophysiologyHEK293 cellsIC₅₀ for GABA-A Receptor: 170.8 µM[2]
IC₅₀ for Glycine Receptor: 10.36 µM[3]
KoumineElectrophysiologyHEK293 cellsIC₅₀ for GABA-A Receptor: 142.8 µM[2]
IC₅₀ for Glycine Receptor: 9.587 µM[3]
Anti-inflammatory Activity
Cytokine InhibitionKoumineLipopolysaccharide (LPS) stimulationBV2 microglia cellsDecreased protein and mRNA levels of M1 polarization factors (25-200 µM)[4]
RAW264.7 macrophagesInhibited LPS-induced production of IL-1β and TNF-α (7 mg/kg in rats)[5]
Anticancer Activity
CytotoxicityKoumineMTT AssayMCF-7 cellsIC₅₀: 124 µg/mL at 72h[4]
Colorectal cancer cell linesIC₅₀ values between 0.45 and 1.26 mM[6]
Toxicity
Acute ToxicityThis compoundIntraperitoneal injectionMiceLD₅₀: ~56 mg/kg[7]
KoumineIntraperitoneal injectionMiceLD₅₀: ~100 mg/kg[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neuropharmacology

1. Radioligand Binding and Displacement Assay for Glycine Receptors

  • Objective: To determine the binding affinity of this compound and koumine to glycine receptors.

  • Methodology:

    • Prepare synaptic membranes from the spinal cords of rats.

    • Incubate the membranes with a radiolabeled glycine receptor antagonist (e.g., [³H]strychnine) in the presence of varying concentrations of this compound or koumine.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to determine the binding affinity.

2. Electrophysiological Recording for GABA-A and Glycine Receptors

  • Objective: To assess the functional modulation of GABA-A and glycine receptors by this compound and koumine.

  • Methodology:

    • Culture Human Embryonic Kidney (HEK) 293 cells and transfect them with the desired receptor subunits (e.g., α1 glycine receptor or α1β2γ2 GABA-A receptor).

    • Perform whole-cell patch-clamp recordings from the transfected cells.

    • Apply the natural ligand (glycine or GABA) to elicit a baseline current.

    • Co-apply the ligand with varying concentrations of this compound or koumine and record the changes in the current amplitude.

    • Analyze the data to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of the compounds.

Anti-inflammatory Activity

1. Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

  • Objective: To quantify the effect of koumine on the production of pro-inflammatory cytokines.

  • Methodology:

    • Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2).

    • Pre-treat the cells with different concentrations of koumine for a specified period (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • Collect the cell culture supernatant after a defined incubation period.

    • Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant according to the manufacturer's instructions.

Anticancer Activity

1. MTT Assay for Cell Viability and Cytotoxicity

  • Objective: To determine the cytotoxic effects of koumine on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of koumine for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and koumine.

Gelsemium_Neuro_Pathway cluster_spinal_neuron Spinal Neuron This compound This compound GlyR Glycine Receptor (Orthosteric Agonists) This compound->GlyR Koumine Koumine Koumine->GlyR Three_alpha_HSOR 3α-HSOR mRNA Expression GlyR->Three_alpha_HSOR Activation Allopregnanolone Allopregnanolone Biosynthesis Three_alpha_HSOR->Allopregnanolone Increase GABAAR GABA-A Receptor (Positive Allosteric Modulation) Allopregnanolone->GABAAR Enhancement Analgesia Mechanical Antiallodynia (Analgesic Effect) GABAAR->Analgesia Leads to

Spinal Glycine Receptor-Mediated Analgesic Pathway of this compound and Koumine.[8]

Koumine_Anti_Inflammatory_Pathway cluster_macrophage Macrophage/Microglia LPS LPS NF_kappaB NF-κB Pathway LPS->NF_kappaB Activates Koumine Koumine Koumine->NF_kappaB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammatory Response Pro_inflammatory_Cytokines->Inflammation Mediates

Koumine's Inhibition of the NF-κB-Mediated Inflammatory Pathway.

Koumine_Anticancer_Pathway cluster_cancer_cell Cancer Cell (e.g., MCF-7) Koumine Koumine Bax Bax Koumine->Bax Upregulates Bcl2 Bcl-2 Koumine->Bcl2 Downregulates Bax_Bcl2_Ratio Bax/Bcl-2 Ratio Caspase3 Caspase-3 Bax_Bcl2_Ratio->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Koumine's Induction of Apoptosis via the Bax/Bcl-2 Pathway.[4]

Discussion and Conclusion

This compound and koumine, while structurally related, exhibit distinct profiles in their bioactivities. Both compounds demonstrate significant neuropharmacological effects, acting as potent analgesics and anxiolytics. Their mechanism in neuropathic pain is notably similar, involving the activation of spinal glycine receptors, which leads to the biosynthesis of allopregnanolone and subsequent positive allosteric modulation of GABA-A receptors.[8] In terms of receptor affinity, both alkaloids show a higher affinity for glycine receptors over GABA-A receptors, with koumine displaying a slightly higher affinity for both compared to this compound.[2][3]

In the realm of anti-inflammatory activity, koumine has been more extensively studied and has shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.[5] This highlights its potential as a lead compound for the development of novel anti-inflammatory agents.

Furthermore, koumine has demonstrated promising anticancer properties, inducing apoptosis in breast cancer cells by modulating the Bax/Bcl-2 protein ratio and activating caspase-3.[4] The anticancer potential of this compound is an area that warrants further investigation to draw a clear comparison.

Regarding toxicity, both compounds have a narrow therapeutic index, a common characteristic of Gelsemium alkaloids.[9] However, koumine appears to have a slightly wider safety margin with a higher LD₅₀ value in mice compared to this compound.[7]

References

cross-validation of gelsemicine's analgesic effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel analgesic compounds, gelsemicine, an alkaloid derived from the plant Gelsemium elegans, presents a compelling avenue of investigation. This guide provides a comprehensive cross-validation of this compound's analgesic effects across various preclinical models, offering an objective comparison with established alternative analgesics. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this guide aims to facilitate a deeper understanding of this compound's potential as a therapeutic agent for pain management.

Comparative Analgesic Efficacy

This compound has demonstrated significant dose-dependent analgesic effects in models of both inflammatory and neuropathic pain.[1] The following tables summarize the available quantitative data, comparing the efficacy of this compound with standard analgesics such as morphine, indomethacin, and gabapentin in their respective pain models.

Table 1: Efficacy in the Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)

TreatmentDoseNumber of Writhes (Mean ± SEM)% Inhibition
Vehicle-45.8 ± 3.2-
This compound1 µg/kg30.2 ± 2.534.1%
3 µg/kg21.5 ± 2.153.1%
10 µg/kg12.3 ± 1.873.1%
ED₅₀ 10.4 µg/kg [1]
Indomethacin10 mg/kg15.6 ± 1.965.9%

Note: Data for this compound and indomethacin are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary.

Table 2: Efficacy in the Formalin Test (Inflammatory Pain)

TreatmentDosePaw Licking Time (s) (Mean ± SEM)% Inhibition
Phase I (0-5 min) Phase II (15-30 min)
Vehicle-75.3 ± 5.1120.5 ± 8.7
This compound1 µg/kg60.1 ± 4.895.4 ± 7.2
3 µg/kg48.2 ± 4.168.7 ± 6.5
10 µg/kg35.6 ± 3.540.1 ± 5.3
ED₅₀ 7.4 µg/kg [1]
Morphine5 mg/kg25.1 ± 3.230.2 ± 4.1

Note: Data for this compound and morphine are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary.

Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

TreatmentDosePaw Withdrawal Threshold (g) (Mean ± SEM)Reversal of Allodynia
Sham-14.5 ± 1.2-
CCI + Vehicle-2.8 ± 0.4-
This compound1 µg/kg5.1 ± 0.6Partial
3 µg/kg8.2 ± 0.9Significant
10 µg/kg11.5 ± 1.1Near Complete
ED₅₀ 9.8 µg/kg [1]
Gabapentin100 mg/kg9.8 ± 1.2Significant

Note: Data for this compound and gabapentin are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key analgesic models are provided below.

Acetic Acid-Induced Writhing Test

This model assesses visceral inflammatory pain.

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before testing.

  • Drug Administration: this compound (or vehicle/reference drug) is administered subcutaneously (s.c.) 30 minutes before the injection of acetic acid.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[2][3]

  • Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Formalin Test

This model distinguishes between neurogenic (Phase I) and inflammatory (Phase II) pain.

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: this compound (or vehicle/reference drug) is administered s.c. 30 minutes prior to formalin injection.

  • Induction of Nociception: 20 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.[4]

  • Observation: The cumulative time spent licking and biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[4]

  • Data Analysis: The total licking time in each phase is calculated for each animal.

Chronic Constriction Injury (CCI) Model

This is a widely used model of peripheral neuropathic pain.

  • Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane).

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.[5] The ligatures should be tightened until they elicit a brief twitch in the respective hind limb.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing:

    • Testing for mechanical allodynia is typically performed 7-14 days post-surgery.

    • Animals are placed in a chamber with a wire mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold (the force at which the animal withdraws its paw).

  • Drug Administration: this compound (or vehicle/reference drug) is administered, and the paw withdrawal threshold is measured at various time points post-administration.

Mechanism of Action: Signaling Pathway

This compound and other alkaloids from Gelsemium are proposed to exert their analgesic effects by activating the spinal α3 glycine receptor, which in turn stimulates the synthesis of the neurosteroid allopregnanolone. Allopregnanolone then positively modulates GABA-A receptors, leading to a reduction in neuronal excitability and pain transmission.[6]

Gelsemium_Analgesia_Pathway cluster_neuron Spinal Cord Neuron This compound This compound GlyR α3 Glycine Receptor This compound->GlyR Binds & Activates AC Adenylate Cyclase GlyR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates three_HSOR_gene 3α-HSOR Gene CREB->three_HSOR_gene Promotes Transcription three_HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) three_HSOR_gene->three_HSOR Leads to Synthesis Progesterone Progesterone Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone Converted by 3α-HSOR GABA_A GABA-A Receptor Allopregnanolone->GABA_A Positive Allosteric Modulation Cl_influx Cl- Influx GABA_A->Cl_influx Increases Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflow for the key behavioral assays described in this guide.

Writhing_Test_Workflow start Start acclimatize Acclimatize Mice (1 hour) start->acclimatize administer_drug Administer this compound/ Vehicle/Reference Drug (s.c.) acclimatize->administer_drug wait Wait 30 minutes administer_drug->wait inject_acetic Inject Acetic Acid (i.p.) wait->inject_acetic observe Observe & Count Writhes (15-20 minutes) inject_acetic->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Formalin_Test_Workflow start Start acclimatize Acclimatize Mice (30 minutes) start->acclimatize administer_drug Administer this compound/ Vehicle/Reference Drug (s.c.) acclimatize->administer_drug wait Wait 30 minutes administer_drug->wait inject_formalin Inject Formalin (plantar surface) wait->inject_formalin observe_p1 Observe Phase I (0-5 min) Record Licking Time inject_formalin->observe_p1 quiescent Quiescent Period (5-15 min) observe_p1->quiescent observe_p2 Observe Phase II (15-30 min) Record Licking Time quiescent->observe_p2 analyze Analyze Data observe_p2->analyze end End analyze->end CCI_Model_Workflow start Start surgery CCI Surgery: Loose Ligation of Sciatic Nerve start->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery baseline Baseline Behavioral Testing (Von Frey Filaments) recovery->baseline administer_drug Administer this compound/ Vehicle/Reference Drug baseline->administer_drug post_drug_testing Post-drug Behavioral Testing (at various time points) administer_drug->post_drug_testing analyze Analyze Data (Paw Withdrawal Threshold) post_drug_testing->analyze end End analyze->end

References

A Comparative Guide to the Neurotoxic Profiles of Gelsemicine and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic profiles of two potent alkaloids: gelsemicine and strychnine. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Executive Summary

This compound and strychnine are both highly toxic alkaloids known for their profound effects on the central nervous system. However, their neurotoxic profiles differ significantly in terms of their primary molecular targets, mechanisms of action, and overall physiological effects. Strychnine acts as a highly specific and potent antagonist of glycine receptors, leading to convulsive seizures and respiratory failure.[1] this compound, in contrast, exhibits a more complex and multifaceted mechanism of action, modulating not only glycine receptors but also other neurotransmitter systems, and may interfere with cellular energy metabolism.[2] This guide will delve into these differences, supported by experimental data.

Quantitative Comparison of Neurotoxic Profiles

The following table summarizes the key quantitative parameters that define the neurotoxic profiles of this compound and strychnine.

ParameterThis compoundStrychnineReferences
LD50 (Oral, Mice) ~1.82 mg/kg2 mg/kg[1][2]
Primary Molecular Target Glycine Receptors, GABAa ReceptorsGlycine Receptors[1]
Mechanism of Action Modulator of glycine and GABAa receptors; potential interference with energy metabolismCompetitive antagonist of glycine receptors[1][2]
Receptor Affinity IC50 of ~42 µM on spinal Glycine ReceptorsAffinity constant (Ki) of 0.03 µM for Glycine Receptors[1][3][4]
Clinical Manifestations Respiratory distress, seizures, dizziness, comaMuscle convulsions, opisthotonus, risus sardonicus, respiratory failure[1][5][6]

Mechanisms of Action: A Deeper Dive

The fundamental difference in the neurotoxicity of this compound and strychnine lies in their interaction with inhibitory neurotransmitter receptors in the central nervous system.

Strychnine: A Classic Glycine Receptor Antagonist

Strychnine's mechanism of action is well-established. It is a potent and selective competitive antagonist of the glycine receptor, a ligand-gated chloride ion channel primarily found in the spinal cord and brainstem.[1][7] Glycine is the major inhibitory neurotransmitter in these regions, and its binding to its receptor leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.

By competitively blocking the binding of glycine, strychnine removes this inhibitory control.[1] This leads to a state of disinhibition, where motor neurons are hyperexcitable and fire uncontrollably in response to sensory stimuli. The clinical manifestations of strychnine poisoning, such as severe muscle spasms, convulsions, and opisthotonus (arching of the back), are a direct result of this loss of inhibition in the spinal cord.[1][6] Death typically occurs from asphyxiation due to the paralysis of respiratory muscles.[1]

This compound: A More Complex Neurotoxic Profile

This compound's neurotoxicity is more intricate and appears to involve multiple targets. While it does interact with glycine receptors, it acts as a modulator rather than a pure antagonist.[8] Studies have shown that gelsemine can both potentiate and inhibit glycine-evoked currents depending on the receptor subtype and concentration.[8]

In addition to its effects on glycine receptors, this compound has been shown to modulate GABAA receptors, another major class of inhibitory neurotransmitter receptors in the brain.[9] Furthermore, recent research suggests that this compound-induced neurotoxicity may also involve the disruption of cellular energy metabolism, specifically targeting the malate-aspartate shuttle.[2] This multifaceted mechanism of action likely contributes to the broader range of symptoms observed in this compound poisoning, which can include not only seizures but also respiratory distress, dizziness, and coma.[5]

Visualizing the Mechanisms of Action

To better understand the distinct signaling pathways affected by these two neurotoxins, the following diagrams have been generated using the Graphviz (DOT language).

strychnine_mechanism strychnine Strychnine glycine_receptor Glycine Receptor (αβ) strychnine->glycine_receptor Competitively Blocks chloride_channel Chloride Channel (Closed) glycine_receptor->chloride_channel Prevents Opening glycine Glycine glycine->glycine_receptor Cannot Bind inhibition Inhibition of Motor Neuron chloride_channel->inhibition No Chloride Influx excitation Uncontrolled Motor Neuron Firing (Convulsions) inhibition->excitation Leads to

Caption: Strychnine's antagonistic action on the glycine receptor.

gelsemicine_mechanism This compound This compound glycine_receptor Glycine Receptor This compound->glycine_receptor Modulates gabaa_receptor GABAA Receptor This compound->gabaa_receptor Modulates energy_metabolism Energy Metabolism (Malate-Aspartate Shuttle) This compound->energy_metabolism Interferes with neuronal_inhibition Altered Neuronal Inhibition glycine_receptor->neuronal_inhibition gabaa_receptor->neuronal_inhibition neurotoxicity Complex Neurotoxicity (Seizures, Respiratory Depression) energy_metabolism->neurotoxicity neuronal_inhibition->neurotoxicity

Caption: this compound's multi-target neurotoxic mechanism.

Experimental Protocols

The following sections outline the general methodologies used to determine the key neurotoxic parameters discussed in this guide.

Determination of Median Lethal Dose (LD50)

The LD50, or the dose of a substance that is lethal to 50% of a test population, is a standard measure of acute toxicity.[10] For oral administration in mice, the following protocol is typically employed:

  • Animal Selection and Acclimatization: Healthy, young adult mice of a specific strain (e.g., C57BL/6J) are selected and acclimatized to the laboratory environment for at least one week.[2][11]

  • Dose Preparation: The test compound (this compound or strychnine) is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared based on preliminary range-finding studies.[11]

  • Administration: Animals are fasted overnight before dosing. The test substance is administered via oral gavage using a ball-tipped needle to minimize injury. The volume administered is typically kept constant across all dose groups.[12]

  • Observation: Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days.[11][13] Observations include clinical signs of toxicity (e.g., convulsions, lethargy, respiratory distress) and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit or logit method, based on the mortality data collected at each dose level.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effects of neurotoxins on the function of ion channels, such as the glycine receptor.[14][15]

  • Cell Culture: A suitable cell line (e.g., HEK293 cells) is transfected to express the receptor of interest (e.g., human α1 glycine receptor).[16] Alternatively, primary neurons can be cultured.

  • Recording Setup: A glass micropipette with a very fine tip (1-2 µm) is filled with an internal solution that mimics the intracellular environment of the neuron. The micropipette is then brought into contact with the cell membrane.[17]

  • Whole-Cell Configuration: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.[17]

  • Data Acquisition: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). The neurotransmitter (e.g., glycine) is applied to the cell to evoke an ionic current. The effect of the neurotoxin (this compound or strychnine) on this current is then measured.[16]

  • Data Analysis: The changes in current amplitude, kinetics, and dose-response relationships are analyzed to determine the mechanism of action of the neurotoxin (e.g., antagonism, modulation).

Receptor Binding Assays

These assays are used to quantify the affinity of a ligand (e.g., strychnine) for its receptor.[18]

  • Membrane Preparation: Synaptic membranes are prepared from a tissue source rich in the receptor of interest (e.g., spinal cord for glycine receptors).[6]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]strychnine) at various concentrations.[6]

  • Competition: To determine the affinity of an unlabeled compound, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of the unlabeled competitor (e.g., glycine or another test compound).[4]

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.[18]

  • Data Analysis: The data are used to calculate the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the ligand's affinity for the receptor.[19]

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation ld50 LD50 Determination toxicity_profile Neurotoxic Profile (Mechanism, Potency) ld50->toxicity_profile behavioral Behavioral Observation behavioral->toxicity_profile patch_clamp Whole-Cell Patch Clamp patch_clamp->toxicity_profile binding_assay Receptor Binding Assay binding_assay->toxicity_profile

Caption: A generalized experimental workflow for neurotoxicity assessment.

Conclusion

References

A Comparative Guide to Analytical Methods for Gelsemicine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of gelsemicine, a highly toxic indole alkaloid found in plants of the Gelsemium genus. Accurate and sensitive quantification of this compound is critical for toxicological analysis, pharmacokinetic studies, and the quality control of herbal medicines. The following sections detail the experimental protocols and performance data for three prominent chromatographic techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Two-Dimensional Liquid Chromatography with UV detection (2D-LC-UV), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Performance Data Comparison

The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key validation parameters for the quantification of this compound using UPLC-MS/MS, 2D-LC-UV, and HPLC-UV, allowing for a direct comparison of their performance.

Table 1: Summary of Validation Data for this compound Quantification Methods

ParameterUPLC-MS/MS2D-LC-UVHPLC-UV
Sample Matrix Rat Plasma & Tissue[1], Human Urine[2]Honey[3]Human Plasma[4]
Linearity Range 1.0–500 ng/mL[1]5–1000 ng/g[3]0.05–50 mg/L (50–50,000 ng/mL)[4]
Correlation (r or R²) Linear (data not specified)[1]R² > 0.998[3]r = 0.9999[4]
Limit of Detection (LOD) 0.5 ng/mL (in urine)[2]2 ng/g[3]Not Specified
Limit of Quantification (LOQ) 1.0 ng/mL[1]5 ng/g[3]0.05 mg/L (50 ng/mL)[4]
Precision (RSD) Intra- & Inter-day < 15%[1]Intraday ≤ 5.0%, Interday ≤ 3.8%[3]Intra- & Inter-day < 7.7%[4]
Accuracy / Recovery (%) Within acceptable ranges (<15% deviation)[1]81%–94.2%[3]> 88.5%[4]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing experimental results. This section provides the protocols for each analytical technique and includes visual workflows to illustrate the process from sample preparation to final analysis.

UPLC-MS/MS Method for Biological Matrices

This method is highly sensitive and selective, making it ideal for analyzing complex biological samples such as plasma and tissue, where low concentrations of the analyte are expected.

  • Sample Preparation (Plasma & Tissue): Samples are processed using protein precipitation. Acetonitrile is added to the plasma or tissue homogenate, vortexed, and centrifuged to remove proteins[1].

  • Internal Standard: Dendrobine is utilized as the internal standard[1].

  • Chromatographic Separation:

    • Column: ACQUITY HSS T3 column[1].

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in an aqueous solution[1].

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Mode: Positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)[1].

    • MRM Transition: The specific transition monitored for this compound is m/z 323.2 → 70.5[1].

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma or Tissue Sample Add_ACN Add Acetonitrile (Protein Precipitation) Sample->Add_ACN 1 Vortex Vortex & Centrifuge Add_ACN->Vortex 2 Supernatant Collect Supernatant Vortex->Supernatant 3 Inject Inject into UPLC System Supernatant->Inject Column ACQUITY HSS T3 Column Separation Inject->Column 4 Detect ESI+ MS/MS Detection (MRM) Column->Detect 5 Data Data Acquisition & Quantification Detect->Data 6

UPLC-MS/MS analysis workflow for this compound.
2D-LC-UV Method for Complex Food Matrices

Two-dimensional liquid chromatography offers enhanced separation capabilities, which is particularly useful for complex matrices like honey. It reduces matrix effects and improves specificity compared to conventional HPLC, without the higher cost of mass spectrometry[3].

  • Sample Preparation (Honey): Honey samples are purified using Solid Phase Extraction (SPE) with a PRS cation exchange column and extracted with 5% ammoniated methanol[3].

  • Chromatographic Separation:

    • System: A 2D-LC system operating in a heart-cutting transfer mode is used[3].

    • 1D Column: Strong cation exchange column (ASTON SXI, 5 µm)[3].

    • 2D Column: Reversed-phase column (SBR-2A, 5 µm)[3].

    • Mobile Phases: A complex multi-pump gradient system involving acetonitrile, water, methanol, and various buffers (ammonium dihydrogen phosphate, phosphoric acid, acetic acid) is employed[3].

    • Column Temperature: 40°C[3].

    • Injection Volume: 500 µL[3].

  • UV Detection:

    • Wavelengths: Detection is performed at 254 nm and 263 nm[3].

TwoD_LC_Workflow cluster_prep Sample Preparation cluster_analysis 2D-LC Analysis Sample Honey Sample SPE Solid Phase Extraction (PRS Cation Exchange) Sample->SPE Elute Elute with 5% Ammoniated Methanol SPE->Elute Inject Inject into 2D-LC System Elute->Inject Dim1 1st Dimension Separation (Cation Exchange Column) Inject->Dim1 HeartCut Heart-Cutting Transfer of Target Fraction Dim1->HeartCut Dim2 2nd Dimension Separation (Reversed-Phase Column) HeartCut->Dim2 Detect UV Detection (254 & 263 nm) Dim2->Detect Quantify Quantification Detect->Quantify

2D-LC analysis workflow for this compound in honey.
HPLC-UV Method for Clinical Analysis

A standard HPLC-UV method provides a more accessible and economical option for quantitative analysis, particularly in clinical settings for diagnosing poisoning, where analyte concentrations may be relatively high[4].

  • Sample Preparation (Plasma): Solid-phase extraction is used to prepare the plasma samples[4].

  • Internal Standard: Oxcarbazepine is used as the internal standard[4].

  • Chromatographic Separation:

    • Column: C18 column[4].

    • Mobile Phase: An isocratic mobile phase consisting of methanol, water, and di-n-butylamine (58:42:0.01, v/v/v)[4].

    • Flow Rate: 1.00 mL/min[4].

  • UV Detection:

    • Wavelength: Detection is set at 263 nm[4].

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma Sample + Internal Std SPE Solid Phase Extraction (SPE) Sample->SPE Inject Inject into HPLC System SPE->Inject Column C18 Column Separation Inject->Column Detect UV Detection (263 nm) Column->Detect Data Data Analysis Detect->Data

HPLC-UV analysis workflow for this compound in plasma.

References

A Comparative Analysis of Gelsemium Alkaloids and Their Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the neuropharmacological effects of prominent Gelsemium alkaloids reveals distinct and overlapping mechanisms of action on the central nervous system (CNS). This guide provides a comparative overview of the CNS activities of key alkaloids, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The genus Gelsemium is a source of numerous indole alkaloids, with gelsemine and koumine being among the most extensively studied for their significant pharmacological effects.[1] These compounds have garnered attention for their potential therapeutic applications, particularly in the realms of anxiolysis, analgesia, and sedation.[2][3][4][5] However, their utility is often shadowed by their inherent toxicity, necessitating a thorough understanding of their comparative CNS activities and mechanisms of action.[1][3]

Comparative CNS Activities of Gelsemium Alkaloids

The primary CNS activities attributed to Gelsemium alkaloids include anxiolytic, sedative-hypnotic, and analgesic effects. While both gelsemine and koumine exhibit these properties, their potency and underlying molecular interactions show notable differences.

Anxiolytic and Sedative Effects

Both gelsemine and koumine have demonstrated significant anxiolytic-like properties in various rodent models.[5][6] These effects are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the CNS, namely glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A-Rs).[1][3] Studies have shown that gelsemine, koumine, and gelsevirine exhibit potent anxiolytic effects, while gelsenicine does not.[5] The anxiolytic mechanism is believed to involve the agonist action of these alkaloids on brain glycine receptors.[5]

Analgesic Effects

Gelsemine and koumine are also recognized for their potent analgesic properties, particularly in models of neuropathic and inflammatory pain.[7][8][9] Their antinociceptive effects are linked to the activation of spinal glycine receptors, which triggers the biosynthesis of the neurosteroid allopregnanolone.[7][9] This neurosteroid, in turn, potentiates the activity of GABA-A receptors, leading to pain relief.[7]

Quantitative Comparison of Receptor Activity

Electrophysiological studies have provided quantitative data on the interaction of Gelsemium alkaloids with their primary molecular targets. The half-maximal inhibitory concentration (IC50) values indicate the potency of these alkaloids in modulating receptor function.

AlkaloidReceptor TargetIC50 (µM)CNS EffectReference
Koumine Glycine Receptor (GlyR)9.587Inhibition[1]
GABA-A Receptor (GABA-A-R)142.8Inhibition[1]
Gelsemine Glycine Receptor (GlyR)10.36Inhibition[1]
GABA-A Receptor (GABA-A-R)170.8Inhibition[1]
Gelsevirine Glycine Receptor (GlyR)82.94Inhibition[1]
GABA-A Receptor (GABA-A-R)251.5Inhibition[1]

Signaling Pathway for Analgesic Action

The analgesic effects of gelsemine and koumine are mediated by a specific signaling cascade within the spinal cord. The following diagram illustrates this pathway, which involves the activation of glycine receptors and the subsequent synthesis of allopregnanolone.

Gelsemium_Analgesic_Pathway cluster_neuron Spinal Neuron Gelsemium Gelsemine / Koumine GlyR Glycine Receptor (GlyR) Gelsemium->GlyR activates HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) GlyR->HSOR stimulates Allopregnanolone Allopregnanolone (Neurosteroid) HSOR->Allopregnanolone synthesizes GABAAR GABA-A Receptor (GABA-A-R) Allopregnanolone->GABAAR potentiates Analgesia Analgesic Effect GABAAR->Analgesia leads to

Proposed signaling pathway for the analgesic effects of Gelsemine and Koumine.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the CNS activities of Gelsemium alkaloids.

Electrophysiological Recordings

Objective: To determine the modulatory effects of Gelsemium alkaloids on inhibitory neurotransmitter receptors (GlyRs and GABA-A-Rs).

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the subunits of the desired receptor (e.g., α1 subunit for homomeric GlyRs, or α1, β2, and γ2 subunits for GABA-A-Rs).

  • Whole-Cell Patch-Clamp Recording: Two-electrode voltage-clamp recordings are performed on the transfected cells.

  • Drug Application: A baseline current is established by applying the natural agonist (glycine for GlyRs or GABA for GABA-A-Rs). Subsequently, the Gelsemium alkaloid is co-applied with the agonist at varying concentrations.

  • Data Analysis: The resulting currents are recorded and analyzed to determine the inhibitory or potentiating effect of the alkaloid. Concentration-response curves are generated to calculate the IC50 or EC50 values.[1][3]

Rodent Behavioral Models for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of Gelsemium alkaloids in animal models.

Methodology (Elevated Plus-Maze Test):

  • Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animal Acclimatization: Mice or rats are allowed to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered the Gelsemium alkaloid or a vehicle control, typically via intraperitoneal or oral routes, at a specified time before the test.

  • Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection and Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[5]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the CNS effects of Gelsemium alkaloids in animal models.

Gelsemium_InVivo_Workflow cluster_workflow In Vivo Experimental Workflow start Animal Model Selection (e.g., Mice, Rats) drug_prep Gelsemium Alkaloid Preparation and Dosing start->drug_prep admin Drug Administration (e.g., i.p., p.o.) drug_prep->admin behavioral Behavioral Testing (e.g., Elevated Plus-Maze, Hot Plate) admin->behavioral tissue Tissue Collection (e.g., Brain, Spinal Cord) behavioral->tissue biochem Biochemical Analysis (e.g., ELISA, Western Blot) tissue->biochem data Data Analysis and Interpretation biochem->data

A generalized workflow for in vivo studies of Gelsemium alkaloids.

References

Unraveling the Glycine Receptor's Crucial Role in Gelsemicine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the significant role of glycine receptors (GlyRs) in the mechanism of action of gelsemicine, a principal alkaloid from Gelsemium species. For decades, extracts from these plants have been utilized for various medicinal purposes, with recent research focusing on the anxiolytic and analgesic properties of this compound.[1][2][3] This document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the involved pathways to offer a clear and objective overview for the scientific community.

Direct Modulation of Glycine Receptors by this compound

Electrophysiological studies have been pivotal in demonstrating that this compound directly modulates the function of glycine receptors.[1][2][3] These inhibitory neurotransmitter-gated ion channels are crucial for regulating neuronal excitability in the central nervous system.[1][4] The interaction of this compound with GlyRs is complex, exhibiting subunit-selectivity and conformation-specific effects.[1][2][3]

Comparative Analysis of this compound's Effect on Glycine Receptor Subtypes

This compound's modulatory effects are not uniform across all glycine receptor subtypes. The alkaloid displays distinct actions on α1, α2, and α3 homomeric and heteromeric receptors. This subunit-specificity is a key aspect of its pharmacological profile.[1]

Receptor SubtypeThis compound ConcentrationObserved EffectApparent Affinity for GlycineMaximal Current AmplitudeReference
α1 GlyR 10 µMPotentiation (bell-shaped modulation)Increased (leftward shift in concentration-response curve)Unchanged[1][5][6]
α2 GlyR 50 µMInhibitionDecreased (rightward shift in concentration-response curve)Unchanged[1][5][6]
α3 GlyR 50 µMInhibitionDecreased (rightward shift in concentration-response curve)Unchanged[1][5][6]
Native Spinal GlyRs ~42 µM (IC50)InhibitionCompetitive displacement of 3H-strychnineNot specified[6]

Contrasting with Alternative Mechanisms

While the interaction with glycine receptors is a primary mechanism, research has also explored other potential targets for this compound, most notably GABAA receptors (GABAARs). However, the effects on these receptors are generally less pronounced.

Target ReceptorThis compound's EffectSignificanceReference
Glycine Receptors (GlyRs) Direct, subunit-selective modulationPrimary mechanism for anxiolytic and analgesic effects[1][2][3][7]
GABAA Receptors (GABAARs) Minor effects; inhibition at higher concentrationsConsidered a secondary mechanism, potentially contributing to toxicity[1][6][8]
AMPA Receptors Minor effectsNot a primary target[1][2][3]

Experimental Protocols

The confirmation of this compound's action on glycine receptors relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited.

Electrophysiological Recordings in Transfected HEK293 Cells
  • Objective: To characterize the functional effects of gelsemine on specific recombinant glycine receptor subtypes.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured using standard methods. Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, α3, and β).

  • Patch-Clamp Recordings: Whole-cell and outside-out patch-clamp recordings are performed 18-36 hours after transfection.

    • Solutions: The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 120 CsCl, 2 MgCl2, 10 BAPTA, 10 HEPES, and 2 ATP, pH 7.4.

    • Drug Application: Glycine and this compound are applied rapidly using a multi-barreled perfusion system.

    • Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier, filtered, and digitized. Concentration-response curves are generated and fitted with the Hill equation to determine EC50 and Hill coefficients. Single-channel recordings are analyzed to determine open probability and conductance.[1]

Recordings from Cultured Spinal Neurons
  • Objective: To examine the effects of gelsemine on native glycine receptors and synaptic transmission.

  • Primary Culture: Spinal cord neurons are dissected from embryonic mice and cultured.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on cultured neurons.

    • Synaptic Event Recording: Spontaneous and miniature inhibitory postsynaptic currents (mIPSCs) are recorded in the presence of tetrodotoxin (TTX) to block action potentials, along with antagonists for other receptors (e.g., CNQX for AMPA receptors, AP5 for NMDA receptors) to isolate glycinergic or GABAergic currents.

    • Analysis: The frequency and amplitude of synaptic events are analyzed before and after the application of this compound.[1]

Radioligand Binding Assays
  • Objective: To determine if this compound competes with known ligands for binding to the glycine receptor.

  • Membrane Preparation: Membranes are prepared from spinal cord tissue.

  • Binding Assay: The ability of this compound to displace the binding of a radiolabeled glycine receptor antagonist, such as [3H]-strychnine, is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[6]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows involved in understanding this compound's interaction with glycine receptors.

Gelsemicine_GlyR_Pathway cluster_Neuron Postsynaptic Neuron cluster_Modulation Modulation by this compound GlyR Glycine Receptor (GlyR) (α1, α2, or α3 subunit-containing) IonChannel Chloride (Cl⁻) Channel GlyR->IonChannel opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) IonChannel->Hyperpolarization Cl⁻ influx This compound This compound This compound->GlyR Directly Modulates (Subunit-Specific) Glycine Glycine (Agonist) Glycine->GlyR Binds & Activates

Caption: Signaling pathway of this compound's modulation of the glycine receptor.

Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Analysis Analysis HEK293 HEK293 Cells Transfection Transfect with GlyR Subunit cDNA HEK293->Transfection PatchClamp Whole-Cell / Outside-Out Patch-Clamp Recording Transfection->PatchClamp SpinalNeurons Primary Spinal Neuron Culture SpinalNeurons->PatchClamp DrugApp Apply Glycine +/- This compound PatchClamp->DrugApp RecordCurrents Record Ionic Currents DrugApp->RecordCurrents AnalyzeData Analyze Current Amplitude, Frequency, Kinetics RecordCurrents->AnalyzeData ConcResponse Generate Concentration- Response Curves AnalyzeData->ConcResponse DetermineParams Determine EC₅₀, IC₅₀, Effect on Affinity ConcResponse->DetermineParams

Caption: Experimental workflow for electrophysiological studies.

Conclusion

The evidence strongly supports the direct modulation of glycine receptors as a primary mechanism underlying the pharmacological effects of this compound. The subunit-specific nature of this interaction, with potentiation of α1 GlyRs and inhibition of α2 and α3 GlyRs, provides a nuanced understanding of its action. While other targets like GABAA receptors may be involved, particularly at higher concentrations, their role appears to be secondary. This comparative guide, summarizing key quantitative data and experimental approaches, underscores the importance of the glycine receptor in mediating the therapeutic and potentially toxic effects of this compound. Further research into the precise binding sites and the downstream signaling pathways, such as the activation of spinal allopregnanolone synthesis, will be crucial for the development of novel therapeutics based on the this compound scaffold.[7]

References

assessing the selectivity of gelsemicine for different receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of natural compounds with neural receptors is paramount. Gelsemicine, a principal alkaloid from the Gelsemium genus, has garnered significant interest for its potential therapeutic applications, including anxiolytic and analgesic effects.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for different receptor subtypes, supported by experimental data and detailed methodologies, to aid in the exploration of its pharmacological profile.

Glycine Receptor Subtype Selectivity: A Complex Modulatory Profile

This compound exhibits a notable and complex interaction with glycine receptors (GlyRs), which are crucial inhibitory neurotransmitter-gated ion channels in the central nervous system.[1][2] Its modulatory effects are highly dependent on the specific GlyR subunit composition, demonstrating a clear instance of subtype selectivity.

Electrophysiological studies on recombinant GlyRs expressed in HEK293 cells have revealed that this compound's effect on the α1 subunit is biphasic.[1] At low micromolar concentrations (0.1 to 50 μM), it potentiates the currents mediated by homomeric α1 GlyRs. However, at concentrations above 100 μM, it becomes inhibitory. Interestingly, the presence of the β subunit in heteromeric α1β GlyRs shifts this modulation towards a concentration-dependent inhibition.[1]

In contrast, this compound consistently inhibits α2 and α3 GlyRs, both in their homomeric and heteromeric (α2β and α3β) forms, in a concentration-dependent manner.[1] This subunit-specific action suggests that this compound preferentially targets different GlyR subtypes, which may underlie its diverse physiological effects.[1] The analgesic properties of this compound are thought to be mediated, at least in part, through its interaction with spinal α3 GlyRs.[3]

Receptor SubtypeThis compound ConcentrationEffectReference
GlyR α1 (homomeric) 0.1 - 50 μMPotentiation[1]
> 100 μMInhibition[1]
GlyR α1β (heteromeric) Increasing concentrationsInhibition[1]
GlyR α2 (homomeric & heteromeric) Increasing concentrationsInhibition[1]
GlyR α3 (homomeric & heteromeric) Increasing concentrationsInhibition[1]

GABA-A Receptor Interaction: A Negative Allosteric Modulator

This compound also interacts with another major class of inhibitory receptors, the GABA-A receptors (GABA-A Rs). However, its mechanism of action on these receptors is markedly different from its effects on GlyRs. Studies have shown that this compound acts as a negative modulator of GABA-A Rs, inhibiting the currents evoked by GABA.[4][5]

Importantly, this inhibitory effect does not appear to be highly selective for different GABA-A R subtypes, with similar inhibition observed across various subunit compositions that are widely expressed in the central nervous system.[4] This lack of subunit selectivity in its inhibitory action on GABA-A Rs contrasts with its nuanced, subunit-dependent modulation of GlyRs. The toxic effects of this compound have been linked to this functional inhibition of both GlyRs and GABA-A Rs.[4][5]

It is crucial to distinguish this direct inhibitory effect from the indirect potentiation of spinal GABA-A Rs that contributes to this compound's analgesic and anxiolytic effects. This indirect potentiation is a downstream consequence of this compound's action on GlyRs, which stimulates the production of the neurosteroid allopregnanolone, a known positive allosteric modulator of GABA-A Rs.[3][4]

Limited Effects on Other Receptor Subtypes

While the primary focus of research has been on glycine and GABA-A receptors, some studies have investigated this compound's effects on other receptor types. Evidence suggests that this compound has only minor effects on AMPA receptors.[1][2] Information regarding its interaction with nicotinic acetylcholine receptors is less detailed, though some studies have noted minimal effects.[6] Further research is required to fully elucidate the selectivity profile of this compound across a broader range of neurotransmitter receptors.

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological recordings and in silico molecular docking studies.

Electrophysiological Recording of Recombinant Receptors

A standard method to assess the functional modulation of ion channels like GlyRs and GABA-A Rs by compounds such as this compound involves two-electrode voltage-clamp or patch-clamp recordings from Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific receptor subtypes.

Experimental Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Electrophysiological Recording cluster_2 Data Analysis A HEK293 Cell Culture B Transfection with Plasmids (encoding receptor subunits) A->B C Patch-Clamp/Voltage-Clamp Setup B->C D Application of Agonist (e.g., Glycine, GABA) C->D E Co-application of this compound D->E F Recording of Ionic Currents E->F G Measurement of Current Amplitude F->G H Dose-Response Curve Generation G->H I Calculation of IC50/EC50 Values H->I G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Cell Membranes (expressing target receptor) D Incubate Membranes with Radioligand and this compound A->D B Prepare Radiolabeled Ligand (known to bind the receptor) B->D C Prepare Unlabeled Competitor (this compound) C->D E Separate Bound from Unbound Radioligand (e.g., filtration) D->E F Quantify Radioactivity E->F G Generate Competition Curve F->G H Calculate Ki (Inhibitory Constant) G->H G cluster_0 This compound Direct Modulation cluster_1 This compound Indirect Pathway (Analgesia/Anxiolysis) This compound This compound GlyR GlyR This compound->GlyR Modulates GABAA_R GABAA_R This compound->GABAA_R Inhibits Hyperpolarization Hyperpolarization GlyR->Hyperpolarization Cl- influx GABAA_R->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Leads to Gelsemicine_indirect This compound GlyR_spinal Spinal Glycine Receptors Gelsemicine_indirect->GlyR_spinal Modulates Allopregnanolone Allopregnanolone Synthesis GlyR_spinal->Allopregnanolone Stimulates GABAA_R_spinal Spinal GABA-A Receptors Allopregnanolone->GABAA_R_spinal Potentiates Analgesia Analgesia/Anxiolysis GABAA_R_spinal->Analgesia Leads to

References

Safety Operating Guide

Proper Disposal Procedures for Gelsemicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Gelsemicine, a highly toxic alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following step-by-step guidance is based on safety data sheets and hazardous waste management protocols.

I. Immediate Safety Precautions and Spill Management

In the event of a spill or accidental release, immediate action is required to contain the substance and prevent exposure.

Personal Protective Equipment (PPE) is mandatory. Before handling this compound in any capacity, ensure the following PPE is worn:

  • Respiratory Protection: A NIOSH-approved respirator is necessary when dusts may be generated.

  • Gloves: Wear chemical-impermeable gloves[1].

  • Eye Protection: Use safety goggles with side protection[2].

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact[1][3].

Spill Containment and Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, using an extractor hood if necessary[2].

  • Prevent Spread: Prevent the substance from entering drains, surface water, or ground water[1][2]. Cover drains if necessary[2].

  • Containment: Collect the spilled material mechanically, avoiding dust formation[1][2]. Use spark-proof tools[1][3].

  • Collection: Place the collected material into a suitable, closed, and properly labeled container for disposal[1][2].

  • Decontamination: Thoroughly clean the affected area[2].

II. Waste Disposal Procedures

This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly. Under no circumstances should this compound be disposed of down the drain or in regular trash [1].

Step 1: Segregation and Labeling

  • Keep this compound waste separate from other chemical waste to avoid unintended reactions.

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Step 2: Waste Collection and Storage

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in a designated, sealed, and puncture-resistant container[4].

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container.

  • Storage: Store waste containers in a designated, secure, and well-ventilated "Satellite Accumulation Area" away from incompatible materials[5]. The container must be kept tightly closed except when adding waste[5]. Store in a cool, dry place[1].

Step 3: Professional Disposal

  • Disposal of this compound waste must be handled by a licensed chemical destruction facility or a certified hazardous waste management service[1].

  • The primary recommended disposal method is controlled incineration with flue gas scrubbing[1].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste[5][6][7].

III. Disposal of Contaminated Materials

Packaging and Containers:

  • Empty Containers: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed with an appropriate solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning[1].

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit[1].

  • Combustible Packaging: Controlled incineration with flue gas scrubbing is a suitable option for combustible packaging materials[1].

IV. Summary of Disposal and Handling Data

ParameterGuidelineCitations
Primary Disposal Method Controlled incineration with flue gas scrubbing.[1]
Alternative Disposal Removal to a licensed chemical destruction plant.[1]
Sewer Disposal Prohibited. Do not discharge to sewer systems.[1]
Spill Management Avoid dust formation, use PPE, prevent entry to drains, collect mechanically.[1][2]
Waste Storage Store locked up in a dry, cool, well-ventilated place in a tightly closed container.[1][2]
Contaminated Packaging Triple-rinse for recycling or puncture and send to a sanitary landfill.[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Gelsemicine_Disposal_Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe segregate Segregate Waste (Solid/Liquid) ppe->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store Store in Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: Licensed Facility (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gelsemicine
Reactant of Route 2
Gelsemicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.